cIAP1 Ligand-Linker Conjugates 4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H67N5O11 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C55H67N5O11/c1-37(59(2)55(67)71-35-45-43-25-14-12-23-41(43)42-24-13-15-26-44(42)45)51(63)57-49(40-21-10-5-11-22-40)54(66)60-29-16-27-46(60)52(64)58-50(48(38-17-6-3-7-18-38)39-19-8-4-9-20-39)53(65)56-28-30-68-31-32-69-33-34-70-36-47(61)62/h3-4,6-9,12-15,17-20,23-26,37,40,45-46,48-50H,5,10-11,16,21-22,27-36H2,1-2H3,(H,56,65)(H,57,63)(H,58,64)(H,61,62)/t37-,46-,49-,50-/m0/s1 |
InChI 键 |
XUBCVTIJEMTJIG-GXLLLHHCSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
规范 SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCC(=O)O)N(C)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
产品来源 |
United States |
Foundational & Exploratory
cIAP1 Ligand-Linker Conjugate 4: A Technical Guide to a Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target and mediator in the field of targeted protein degradation (TPD). As an E3 ubiquitin ligase, cIAP1 can be hijacked by heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to induce the degradation of specific proteins of interest (POIs). These cIAP1-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), represent a promising therapeutic modality, particularly in oncology.[1][2]
This technical guide focuses on cIAP1 Ligand-Linker Conjugate 4 , a commercially available chemical entity designed for the synthesis of cIAP1-recruiting PROTACs.[3][4] This conjugate incorporates a ligand that binds to cIAP1, connected to a linker with a reactive functional group, allowing for straightforward conjugation to a ligand for a POI. This document provides an in-depth overview of the underlying biology of cIAP1, the mechanism of action of cIAP1-based degraders, representative data, and detailed experimental protocols for the evaluation of the resulting PROTACs.
The Role of cIAP1 in Cellular Signaling
cIAP1, and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) family of proteins, characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains.[5][6] Despite their name, their primary role is not the direct inhibition of caspases, but rather the regulation of cell signaling pathways, particularly those involved in inflammation and cell survival, such as the NF-κB pathway.[7][8] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) domain that confers E3 ubiquitin ligase activity.[9][10] This enzymatic function allows cIAP1 to catalyze the transfer of ubiquitin to substrate proteins, marking them for various cellular fates, including proteasomal degradation.[11]
The activity of cIAP1 is regulated by the endogenous protein SMAC/DIABLO, which is released from the mitochondria during apoptosis. SMAC mimetics, such as LCL161, are small molecules designed to mimic this interaction, binding to the BIR domains of cIAP1 and inducing a conformational change that leads to its auto-ubiquitination and subsequent degradation.[1][12] This event has two major consequences: the stabilization of NIK, leading to the activation of the non-canonical NF-κB pathway, and the sensitization of cells to apoptosis.[1] It is this ability to be bound by small molecules that makes cIAP1 an attractive E3 ligase for PROTAC development.
Mechanism of Action of cIAP1-Based PROTACs (SNIPERs)
cIAP1 Ligand-Linker Conjugate 4 serves as a foundational component for the construction of SNIPERs. A SNIPER is a heterobifunctional molecule comprising three key components: a cIAP1-binding ligand, a linker, and a ligand for a POI. The fundamental mechanism of action involves the SNIPER acting as a molecular scaffold to induce the formation of a ternary complex between cIAP1 and the POI.[2] This induced proximity facilitates the cIAP1-mediated poly-ubiquitination of the POI, marking it for recognition and degradation by the 26S proteasome.[13]
An interesting feature of many cIAP1-based degraders is their ability to also induce the auto-degradation of cIAP1 itself.[2][14] This can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[1]
Caption: Signaling pathway of cIAP1-mediated targeted protein degradation.
Quantitative Data for cIAP1-Based PROTACs
The efficacy of a PROTAC is determined by several quantitative parameters. Since specific data for PROTACs synthesized from "cIAP1 Ligand-Linker Conjugate 4" is not publicly available, the following tables present representative data for cIAP1-based PROTACs from published literature to provide a benchmark for researchers.
| Parameter | Description | Typical Range |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 nM - 10 µM |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | 70% - >95% |
| Binding Affinity (K_d, K_i) | The equilibrium dissociation or inhibition constant for the binding of the PROTAC's ligands to the POI and cIAP1. | 1 nM - 10 µM |
| IC₅₀ (Viability) | The concentration of the PROTAC that inhibits cell viability by 50%. | Varies greatly depending on the target and cell line. |
Table 1: Key Performance Parameters for cIAP1-Based PROTACs.
| Target Protein | cIAP1 Ligand Type | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |
| BRD4 | LCL161 derivative | PEG | ~30 nM | >90% | HeLa |
| BCL-X_L_ | IAP antagonist 1 | PEG | ~50 nM | ~80% | MyLa 1929 |
| BTK | Aminopyrazole | Alkyl | 182 nM | >90% | THP-1 |
| ERα | LCL161 derivative | Alkyl | ~10 nM | >90% | MCF-7 |
Table 2: Examples of Published cIAP1-Based PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a novel PROTAC synthesized using a cIAP1 ligand-linker conjugate.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI, cIAP1, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the results to determine the DC₅₀ and Dₘₐₓ.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the POI-PROTAC-cIAP1 ternary complex.
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours). To prevent degradation of the complex, pre-treat with a proteasome inhibitor like MG132 for 1-2 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or cIAP1 conjugated to magnetic beads overnight at 4°C.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluates by Western blotting, probing for the POI and cIAP1 to confirm their interaction.
Cell Viability Assay
This assay measures the effect of protein degradation on cell survival and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT or resazurin (B115843) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Caption: Experimental workflow for the evaluation of a cIAP1-based PROTAC.
Synthesis and Logical Relationship of a SNIPER
The synthesis of a SNIPER using cIAP1 Ligand-Linker Conjugate 4 involves a chemical reaction between the reactive group on the linker and a complementary functional group on the POI ligand. The choice of reaction depends on the specific functionalities of the two components.
Caption: Logical relationship of SNIPER synthesis.
Conclusion
cIAP1 Ligand-Linker Conjugate 4 is a valuable tool for researchers in the field of targeted protein degradation. By providing a pre-synthesized cIAP1-binding moiety and linker, it streamlines the development of novel SNIPER molecules. Understanding the underlying biology of cIAP1 and employing rigorous experimental protocols are crucial for the successful design and evaluation of these potent protein degraders. While specific data for this conjugate is limited, the wealth of information available for the broader class of cIAP1-based PROTACs provides a solid foundation for advancing research and development in this exciting therapeutic area.
References
- 1. mdpi.com [mdpi.com]
- 2. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epigenetics Compound Library | TargetMol [targetmol.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Drug-like natural compound library | Targetmol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compound Libraries | Inhibitors | Virtual Screening - TargetMol | TAR [targetmol.com]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Knockdown of Pathogenic Proteins via Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
cIAP1 as an E3 Ligase for Targeted Protein Degradation: A Technical Guide
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical E3 ubiquitin ligase in the field of targeted protein degradation (TPD). Its role extends beyond its canonical function in apoptosis regulation to encompass the ubiquitination and subsequent proteasomal degradation of a diverse range of cellular proteins. This technical guide provides an in-depth overview of cIAP1's mechanism of action as an E3 ligase and its application in TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key cellular pathways and experimental workflows involving cIAP1.
Introduction to cIAP1 E3 Ligase Function
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a multifaceted protein characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains, a central Caspase Activation and Recruitment Domain (CARD), and a C-terminal Really Interesting New Gene (RING) domain.[1] It is this RING domain that confers E3 ubiquitin ligase activity to cIAP1, enabling it to catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein.[1][2] This ubiquitination can lead to various cellular outcomes, with K48-linked polyubiquitination primarily targeting proteins for degradation by the 26S proteasome.
cIAP1's E3 ligase activity is implicated in numerous signaling pathways, most notably the NF-κB and apoptotic pathways.[1][2] It ubiquitinates key signaling molecules such as Receptor-Interacting Proteins (RIPs), TNF Receptor-Associated Factors (TRAFs), and caspases, thereby modulating inflammatory responses and cell survival.[2][3] The ability of cIAP1 to be co-opted for the degradation of specific proteins of interest has made it a valuable target in the development of novel therapeutics.
Mechanism of cIAP1 in Targeted Protein Degradation
Targeted protein degradation technologies like PROTACs and SNIPERs leverage the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.
In the context of cIAP1-based degraders, a small molecule, often a SMAC mimetic, binds to the BIR3 domain of cIAP1.[5][6] This binding event induces a conformational change in cIAP1, activating its E3 ligase function.[7] The PROTAC or SNIPER molecule then brings the POI into close proximity with the activated cIAP1, facilitating the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[8]
A key feature of cIAP1-based degraders is that the binding of the degrader molecule to cIAP1 can also induce its own ubiquitination and degradation, a phenomenon known as auto-ubiquitination.[4] This can have implications for the duration of the degradation effect and the overall cellular response.
Quantitative Data on cIAP1 Ligands and Degraders
The development of potent and selective cIAP1-targeting ligands is crucial for the design of effective degraders. The binding affinity of these ligands to the BIR3 domain of cIAP1 is a key determinant of their ability to recruit the E3 ligase. This affinity is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd).
Table 1: Binding Affinities (Ki) of SMAC Mimetics to the cIAP1 BIR3 Domain
| Compound | Ki (nM) for cIAP1 BIR3 | Reference |
| SM-337 (1) | 2.5 | [5][6] |
| Compound 2 (p-H) | 4.8 | [5][6] |
| Compound 3 (p-F) | 1.8 | [5][6] |
| Compound 4 (p-Cl) | 1.1 | [5][6] |
| Compound 5 (p-Br) | 3.2 | [5][6] |
| Compound 6 (p-CH3) | 4.0 | [5][6] |
| Compound 7 (p-CF3) | 10.3 | [5][6] |
| Smac037 | Low nanomolar EC50 | [9] |
| Smac066 | Low nanomolar EC50 | [9] |
| Dimeric Macrocycle 10 | Potent binder (IC50) | [10] |
| Dimeric Macrocycle 14 | Potent binder (IC50) | [10] |
The efficacy of a PROTAC is often characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These parameters are highly dependent on the specific PROTAC architecture, the target protein, and the cellular context.
Table 2: Illustrative Degradation Parameters for cIAP1-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 (BTK degrader) | BTK | Mino | >1000 | ~80 | [11] |
| RC-3 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |
| IR-1 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |
| IR-2 (BTK degrader) | BTK | Mino | <10 | ~90 | [11] |
| NC-1 (BTK degrader) | BTK | Mino | 2.2 | 97 | [11] |
| Generic HDAC PROTAC 7 | HDAC1/3 | HCT116 | 910/640 | ~70/80 | [12] |
| Generic HDAC PROTAC 9 | HDAC1/3 | HCT116 | 550/530 | ~80/90 | [12] |
| Generic HDAC PROTAC 22 | HDAC3 | HCT116 | 440 | 77 | [12] |
Note: The HDAC PROTACs are included as illustrative examples of DC50 and Dmax values and are not cIAP1-based.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cIAP1-mediated protein degradation.
In Vitro Ubiquitination Assay
This assay directly assesses the E3 ligase activity of cIAP1 towards a specific substrate protein.
Reagents:
-
5X Ubiquitination Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 2.5 mM DTT, 10 mM ATP.[13]
-
E1 Activating Enzyme (e.g., UBE1): Stock solution at a working concentration of ~250 ng per reaction.[13]
-
E2 Conjugating Enzyme (e.g., UbcH5a/b/c): Stock solution at a working concentration of ~500 ng per reaction.[13]
-
Ubiquitin: Stock solution at a working concentration of ~0.5 µg per reaction.[13]
-
Recombinant cIAP1: Purified protein.
-
Substrate Protein: Purified protein of interest.
-
2X SDS-PAGE Sample Buffer: 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 200 mM DTT.
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube on ice by adding the following components in order:
-
8 µL of 5X Ubiquitination Buffer
-
E1 Activating Enzyme (to a final concentration of ~250 ng)
-
E2 Conjugating Enzyme (to a final concentration of ~500 ng)
-
Ubiquitin (to a final concentration of ~0.5 µg)
-
Substrate Protein (to a final concentration of ~0.5 µg)
-
Recombinant cIAP1
-
Nuclease-free water to a final volume of 40 µL.[13]
-
-
As a negative control, prepare a parallel reaction without ATP.
-
Initiate the reaction by adding cIAP1.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[13]
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[13]
-
Analyze the reaction products by SDS-PAGE and western blotting using antibodies against the substrate protein and/or ubiquitin. A high molecular weight smear indicates polyubiquitination of the substrate.
Immunoprecipitation of Ubiquitinated Proteins
This method is used to isolate ubiquitinated proteins from cell lysates to confirm the ubiquitination of a target protein in a cellular context.
Reagents:
-
Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[14] Add protease and phosphatase inhibitors immediately before use.
-
Wash Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.2 mM sodium orthovanadate.[15] Add protease inhibitors before use.
-
Protein A/G Agarose (B213101) Beads: 50% slurry in wash buffer.
-
Primary Antibody: Specific for the protein of interest.
-
2X SDS-PAGE Sample Buffer.
Procedure:
-
Lyse cells in ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000-16,000 x g for 20 minutes at 4°C.[14]
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by adding 20-30 µL of Protein A/G agarose bead slurry and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G agarose bead slurry and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Pellet the beads by centrifugation and analyze the supernatant by SDS-PAGE and western blotting with an anti-ubiquitin antibody.
Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following treatment with a cIAP1-based degrader.
Reagents:
-
Cell Lysis Buffer (e.g., RIPA Buffer).
-
Protein Assay Reagent (e.g., BCA or Bradford).
-
SDS-PAGE Gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.[16]
-
Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[16]
-
Primary Antibody: Specific for the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent Substrate.
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the cIAP1-based degrader for the desired time points. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate.
-
Normalize the protein concentration of all samples.
-
Prepare protein samples for SDS-PAGE by adding 2X SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-50 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary antibody against the protein of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key cIAP1-related signaling pathways and a typical experimental workflow for characterizing a cIAP1-based PROTAC.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. ptglab.com [ptglab.com]
BIRC2 Recruiting Ligands for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A key component of a PROTAC is the E3 ligase-recruiting ligand, which determines which of the over 600 human E3 ligases is engaged to ubiquitinate the protein of interest. Baculoviral IAP repeat-containing protein 2 (BIRC2), also known as cellular inhibitor of apoptosis protein 1 (cIAP1), is a compelling E3 ligase for PROTAC development due to its role in apoptosis and inflammation, and its frequent overexpression in cancer.
This technical guide provides a comprehensive overview of BIRC2-recruiting ligands for PROTAC development. It summarizes the key ligands, their binding affinities, and the degradation efficacy of PROTACs that utilize them. Furthermore, it details the experimental protocols for the essential assays in BIRC2-based PROTAC development and provides visual diagrams of the relevant signaling pathways and experimental workflows.
BIRC2-Recruiting Ligands and PROTAC Performance: A Quantitative Overview
Several classes of small molecules have been identified as ligands that bind to the Baculovirus IAP Repeat (BIR) domains of BIRC2 and other inhibitor of apoptosis proteins (IAPs), making them suitable for recruitment in PROTAC design. The most prominent among these are derivatives of Bestatin (B1682670), MV1, and LCL161. The choice of ligand and the overall architecture of the PROTAC molecule significantly impact its ability to induce the degradation of the target protein.
Binding Affinities of BIRC2-Recruiting Ligands
The affinity of the E3 ligase ligand for its target is a critical parameter in PROTAC design. High-affinity binding can contribute to the efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), a prerequisite for target ubiquitination and degradation. The following table summarizes the binding affinities of commonly used IAP ligands for BIRC2 (cIAP1) and other related IAP family members.
| Ligand Class | Specific Ligand | Target IAP | BIR Domain | Binding Affinity (K_i_ / K_d_ / IC_50_) | Reference |
| SMAC Mimetics | GDC-0152 | cIAP1 | BIR3 | K_i_ = 17 nM | [1][2] |
| cIAP2 | BIR3 | K_i_ = 43 nM | [1][2] | ||
| XIAP | BIR3 | K_i_ = 28 nM | [1][2] | ||
| ML-IAP | BIR | K_i_ = 14 nM | [1][2] | ||
| LCL161 | cIAP1 | BIR3 | K_d_ = 490 nM | [3] | |
| cIAP2 | - | High Affinity | [4] | ||
| XIAP | - | High Affinity | [4] | ||
| Bestatin Analogs | Methyl Bestatin | cIAP1 | BIR3 | Direct Interaction Demonstrated | [5] |
| HAB-5A | cIAP1 | - | IC_50_ = 0.53 µM (degradation) | [6] | |
| IAP Antagonists | MV1 | cIAP1, cIAP2, XIAP | - | Pan-antagonist | [7] |
Degradation Efficacy of BIRC2-Recruiting PROTACs
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is typically quantified by the DC_50_ (the concentration of PROTAC that induces 50% degradation of the target protein) and the D_max_ (the maximum percentage of degradation achieved). The table below presents a selection of BIRC2-recruiting PROTACs and their reported degradation performance against various protein targets.
| PROTAC Name/Identifier | BIRC2 Ligand | Target Protein | Cell Line | DC_50_ | D_max_ | Reference |
| SNIPER(ER)-87 | LCL161 derivative | ERα | - | IC_50_ = 0.097 µM | - | [8] |
| SNIPER(ABL)-058 | LCL161 derivative | BCR-ABL | - | DC_50_ = 10 µM | - | [8] |
| A1874 | Nutlin-3a (recruits MDM2, often studied alongside IAP PROTACs) | BRD4 | - | Nanomolar | ~98% | [9][10] |
| RIPK2-IAP PROTAC 4 | IAP Ligand | RIPK2 | Human PBMCs | pDC_50_ = 7.9 ± 0.2 | 69.2 ± 11.5% | [11] |
| HDAC PROTAC 7 | IAP Ligand | HDAC1 | HCT116 | DC_50_ = 0.91 ± 0.02 µM | - | [12] |
| HDAC3 | HCT116 | DC_50_ = 0.64 ± 0.03 µM | - | [12] | ||
| HDAC PROTAC 9 | IAP Ligand | HDAC1 | HCT116 | DC_50_ = 0.55 ± 0.18 µM | - | [12] |
| HDAC3 | HCT116 | DC_50_ = 0.53 ± 0.13 µM | - | [12] | ||
| HDAC PROTAC 22 | IAP Ligand | HDAC3 | HCT116 | DC_50_ = 0.44 ± 0.03 µM | 77% | [12] |
Signaling Pathways and Mechanisms
BIRC2 in Apoptosis Regulation
BIRC2 is a key regulator of apoptosis, or programmed cell death. It functions as an E3 ubiquitin ligase and contains three BIR domains that are crucial for its interactions with other proteins. BIRC2 can inhibit apoptosis by binding to and promoting the degradation of pro-apoptotic proteins such as caspases. It also plays a significant role in the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Mechanism of Action of BIRC2-Recruiting PROTACs
BIRC2-recruiting PROTACs function by inducing the formation of a ternary complex between BIRC2, the PROTAC molecule, and the target protein. This proximity allows BIRC2's E3 ligase activity to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
General Workflow for BIRC2-PROTAC Development
The development and characterization of a BIRC2-recruiting PROTAC typically follows a multi-step workflow, from initial design and synthesis to in-depth cellular and biophysical characterization.
Detailed Methodologies for Key Experiments
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Calculate DC_50_ and D_max_ values from the dose-response curve.
-
Objective: To measure the kinetics of target protein degradation in real-time in living cells.
Materials:
-
CRISPR/Cas9-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein (can be stably expressed in the cell line or added exogenously)
-
Nano-Glo® Live Cell Assay System (Promega)
-
White, opaque 96-well or 384-well plates
-
PROTAC compound
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the HiBiT-tagged cell line in white, opaque plates at an appropriate density.
-
Allow cells to adhere overnight.
-
-
Assay Setup:
-
Prepare a serial dilution of the PROTAC compound in cell culture medium.
-
Prepare the Nano-Glo® Live Cell Assay reagent according to the manufacturer's instructions.
-
-
Measurement:
-
Add the Nano-Glo® reagent to the cells and incubate to allow for substrate equilibration.
-
Add the PROTAC dilutions to the wells.
-
Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., every 15 minutes for 24 hours) using a plate-based luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control at each time point.
-
Plot the normalized luminescence over time for each PROTAC concentration.
-
From these kinetic curves, calculate degradation rates, DC_50_, and D_max_ values.
-
Objective: To measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified BIRC2 protein (or a relevant BIR domain)
-
Purified target protein
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization:
-
Immobilize the BIRC2 protein onto the sensor chip surface using standard amine coupling or affinity capture methods.
-
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC over the BIRC2 surface to determine the binary binding affinity.
-
Inject a series of concentrations of the target protein over the BIRC2 surface to assess for any direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein.
-
Inject these solutions over the immobilized BIRC2 surface.
-
Alternatively, co-inject the PROTAC and target protein at varying concentrations.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the association rate (k_on_), dissociation rate (k_off_), and equilibrium dissociation constant (K_D_) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of the target protein for the BIRC2-PROTAC complex versus its affinity for BIRC2 alone.
-
Objective: To determine the thermodynamic parameters (ΔH, ΔS, K_D_, stoichiometry) of ternary complex formation.
Materials:
-
ITC instrument
-
Purified BIRC2 protein
-
Purified target protein
-
PROTAC compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Concentrations should be chosen based on the expected K_D_ values.
-
-
Experiment Setup:
-
Load the BIRC2 protein into the sample cell.
-
Load a solution of the PROTAC and the target protein into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the PROTAC/target protein solution into the BIRC2 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.
-
Conclusion
BIRC2 is a promising E3 ligase for the development of novel PROTAC therapeutics, particularly in the context of oncology. The availability of well-characterized ligands such as derivatives of Bestatin, MV1, and LCL161 provides a solid foundation for the design of BIRC2-recruiting PROTACs. The successful development of such degraders relies on a comprehensive understanding of their mechanism of action, which can be elucidated through a combination of quantitative cellular and biophysical assays. This guide provides the foundational knowledge and experimental framework to aid researchers in the design, synthesis, and characterization of effective BIRC2-based PROTACs, ultimately contributing to the advancement of this exciting therapeutic modality.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of direct binding of cIAP1 degradation-promoting bestatin analogs to BIR3 domain: Synthesis and application of fluorescent bestatin ester analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Multifaceted Role of cIAP1 in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal E3 ubiquitin ligase that functions as a critical node in the regulation of cellular signaling pathways, particularly those governing inflammation, immunity, and cell death. As a member of the Inhibitor of Apoptosis (IAP) family, cIAP1's influence extends far beyond the direct inhibition of caspases. Its primary role lies within the ubiquitin-proteasome system, where it orchestrates the ubiquitination of a diverse range of substrates, thereby dictating their stability, localization, and activity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cIAP1's function, its key substrates, and its integral role in the tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) signaling pathways. Furthermore, this guide details established experimental protocols for the investigation of cIAP1's E3 ligase activity and its protein-protein interactions, and presents quantitative data to support a comprehensive understanding of its biochemical and cellular functions.
Introduction: cIAP1 as a RING E3 Ubiquitin Ligase
The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, controlling protein turnover and a vast array of cellular processes. The specificity of this system is largely determined by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.
cIAP1 is a RING (Really Interesting New Gene) finger domain-containing E3 ubiquitin ligase. Its enzymatic activity is conferred by the C-terminal RING domain, which facilitates the transfer of ubiquitin to substrate proteins.[1] Beyond the RING domain, cIAP1 possesses several other key functional domains that mediate its interactions and regulate its activity:
-
Three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These domains are crucial for protein-protein interactions. The BIR1 domain of cIAP1 binds to TNF receptor-associated factor 2 (TRAF2), a key interaction for its recruitment to signaling complexes.[2] The BIR3 domain can bind to the N-terminal tetrapeptide motif of proteins like the second mitochondria-derived activator of caspases (Smac)/DIABLO, an interaction that can modulate cIAP1 activity.[3]
-
A Ubiquitin-Associated (UBA) domain: This domain allows cIAP1 to bind to ubiquitin chains, which can influence its own activity and its interaction with ubiquitinated substrates.[4] The UBA domain contributes to optimal ubiquitin-lysine occupancy on substrates like RIPK1.[5]
-
A Caspase Recruitment Domain (CARD): The CARD domain of cIAP1 is involved in autoinhibition of its E3 ligase activity by preventing RING dimerization.[6][7]
The activation of cIAP1's E3 ligase activity is a tightly regulated process. In its inactive state, the CARD domain interacts with the RING domain, preventing its dimerization, which is essential for E2 enzyme binding and ubiquitin transfer.[8][9] The binding of Smac mimetics or the interaction with TRAF2 can induce a conformational change in cIAP1, relieving this autoinhibition, promoting RING dimerization, and thereby activating its E3 ligase function.[10][11]
Quantitative Analysis of cIAP1 Interactions and Activity
The following tables summarize key quantitative data related to cIAP1's binding affinities and its regulation.
| Interaction | Binding Partner Domain | cIAP1 Domain | Dissociation Constant (Kd) | Method |
| cIAP1 - Smac mimetic (Smac037) | - | BIR3 | Low nanomolar EC50 | Competitive Binding Assay |
| cIAP1 - Smac-rhodamine | - | BIR3 | 4.8 ± 0.6 nM | Fluorescence Polarization |
| cIAP2 - Smac-rhodamine | - | BIR3 | 23.6 ± 1.6 nM | Fluorescence Polarization |
| TRAF2 - cIAP2 | TRAF-N | BIR1 | ~1 µM (estimated) | Isothermal Titration Calorimetry (ITC) |
| TRAF1 - cIAP2 | TRAF-N | BIR1 | 127 µM | Equilibrium Dialysis |
Table 1: Binding Affinities of cIAP1 and its Homolog cIAP2 with Key Interaction Partners. This data highlights the high-affinity interaction of Smac mimetics with the BIR3 domain of cIAP1 and compares the binding affinities of TRAF1 and TRAF2 with cIAP2, indicating a stronger interaction with TRAF2.[3][12][13]
cIAP1 in the TNF-α Signaling Pathway and NF-κB Activation
cIAP1 is a central player in the cellular response to the pro-inflammatory cytokine TNF-α. Upon TNF-α binding to its receptor, TNFR1, a multi-protein complex known as Complex I is assembled at the receptor. This complex includes TRADD, TRAF2, and RIPK1. cIAP1 is recruited to this complex primarily through its interaction with TRAF2.[2]
Within Complex I, the E3 ligase activity of cIAP1 is critical for the ubiquitination of several components, most notably RIPK1. cIAP1 can catalyze the formation of various ubiquitin chain linkages on RIPK1, including K11, K48, K63, and linear chains.[14][15]
-
K63-linked and Linear Ubiquitination: These non-degradative ubiquitin chains act as a scaffold to recruit downstream signaling molecules. K63-linked chains on RIPK1 facilitate the recruitment of the LUBAC (Linear Ubiquitin Chain Assembly Complex), which in turn generates linear (M1-linked) ubiquitin chains.[16] These linear chains are specifically recognized by the NEMO (NF-κB Essential Modulator) subunit of the IKK (IκB kinase) complex.[17][18] This recruitment leads to the activation of the IKK complex, which then phosphorylates IκBα, targeting it for proteasomal degradation and allowing the transcription factor NF-κB to translocate to the nucleus and activate the expression of pro-survival and pro-inflammatory genes.
-
K48-linked Ubiquitination: cIAP1 can also mediate the K48-linked ubiquitination of RIPK1, which typically signals for proteasomal degradation.[5][14] This can serve as a mechanism to terminate the signal and prevent excessive inflammation.
The ubiquitination of RIPK1 by cIAP1 is a crucial checkpoint that determines the cellular outcome of TNF-α signaling. By promoting the formation of a pro-survival signaling platform, cIAP1 prevents RIPK1 from engaging in the formation of death-inducing complexes.
References
- 1. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRAF2 Must Bind to Cellular Inhibitors of Apoptosis for Tumor Necrosis Factor (TNF) to Efficiently Activate NF-κB and to Prevent TNF-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. CARD-mediated autoinhibition of cIAP1's E3 ligase activity suppresses cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 10. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structures of the TRAF2: cIAP2 and the TRAF1: TRAF2: cIAP2 complexes – affinity, specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cIAP1/2 are direct E3 ligases conjugating diverse types of ubiquitin chains to receptor interacting proteins kinases 1 to 4 (RIP1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impaired RIPK1 ubiquitination sensitizes mice to TNF toxicity and inflammatory cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linear ubiquitination of NEMO negatively regulates the interferon antiviral response through disruption of the MAVS-TRAF3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific recognition of linear ubiquitin chains by NEMO is important for NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship of cIAP1 binders
An In-depth Technical Guide on the Structure-Activity Relationship of cIAP1 Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cell death and survival pathways. As a member of the Inhibitor of Apoptosis (IAP) protein family, cIAP1 is characterized by the presence of three N-terminal Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3), a central Ubiquitin-Associated (UBA) domain, a Caspase Recruitment Domain (CARD), and a C-terminal RING (Really Interesting New Gene) E3 ubiquitin ligase domain.[1] Its overexpression is frequently observed in various cancers, where it contributes to therapeutic resistance by inhibiting apoptosis. This makes cIAP1 a compelling target for anticancer drug development.[1]
The primary mechanism of cIAP1 binders, particularly SMAC mimetics, involves mimicking the endogenous IAP antagonist SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP Binding Protein with Low pI).[2] These compounds bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes RING domain dimerization and activates its E3 ligase activity.[3] This leads to rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4] The depletion of cIAP1 has two major consequences: it prevents the ubiquitination and degradation of pro-apoptotic signaling molecules like RIPK1, leading to caspase-8 activation and apoptosis, and it stabilizes NIK, activating the non-canonical NF-κB pathway.[3][5]
This guide provides a detailed overview of the structure-activity relationships (SAR) of cIAP1 binders, outlines key experimental protocols for their characterization, and visualizes the critical signaling and experimental pathways.
Structure-Activity Relationship of SMAC Mimetics
The discovery of cIAP1 binders has been largely driven by the development of small molecules that mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) tetrapeptide of the endogenous protein SMAC.[2] These SMAC mimetics bind to a conserved groove on the BIR3 domain of IAPs. While many SMAC mimetics are pan-IAP inhibitors, significant efforts have been made to develop compounds with selectivity for cIAP1/2 over XIAP to dissect their distinct biological roles.[2][6]
A central scaffold for many potent cIAP1 binders is based on a non-peptidic core designed to present key pharmacophoric elements in a similar orientation to the native AVPI peptide. Structure-activity relationship studies have revealed critical insights for achieving high affinity and selectivity.
Key Binding Interactions and SAR Insights
Starting from a potent, cell-permeable SMAC mimetic (Compound 1), modifications have been explored to enhance selectivity for cIAP1/2 over XIAP. A key modification involved replacing a diphenylmethyl group with a benzyl (B1604629) group (yielding Compound 2), which served as a template for further optimization.[2] The subsequent SAR study focused on substitutions on the phenyl ring of this benzyl group.
-
Probing the Phenyl Group: Introducing substituents at the para-position of the phenyl ring in Compound 2 had a major impact on binding affinity and selectivity.
-
Small halogen substituents (p-F, p-Cl, p-Br) resulted in compounds (3, 4, and 5, respectively) with low nanomolar binding affinities for cIAP1 and cIAP2.
-
Crucially, these substitutions significantly weakened the binding to XIAP, leading to a dramatic increase in selectivity for cIAP1 over XIAP (from 69-fold for the parent compound 2 to over 900-fold for compound 5).[2]
-
-
Effect of Substituent Position: Moving the halogen or CF3 substituents to the ortho- or meta-positions resulted in weaker binding to both cIAP1/2 and XIAP compared to the para-substituted analogs.[2] This highlights the specific and constrained nature of the binding pocket accommodating this part of the molecule.
-
Impact on Cellular Activity: The high selectivity for cIAP1/2 translated directly to cellular activity. Highly selective compounds like Compound 5 effectively induced the degradation of cIAP1 protein in cancer cells at low nanomolar concentrations and potently triggered apoptosis.[2][6] Mechanistic studies confirmed that this apoptosis induction was dependent on caspase-8 and caspase-3, consistent with the known mechanism of SMAC mimetics that function through cIAP1 depletion.[2][6]
Quantitative SAR Data for cIAP1 Binders
The following table summarizes the binding affinities (Ki, nM) of a series of non-peptidic SMAC mimetics for the BIR3 domains of cIAP1, cIAP2, and XIAP, illustrating the structure-activity relationship and the basis for selectivity.
| Compound | R-group (on phenyl) | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP Ki / cIAP1 Ki) |
| 2 | H | 4.7 | 10.3 | 323 | 69 |
| 3 | p-F | 1.8 | 4.9 | 393 | 218 |
| 4 | p-Cl | 1.1 | 3.0 | 870 | 791 |
| 5 | p-Br | 3.2 | 9.5 | 3077 | 962 |
| 7 | p-I | 1.4 | 4.1 | 3233 | 2309 |
| 16 | o-F | 10.1 | 24.3 | 647 | 64 |
| 18 | m-F | 10.3 | 25.8 | 1583 | 154 |
| 20 | m-Cl | 13.0 | 33.7 | 3867 | 297 |
Data summarized from Lu et al., ACS Med. Chem. Lett., 2014.[2]
Experimental Protocols
Characterizing cIAP1 binders requires a suite of biochemical and cellular assays to determine binding affinity, mechanism of action, and cellular efficacy.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This is a competitive binding assay used to determine the affinity of test compounds for the cIAP1 BIR3 domain.[7]
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Terbium cryptate-labeled anti-tag antibody (donor) and a red-labeled ligand (e.g., LCL161-Red, acceptor). When a GST-tagged cIAP1 BIR3 protein is bound by both the antibody and the fluorescent ligand, FRET occurs. Unlabeled test compounds compete with the fluorescent ligand for binding to cIAP1, leading to a decrease in the FRET signal.[7]
-
Methodology:
-
Plate Preparation: Dispense test compounds at various concentrations into a low-volume 384-well white plate.
-
Reagent Addition:
-
Add GST-tagged human cIAP1 BIR3 binding domain to all wells.
-
Add a pre-mixed solution of the HTRF reagents: anti-GST antibody labeled with Terbium cryptate and a cIAP1 ligand labeled with a red fluorophore (e.g., d2).[7]
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. No washing steps are required.[7]
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the compound concentration. Determine the IC50 value from the resulting dose-response curve, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
In Vitro Autoubiquitination Assay
This assay assesses the ability of a compound to modulate the E3 ligase activity of cIAP1. SMAC mimetics are known to promote this activity.[3]
-
Principle: The E3 ligase activity of cIAP1 is measured by its ability to catalyze the transfer of ubiquitin from an E2 conjugating enzyme to itself (autoubiquitination). This results in the formation of higher molecular weight polyubiquitinated cIAP1 species, which can be detected by SDS-PAGE and Western blotting.[3]
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer (e.g., 75 mM Tris pH 8, 2 mM DTT, 5 mM MgCl2, 4 mM ATP):[8]
-
Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).[3][8]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Western Blotting: Probe the membrane with an anti-cIAP1 antibody to visualize the unmodified cIAP1 and the higher molecular weight smear characteristic of polyubiquitination. An increase in the ubiquitination smear in the presence of the compound indicates activation of E3 ligase activity.[3]
-
Cellular cIAP1 Degradation Assay
This assay determines if a cIAP1 binder induces the degradation of the cIAP1 protein within cancer cells, a key hallmark of SMAC mimetic activity.
-
Principle: Cells are treated with the test compound, and the level of endogenous cIAP1 protein is measured over time by Western blotting. A potent SMAC mimetic will cause a rapid and dose-dependent decrease in cIAP1 protein levels.[2][6]
-
Methodology:
-
Cell Culture: Plate cancer cells known to be sensitive to SMAC mimetics (e.g., MDA-MB-231 breast cancer cells) in 6-well plates and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.01 to 10 µM) for a specified time (e.g., 4 or 24 hours).[2][6]
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cIAP1.
-
Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities to determine the relative decrease in cIAP1 protein levels compared to the vehicle-treated control.[9]
-
Visualizations: Pathways and Workflows
cIAP1 Signaling in the TNF-α Pathway
cIAP1 is a critical node in the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, determining the cellular outcome between survival (NF-κB activation) and death (apoptosis).
Caption: TNF-α signaling pathway regulated by cIAP1.
Experimental Workflow for cIAP1 Binder Characterization
The process of identifying and validating a novel cIAP1 binder follows a logical progression from high-throughput screening to detailed cellular mechanism of action studies.
Caption: Workflow for cIAP1 binder discovery and validation.
Conclusion
The structure-activity relationship of cIAP1 binders is a well-explored field, with clear guidelines for achieving high potency and selectivity. The development of non-peptidic SMAC mimetics has demonstrated that targeting the BIR3 domain of cIAP1 is a viable therapeutic strategy. By inducing the E3 ligase-mediated autoubiquitination and degradation of cIAP1, these compounds effectively switch a pro-survival signal into a pro-apoptotic one. The key to developing selective inhibitors lies in exploiting subtle differences in the binding grooves between the BIR domains of different IAP family members, as shown by the successful optimization of para-substituted phenyl scaffolds. The robust suite of biochemical and cellular assays available allows for the thorough characterization of new chemical entities, paving the way for the development of next-generation IAP-targeted cancer therapies.
References
- 1. pnas.org [pnas.org]
- 2. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. revvity.com [revvity.com]
- 8. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Inhibitor of Apoptosis 1 (cIAP-1) Degradation by Caspase 8 During TNF-related Apoptosis-inducing Ligand (TRAIL)-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Paradigm in Targeted Therapeutics
In the landscape of modern drug discovery, the ability to selectively modulate the levels of specific proteins is paramount. While traditional small-molecule inhibitors have proven effective against many enzymatic targets, a significant portion of the proteome, including scaffold proteins and transcription factors, has remained largely "undruggable." Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) have emerged as a powerful technology to address this challenge. SNIPERs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2][3][4] This technical guide provides an in-depth exploration of the core principles of SNIPER technology, its mechanism of action, experimental validation, and its potential to revolutionize therapeutic interventions.
SNIPERs represent a distinct class of targeted protein degraders that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases.[5][6][7] This distinguishes them from other degrader technologies like Proteolysis Targeting Chimeras (PROTACs), which typically engage E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[7][8] The fundamental structure of a SNIPER molecule consists of three key components: a ligand that specifically binds to the target protein, a ligand that recruits an IAP E3 ligase, and a chemical linker that connects the two.[1] This tripartite architecture enables the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP E3 ligase, thereby initiating the process of targeted protein degradation.
The SNIPER Signaling Pathway: A Step-by-Step Mechanism
The mechanism of action of SNIPERs is a sophisticated and highly specific process that leverages the cell's own machinery for protein turnover. The key steps are outlined below and illustrated in the accompanying diagram.
-
Ternary Complex Formation: The SNIPER molecule, with its two distinct ligands, facilitates the proximity-induced formation of a ternary complex, bringing the target protein and an IAP E3 ligase (such as cIAP1 or XIAP) together.[9][10]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited IAP E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[7][]
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[7][] The proteasome unfolds and degrades the target protein into small peptides, effectively erasing it from the cell. The SNIPER molecule, having facilitated this process, is then released and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: The signaling pathway of SNIPER-mediated protein degradation.
Quantitative Analysis of SNIPER Activity
The efficacy of SNIPER compounds is typically quantified by two key metrics: the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50). The DC50 value represents the concentration of the SNIPER compound required to degrade 50% of the target protein, while the IC50 value indicates the concentration needed to inhibit a biological process (such as cell proliferation) by 50%. The following tables summarize the reported activities of several SNIPER compounds against their respective targets.
| SNIPER Compound | Target Protein | IAP Ligand | Cell Line | DC50 (µM) | Reference |
| SNIPER(ABL)-019 | BCR-ABL | MV-1 | - | 0.3 | [1][6] |
| SNIPER(ABL)-024 | BCR-ABL | LCL161 derivative | - | 5 | [1][5] |
| SNIPER(ABL)-033 | BCR-ABL | LCL161 derivative | - | 0.3 | [1] |
| SNIPER(ABL)-039 | BCR-ABL | LCL161 derivative | - | 0.01 | [5][8] |
| SNIPER(ABL)-044 | BCR-ABL | Bestatin | - | 10 | [1][5] |
| SNIPER(ABL)-058 | BCR-ABL | LCL161 derivative | - | 10 | [1][5][8] |
| SNIPER(ER)-87 | ERα | LCL161 derivative | - | 0.003 | [9][12] |
| SNIPER Compound | Target Protein | IAP Ligand | Cell Line | IC50 (µM) | Reference |
| SNIPER(ER)-87 | ERα | LCL161 derivative | MCF-7 | 0.0156 | [2] |
| SNIPER(ER)-87 | ERα | LCL161 derivative | T47D | 0.0096 | [2] |
| SNIPER(BRD)-1 | cIAP1 | LCL161 | - | 0.0068 | [1] |
| SNIPER(BRD)-1 | cIAP2 | LCL161 | - | 0.017 | [1] |
| SNIPER(BRD)-1 | XIAP | LCL161 | - | 0.049 | [1] |
| SNIPER(ABL)-039 | ABL | LCL161 derivative | - | 0.00054 | [8][13] |
| SNIPER(ABL)-039 | cIAP1 | LCL161 derivative | - | 0.01 | [8][13] |
| SNIPER(ABL)-039 | cIAP2 | LCL161 derivative | - | 0.012 | [8][13] |
| SNIPER(ABL)-039 | XIAP | LCL161 derivative | - | 0.05 | [8][13] |
Experimental Protocols for SNIPER Validation
Validating the efficacy and mechanism of a novel SNIPER compound requires a series of well-defined experiments. The following protocols provide a general framework for the key assays involved in SNIPER characterization.
General Experimental Workflow
The validation of a SNIPER compound typically follows a logical progression from initial synthesis to in-depth mechanistic studies and finally to in vivo evaluation.
Caption: A typical workflow for the development and validation of SNIPER compounds.
Protocol 1: Western Blotting for Protein Degradation
Objective: To determine the ability of a SNIPER compound to induce the degradation of the target protein in a dose- and time-dependent manner.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
SNIPER compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the SNIPER compound or vehicle (DMSO) for different time points. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the SNIPER compound.
-
Cell Lysis and Protein Quantification: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of SNIPER-induced protein degradation on cell viability or proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SNIPER compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the SNIPER compound for a specified period (e.g., 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: In Vivo Ubiquitination Assay
Objective: To demonstrate that the SNIPER compound induces the ubiquitination of the target protein within cells.
Materials:
-
Cells expressing the target protein
-
Expression vector for HA-tagged or His-tagged ubiquitin
-
Transfection reagent
-
SNIPER compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (denaturing, e.g., containing SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody against the ubiquitin tag (e.g., anti-HA or anti-His) or the target protein
-
Protein A/G agarose (B213101) beads or magnetic beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection and Treatment: Transfect cells with the tagged-ubiquitin expression vector. After 24-48 hours, treat the cells with the SNIPER compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.
-
Immunoprecipitation: Dilute the lysates with IP buffer to reduce the denaturant concentration. Immunoprecipitate the ubiquitinated proteins using an antibody against the ubiquitin tag or the target protein, coupled to beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze them by Western blotting using an antibody against the target protein to detect the characteristic high-molecular-weight smear or ladder pattern indicative of polyubiquitination.
Conclusion and Future Perspectives
SNIPER technology represents a significant advancement in the field of targeted protein degradation. By harnessing the activity of IAP E3 ligases, SNIPERs offer a novel approach to eliminate disease-causing proteins, including those previously considered undruggable. The modular nature of SNIPERs allows for the rational design of degraders against a wide array of targets, opening up new avenues for therapeutic intervention in oncology, immunology, and other disease areas. As our understanding of the ubiquitin-proteasome system deepens and new IAP ligands are discovered, the potential for developing highly potent and selective SNIPER-based therapeutics will continue to expand, heralding a new era of precision medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocols for Synthesis of SNIPERs and the Methods to Evaluate the Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNIPER | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. SNIPER(ER)-87 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. tandfonline.com [tandfonline.com]
- 12. bio-techne.com [bio-techne.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Function of the RING Domain in cIAP1-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cellular signaling, particularly in pathways governing inflammation, immunity, and cell survival. A member of the E3 ubiquitin ligase family, cIAP1's enzymatic activity is conferred by its C-terminal RING (Really Interesting New Gene) domain. This domain is not merely a structural component but the catalytic core that orchestrates the ubiquitination and subsequent proteasomal degradation of target proteins, as well as cIAP1 itself. Understanding the intricate function of the RING domain is critical for elucidating disease mechanisms and for the rational design of therapeutics, such as SMAC mimetics, that modulate its activity. This guide provides a detailed examination of the cIAP1 RING domain's structure, mechanism of action, regulation, and its central role in cellular homeostasis and disease.
Introduction to cIAP1 and its Domain Architecture
Cellular IAP1 (also known as BIRC2) is a multifaceted protein that acts as a key node in cellular signaling networks.[1] While initially characterized for its role in apoptosis, its primary functions are now understood to revolve around the regulation of NF-κB signaling and inflammation through its E3 ubiquitin ligase activity.[2][3]
The structure of cIAP1 comprises several key domains:
-
Three Baculoviral IAP Repeat (BIR) domains (BIR1, BIR2, BIR3): These are protein-protein interaction modules. BIR1 is crucial for interacting with TRAF2, while BIR3 binds to caspase-9 and SMAC/DIABLO.[4]
-
A Ubiquitin-Associated (UBA) domain: Involved in binding to ubiquitin chains.
-
A Caspase Activation and Recruitment Domain (CARD): This domain plays a role in autoinhibition of the E3 ligase activity.[5]
-
A C-terminal RING domain: This zinc-finger motif is the catalytic heart of cIAP1, conferring its E3 ubiquitin ligase function.[6][7]
The RING domain is essential for mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a substrate protein, thereby flagging it for proteasomal degradation or altering its function.[8]
The Core Function: RING Domain-Mediated E3 Ligase Activity
The canonical function of the cIAP1 RING domain is to act as an E3 ubiquitin ligase. This process is central to its ability to regulate protein stability and signaling.
Mechanism of Ubiquitin Transfer
The ubiquitination cascade involves three enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating). The cIAP1 RING domain functions by:
-
Recruiting an E2 Enzyme: The RING domain does not bind ubiquitin directly but instead recruits an E2 enzyme that is charged with ubiquitin (E2~Ub).[9][10]
-
Catalyzing Ubiquitin Transfer: By bringing the E2~Ub complex into close proximity with a substrate protein, the RING domain facilitates the direct transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the substrate. cIAP1 can assemble various types of ubiquitin chains (e.g., K48, K63, K11), which dictate the fate of the substrate.[2][7] K48-linked chains typically target proteins for proteasomal degradation, while K63-linked chains are often involved in signaling scaffold assembly.[11]
The Critical Role of Dimerization
A key regulatory step for cIAP1's E3 ligase activity is the dimerization of its RING domain.[9][12]
-
Inactive Monomeric State: In its basal state, cIAP1 exists predominantly as an inactive monomer. The BIR and CARD domains fold back to sequester the RING domain, preventing it from dimerizing and interacting effectively with E2 enzymes.[9][12][13][14] This is a form of autoinhibition.[5]
-
Active Dimeric State: Activation requires a conformational change that exposes the RING domain, allowing two cIAP1 molecules to form a stable dimer.[9][10] This dimeric structure is the catalytically competent form, capable of robustly binding the E2
Ub conjugate and promoting ubiquitin transfer.[6][9] Monomeric RING mutants are unable to interact with the E2Ub complex and are catalytically inert.[9][12]
Caption: cIAP1 exists as an autoinhibited monomer. Activators like SMAC mimetics induce a conformational change, leading to RING domain dimerization and E3 ligase activation.
Regulation of RING Domain Activity
The potent activity of the cIAP1 RING domain is tightly controlled to prevent aberrant protein degradation.
Autoinhibition and Activation by SMAC Mimetics
As mentioned, the BIR and CARD domains inhibit the RING domain's function.[5][9] This inhibition is relieved by IAP antagonist compounds, also known as SMAC mimetics. These molecules bind to the BIR domains of cIAP1, inducing a conformational change that releases the RING domain, promoting dimerization and potent activation of its E3 ligase activity.[6][9][12][13] This leads to rapid auto-ubiquitination and proteasomal degradation of cIAP1 itself, a key mechanism of action for these anti-cancer agents.[6][9]
Role of TRAF2
Tumor Necrosis Factor Receptor-Associated Factor 2 (TRAF2) is a critical binding partner and regulator of cIAP1. cIAP1 is often found in a complex with TRAF2.[7] This interaction, mediated by the BIR1 domain of cIAP1, is essential for recruiting cIAP1 to signaling complexes, such as the TNF receptor 1 (TNFR1) complex.[4][7] Within this complex, TRAF2 can facilitate cIAP1's E3 ligase activity towards specific substrates like RIPK1.[2][15][16]
Key Substrates and Signaling Pathways
The cIAP1 RING domain targets several key proteins for ubiquitination, profoundly impacting cellular signaling.
Regulation of the Non-Canonical NF-κB Pathway
One of the most well-characterized functions of cIAP1 is the suppression of the non-canonical NF-κB pathway.
-
Basal State: In unstimulated cells, cIAP1, in a complex with TRAF2 and TRAF3, continuously ubiquitinates and promotes the proteasomal degradation of NF-κB-inducing kinase (NIK).[2][17][18] This keeps NIK levels extremely low, preventing activation of the pathway.[19]
-
Activated State: Upon stimulation of certain receptors (e.g., BAFF-R, CD40), the cIAP1/TRAF2/TRAF3 complex is recruited to the receptor, leading to the ubiquitination and degradation of TRAF3 and cIAP1 itself.[3][17] This process liberates NIK from degradation. Stabilized NIK then accumulates and activates the downstream cascade, leading to the processing of p100 to p52 and activation of non-canonical NF-κB transcription factors.[17][20]
Caption: cIAP1's RING domain constitutively degrades NIK to keep the non-canonical NF-κB pathway off. Receptor signaling leads to cIAP1 degradation, stabilizing NIK and turning the pathway on.
Regulation of the Canonical NF-κB Pathway
Upon TNFR1 stimulation, cIAP1 is recruited to the receptor complex where its RING domain mediates the K63-linked polyubiquitination of RIPK1.[11] This does not lead to degradation but instead creates a signaling scaffold that recruits downstream kinases (IKK complex), ultimately leading to the activation of the canonical NF-κB pathway.[11][15] Therefore, the RING domain's activity is essential for both pro-survival signaling and inflammation downstream of TNFα.[15][16]
Other Substrates
The cIAP1 RING domain has been shown to target other proteins, including:
-
Caspases-3 and -7: cIAP1 can ubiquitinate effector caspases, potentially marking them for degradation.[21][22][23]
-
SMAC: Upon binding to the BIR domains, SMAC itself can be ubiquitinated by the activated RING domain.
-
Other IAPs: The cIAP1 RING domain can mediate the degradation of other RING-bearing IAPs, such as XIAP and cIAP2, suggesting a mechanism of cross-regulation.[24][25][26]
Quantitative Data Summary
While extensive, the literature often provides qualitative descriptions. Precise quantitative data, such as kinetic parameters or binding affinities for the human cIAP1 RING domain, are not always consolidated. The following table summarizes the types of quantitative measurements relevant to cIAP1 function and provides representative context where available.
| Parameter | Description | Typical Value/Range/Context | Reference Context |
| IC₅₀ of Inhibitors | The concentration of an inhibitor required to reduce the E3 ligase activity by 50%. | For the small molecule inhibitor D19, the IC₅₀ for cIAP1 autoubiquitination was reported as 14.1 µM . | [27] |
| In Vitro Assay Conc. | Typical concentrations of components used in in vitro ubiquitination assays to observe activity. | cIAP1: ~5 µM E1: ~100 nM E2 (UbcH5b/c): ~1-7.5 µM Ubiquitin: ~20-50 µM | [9][28] |
| RING Dimerization | The equilibrium between monomeric (inactive) and dimeric (active) states. | cIAP1 predominantly exists as a monomer in the basal state, whereas cIAP2 is more prone to exist as a stable, active dimer. Activation (e.g., by SMAC mimetics) is required to shift the equilibrium toward the dimeric state for cIAP1. | [9][10][12] |
| E2 Enzyme Specificity | The preference of the cIAP1 RING domain for specific E2 ubiquitin-conjugating enzymes. | cIAP1-mediated ubiquitination of caspases is catalyzed by members of the UbcH5 subfamily . UbcH8 can also be involved in caspase-3 ubiquitination. | [22][23] |
Key Experimental Protocols
Investigating the function of the cIAP1 RING domain requires specific biochemical and cell-based assays.
Protocol: In Vitro Autoubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 by its ability to ubiquitinate itself.
Objective: To determine if a purified cIAP1 protein (or fragment) is an active E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b or UbcH5c)
-
Recombinant human Ubiquitin (His-tagged or untagged)
-
Recombinant purified cIAP1 protein (full-length or a construct containing the RING domain)
-
ATP solution (10 mM)
-
Ubiquitination Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.6 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare a master mix containing reaction buffer, ATP (final concentration 1-2 mM), E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 1-5 µM), and ubiquitin (e.g., 20-50 µM).
-
Aliquot the master mix into separate reaction tubes.
-
Add the purified cIAP1 protein (e.g., ~5 µM) to the reaction tubes. If testing inhibitors or activators (like SMAC mimetics), pre-incubate them with cIAP1 for 15-30 minutes before starting the reaction.[9]
-
Initiate the reaction by transferring the tubes to a 37°C incubator.
-
Incubate for a set time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Resolve the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Analyze the results by Western blotting using an anti-cIAP1 or anti-ubiquitin antibody, or by Coomassie Blue staining if protein concentrations are high enough.[9] A high molecular weight smear or laddering pattern for cIAP1 indicates successful autoubiquitination.
Caption: The diagram outlines the key steps for assessing cIAP1's E3 ligase activity in a controlled, cell-free environment.
Protocol: Co-Immunoprecipitation (Co-IP) for Protein Interaction
This assay is used to determine if cIAP1 physically interacts with a putative substrate or regulatory protein (e.g., TRAF2, NIK) in a cellular context.
Objective: To detect the interaction between cIAP1 and a protein of interest in cell lysate.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Ice-cold PBS.
-
Co-IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktails added fresh).[29]
-
Primary antibody specific to one of the proteins (the "bait," e.g., anti-cIAP1).
-
Isotype control IgG antibody (e.g., Rabbit IgG).
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Wash Buffer (typically the same as Lysis Buffer, sometimes with lower detergent).
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer or a low-pH buffer like 0.1 M glycine, pH 2.5).
Procedure:
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold Co-IP Lysis Buffer for 20-30 minutes on ice or with gentle rotation at 4°C.[30]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[29]
-
Immunoprecipitation: Add the primary antibody (e.g., anti-cIAP1) to the pre-cleared lysate. In a separate control tube, add the isotype control IgG. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Capture Immune Complex: Add pre-washed Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.[31]
-
Elution: Resuspend the beads in 20-40 µL of 1x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform a Western blot and probe with an antibody against the suspected interacting protein (the "prey," e.g., anti-NIK). A band in the anti-cIAP1 lane but not the IgG control lane indicates a specific interaction.
Implications for Drug Development
The cIAP1 RING domain is a validated therapeutic target, particularly in oncology.
-
SMAC Mimetics: As discussed, these drugs are designed to bind to the BIR domains, but their ultimate mechanism of action relies on the activation of the RING domain, leading to cIAP1's self-destruction.[6][9] This removes the pro-survival signaling mediated by cIAP1 and sensitizes cancer cells to apoptosis.
-
Direct RING Inhibitors: The development of small molecules that directly inhibit the E3 ligase activity of the RING domain is an alternative strategy. Such inhibitors could prevent the degradation of tumor-suppressive substrates or block pro-survival NF-κB signaling. For example, the small molecule D19 was shown to directly bind the RING domain and inhibit its E3 ligase activity.[27]
Conclusion
The RING domain of cIAP1 is a sophisticated and highly regulated catalytic engine that is central to the protein's function as a master regulator of cell death, inflammation, and immunity. Its activity is controlled by an intricate balance of autoinhibition, allosteric activation, and protein-protein interactions. The dimerization of the RING domain serves as the critical switch that converts cIAP1 from an inactive monomer to a potent E3 ubiquitin ligase. By targeting key substrates like NIK and RIPK1, the cIAP1 RING domain dictates the fate of multiple signaling pathways. A thorough understanding of its function, regulation, and substrate specificity is paramount for researchers in the field and continues to fuel the development of novel therapeutics aimed at modulating its activity for clinical benefit.
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Distinct BIR domains of cIAP1 mediate binding to and ubiquitination of tumor necrosis factor receptor-associated factor 2 and second mitochondrial activator of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARD-mediated autoinhibition of cIAP1's E3 ligase activity suppresses cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RING domain E3 ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Releasing the Brakes on Apoptosis: Peptide Antagonists Trigger Dimerization and Autoubiquitination of Cellular Inhibitor of Apoptosis Protein 1 | Small Angle X-ray Scattering/Diffraction [www-ssrl.slac.stanford.edu]
- 14. researchgate.net [researchgate.net]
- 15. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Controlling the Fate of NIK: A Central Stage in Noncanonical NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cIAPs control RIPK1 kinase activity‐dependent and ‐independent cell death and tissue inflammation | The EMBO Journal [link.springer.com]
- 19. IAPs limit activation of RIP kinases by TNF receptor 1 during development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Negative feedback regulation of NF-κB-inducing kinase is proteasome-dependent but does not require cellular inhibitors of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Ring Domain Of Ciap1 Mediates The Degradation Of Ring-Bearing Inhibitor Of Apoptosis Proteins By Distinct Pathways - Vector Biolabs [vectorbiolabs.com]
- 25. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
- 28. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. antibodiesinc.com [antibodiesinc.com]
- 31. assaygenie.com [assaygenie.com]
Methodological & Application
Synthesis Protocol for cIAP1 Ligand-Linker Conjugates 4: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of cIAP1 Ligand-Linker Conjugates 4, a class of molecules designed for targeted protein degradation. These conjugates, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), function by recruiting the E3 ubiquitin ligase cIAP1 to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][][4][5] This technology offers a powerful tool for studying protein function and has potential therapeutic applications.[6][7]
The synthesis of these bifunctional molecules involves the conjugation of a cIAP1 ligand, typically a derivative of methyl bestatin (B1682670), to a ligand for the target protein via a chemical linker.[1][2][6] This protocol is based on established methodologies and provides a step-by-step guide for the chemical synthesis, purification, and characterization of this compound.
I. Overview of the Synthesis Workflow
The synthesis of this compound follows a convergent approach, wherein the cIAP1 ligand and the target protein ligand are synthesized or modified separately before being coupled together via a linker.
Caption: General workflow for the synthesis of cIAP1 Ligand-Linker Conjugates.
II. Experimental Protocols
This section details the experimental procedures for the key steps in the synthesis of a representative cIAP1 Ligand-Linker Conjugate.
A. Synthesis of Boc-Protected Bestatin (cIAP1 Ligand Precursor)
The synthesis begins with the protection of the amino group of bestatin to allow for selective modification at other positions.
Materials:
-
Bestatin
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve bestatin in DCM.
-
Add TEA to the solution.
-
Add a solution of (Boc)₂O in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected bestatin.
B. Synthesis of the Linker-Modified Target Ligand
This step involves the attachment of a linker with a reactive functional group (e.g., a carboxylic acid) to the target protein ligand. The specific reaction will depend on the structure of the target ligand.
C. Coupling of Boc-Protected Bestatin with the Linker-Modified Target Ligand
The key conjugation step involves the formation of an amide bond between the cIAP1 ligand precursor and the linker-modified target ligand.
Materials:
-
Boc-protected bestatin
-
Linker-modified target ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the linker-modified target ligand, EDCI, and HOBt in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Boc-protected bestatin in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
D. Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the active cIAP1 Ligand-Linker Conjugate.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in a mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final cIAP1 Ligand-Linker Conjugate 4 by high-performance liquid chromatography (HPLC).
III. Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of a cIAP1 Ligand-Linker Conjugate.
Table 1: Synthesis and Purification Data
| Step | Starting Material (mmol) | Reagent (mmol) | Solvent | Reaction Time (h) | Yield (%) | Purification Method |
| Boc-Protection of Bestatin | 1.0 | (Boc)₂O (1.1) | DCM | 12 | 85-95 | Column Chromatography |
| Linker Attachment to Target Ligand | 1.0 | Varies | Varies | Varies | 60-80 | Column Chromatography |
| Coupling Reaction | 0.5 | EDCI/HOBt (1.2) | DMF | 12 | 50-70 | Column Chromatography |
| Boc Deprotection | 0.2 | TFA | DCM | 1 | >95 | HPLC |
Table 2: Characterization Data for cIAP1 Ligand-Linker Conjugate 4
| Analysis Method | Expected Result |
| ¹H NMR (500 MHz, CDCl₃) | Peaks corresponding to the protons of the bestatin moiety, the linker, and the target protein ligand. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR (125 MHz, CDCl₃) | Resonances for all carbon atoms in the final conjugate, confirming the presence of all structural components. |
| High-Resolution Mass Spectrometry (HRMS) | The measured m/z value should match the calculated exact mass of the protonated molecular ion [M+H]⁺, confirming the molecular formula. |
| Purity (HPLC) | >95% as determined by integration of the peak area at a specific wavelength (e.g., 254 nm). |
IV. Signaling Pathway and Mechanism of Action
cIAP1 Ligand-Linker Conjugates function by hijacking the cellular ubiquitin-proteasome system to induce the degradation of a target protein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of hybrid small molecules that induce degradation of estrogen receptor‐alpha and necrotic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Experimental protocol for inducing protein degradation with cIAP1 PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][4][5]
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a RING-domain E3 ubiquitin ligase that has been successfully co-opted for targeted protein degradation.[3][5] PROTACs that recruit cIAP1, sometimes referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers), utilize IAP antagonist ligands (e.g., derivatives of Smac mimetics like LCL161 or bestatin) to engage the E3 ligase.[1][6][7] Upon forming the ternary complex, cIAP1 mediates the ubiquitination and degradation of the target protein.[6] Interestingly, many cIAP1-recruiting ligands also induce the auto-ubiquitination and degradation of cIAP1 itself.[1][6]
These application notes provide a detailed overview of the experimental protocols required to assess the efficacy of cIAP1-based PROTACs in degrading a target protein.
Mechanism of Action: cIAP1-Mediated Protein Degradation
The cIAP1-recruiting PROTAC facilitates an interaction between the target protein and the cIAP1 E3 ligase. This ternary complex formation is the critical first step.[8] Once in proximity, an E2-conjugating enzyme transfers ubiquitin (Ub) to lysine (B10760008) residues on the surface of the target protein, a process catalyzed by cIAP1.[3] The formation of a polyubiquitin (B1169507) chain, particularly involving branched ubiquitin architectures, acts as a recognition signal for the 26S proteasome.[9] The proteasome then unfolds and degrades the tagged protein into small peptides, while the PROTAC molecule is released to engage another target protein, acting catalytically.[10]
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrr.com [ijcrr.com]
- 8. researchgate.net [researchgate.net]
- 9. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
Application Notes and Protocols for Measuring cIAP1-Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the E3 ubiquitin ligase activity of Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its role in mediating protein degradation. This method is crucial for understanding the regulation of signaling pathways and for the development of therapeutics targeting cIAP1, such as SMAC mimetics.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, primarily through its function as an E3 ubiquitin ligase.[1] This enzymatic activity allows cIAP1 to tag specific substrate proteins with ubiquitin, marking them for degradation by the proteasome. This process is integral to the control of apoptosis, immune signaling, and cell proliferation.[1][2] cIAP1 can mediate the degradation of various proteins, including other members of the IAP family like XIAP, as well as itself through auto-ubiquitination.[2][3] Dysregulation of cIAP1 activity is implicated in various diseases, including cancer, making it an attractive target for drug development.
Western blotting is a powerful and widely used technique to detect and quantify changes in protein levels within a cell. By comparing the abundance of a target protein in treated versus untreated cells, researchers can infer the rate of its degradation. This protocol outlines the steps to measure the degradation of a cIAP1 substrate, or cIAP1 itself, following the induction of its E3 ligase activity.
Signaling Pathway
cIAP1 is a central node in several signaling pathways, most notably the NF-κB pathway. In a resting state, cIAP1 is part of a complex that targets NF-κB-inducing kinase (NIK) for degradation, thereby suppressing the non-canonical NF-κB pathway.[1] Upon stimulation, for example by TNFα or SMAC mimetics, cIAP1's E3 ligase activity is triggered, leading to its own degradation and the stabilization of NIK, which in turn activates downstream signaling. The binding of SMAC mimetics to the BIR domains of cIAP1 induces a conformational change that promotes RING domain dimerization, which is essential for its E3 ligase activity.[4]
Caption: cIAP1 signaling pathway in resting and activated states.
Experimental Workflow
The general workflow for assessing cIAP1-mediated protein degradation involves cell culture, treatment with an inducing agent (e.g., a SMAC mimetic), preparation of cell lysates, protein quantification, separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of the target protein and a loading control.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocol
This protocol is optimized for adherent cell lines and can be adapted for suspension cells with appropriate modifications to the harvesting steps.
Materials and Reagents
-
Cell Line: e.g., HEK293T, MDA-MB-231, or another cell line expressing the target protein.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Inducing Agent: e.g., SMAC mimetic (Birinapant, LCL161).
-
DMSO (Vehicle Control)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails
-
Protein Quantification Assay Kit: e.g., BCA or Bradford assay.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Running Buffer (1X): Tris-Glycine-SDS.
-
Transfer Buffer (1X): Tris-Glycine with 20% methanol.
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cIAP1
-
Rabbit or Mouse anti-Target Protein
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence detector.
Experimental Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Treatment:
-
Prepare stock solutions of the inducing agent (e.g., SMAC mimetic) and vehicle (DMSO) at a high concentration.
-
For a time-course experiment, treat cells with the inducing agent at a fixed concentration for various time points (e.g., 0, 0.5, 1, 2, 4, 6 hours).
-
For a dose-response experiment, treat cells with increasing concentrations of the inducing agent for a fixed time.
-
Include a vehicle-treated control for each time point or concentration.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of a polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-cIAP1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., anti-β-actin).
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different conditions.
Table 1: Densitometric Analysis of cIAP1 Degradation Following Treatment with SMAC Mimetic LCL161
| Treatment Concentration (µM) | Treatment Time (hours) | cIAP1 Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized cIAP1 Level (cIAP1/β-actin) |
| 0 (Vehicle) | 4 | 1.00 | 1.02 | 0.98 |
| 0.1 | 4 | 0.65 | 0.99 | 0.66 |
| 1 | 4 | 0.21 | 1.01 | 0.21 |
| 10 | 4 | 0.05 | 0.98 | 0.05 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Ineffective antibody | Use a validated antibody at the recommended dilution. | |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven Bands | Improper gel polymerization | Ensure gels are properly prepared. |
| Uneven sample loading | Be careful and consistent when loading samples. |
This comprehensive protocol provides a robust framework for investigating cIAP1-mediated protein degradation. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of cIAP1 biology and the development of novel therapeutics.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 [mdpi.com]
- 2. The Ring Domain Of Ciap1 Mediates The Degradation Of Ring-Bearing Inhibitor Of Apoptosis Proteins By Distinct Pathways - Vector Biolabs [vectorbiolabs.com]
- 3. The RING Domain of cIAP1 Mediates the Degradation of RING-bearing Inhibitor of Apoptosis Proteins by Distinct Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell-Based Assays of cIAP1 Degrader Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the activity of compounds designed to degrade Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). The protocols detailed below are essential for the preclinical assessment of cIAP1-targeting therapeutics, including SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs).
Introduction to cIAP1 and its Degradation
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2] As an E3 ubiquitin ligase, cIAP1 is involved in the ubiquitination of several proteins, which can lead to their degradation or the activation of signaling cascades such as the NF-κB pathway.[2] Overexpression of cIAP1 is observed in various cancers, making it an attractive therapeutic target.
cIAP1 degraders, such as SMAC mimetics and cIAP1-recruiting PROTACs, function by inducing the auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[1][3][4] This leads to the activation of apoptotic pathways and inhibition of pro-survival signaling. Evaluating the efficacy of these degraders requires robust and reproducible cell-based assays.
Key Cell-Based Assays for cIAP1 Degrader Activity
Several orthogonal assays are recommended to comprehensively characterize the activity of a cIAP1 degrader. These assays can be categorized into three main groups:
-
Primary Assays: Directly measure the degradation of the target protein.
-
Secondary Assays: Investigate the mechanism of action.
-
Functional Assays: Assess the downstream cellular consequences.
Below are detailed protocols for key assays in each category.
Primary Assay: Quantification of cIAP1 Protein Degradation by Western Blot
This assay directly measures the reduction in cellular cIAP1 protein levels following treatment with a degrader compound.
Experimental Protocol
a. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express cIAP1 (e.g., MDA-MB-231 breast cancer cells or SK-OV-3 ovarian cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a dilution series of the cIAP1 degrader compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the medium from the cells and replace it with the medium containing the degrader compound or vehicle control.
-
Incubate the cells for a predetermined time course. A common time point for initial screening is 24 hours.[1] For time-course experiments, consider harvesting cells at 2, 4, 8, and 24 hours.
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
c. Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
d. Data Analysis:
-
Quantify the band intensities for cIAP1 and the loading control using densitometry software.
-
Normalize the cIAP1 band intensity to the corresponding loading control band intensity for each sample.
-
Express the cIAP1 protein levels in treated samples as a percentage of the vehicle control.
-
Plot the percentage of cIAP1 remaining versus the degrader concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Data Presentation: cIAP1 Degradation
| Compound Concentration | Mean cIAP1 Level (% of Vehicle) | Standard Deviation |
| Vehicle Control | 100 | 5.2 |
| 1 nM | 95.3 | 4.8 |
| 10 nM | 68.1 | 6.1 |
| 100 nM | 25.7 | 3.9 |
| 1 µM | 5.2 | 2.1 |
| 10 µM | 3.9 | 1.8 |
Secondary Assay: Assessment of cIAP1 Ubiquitination
This assay confirms that the degrader-induced loss of cIAP1 is due to ubiquitination, a key step in the proteasome-mediated degradation pathway.
Experimental Protocol
a. Cell Culture and Treatment:
-
Seed cells (e.g., HCT116) in 10 cm dishes.[5]
-
Grow cells to 70-80% confluency.
-
Treat the cells with the cIAP1 degrader at a concentration known to induce significant degradation (e.g., 100 nM) for a shorter time course (e.g., 1-4 hours).
-
Crucially, in a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132, 10 µM) for 1-2 hours before adding the degrader. This will allow ubiquitinated cIAP1 to accumulate.
b. Immunoprecipitation:
-
Lyse the cells as described in the Western Blot protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-cIAP1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
c. Western Blotting:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Probe the membrane with a primary antibody against ubiquitin to detect ubiquitinated cIAP1. A high molecular weight smear is indicative of polyubiquitination.
-
The membrane can be stripped and re-probed for cIAP1 to confirm successful immunoprecipitation.
Data Presentation: cIAP1 Ubiquitination Status
| Treatment | Proteasome Inhibitor (MG132) | Ubiquitinated cIAP1 Signal | Total cIAP1 Signal |
| Vehicle Control | - | Baseline | High |
| Degrader Compound | - | Increased | Decreased |
| Vehicle Control | + | Slightly Increased | High |
| Degrader Compound | + | Markedly Increased | High (Accumulated) |
Functional Assay: Measurement of Apoptosis Induction
Degradation of cIAP1 is expected to lead to apoptosis. This can be measured by assessing caspase activity or by staining for apoptotic markers.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
a. Cell Plating and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate at an appropriate density.
-
Allow cells to adhere for 24 hours.
-
Treat the cells with a dilution series of the cIAP1 degrader for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
b. Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a plate reader.
c. Data Analysis:
-
Subtract the average luminescence of blank wells (medium only) from all other measurements.
-
Express the caspase activity as a fold change relative to the vehicle-treated cells.
-
Plot the fold change in caspase activity versus the degrader concentration to determine the EC50 (effective concentration for 50% of maximal response).
Data Presentation: Caspase-3/7 Activity
| Compound Concentration | Fold Change in Caspase-3/7 Activity | Standard Deviation |
| Vehicle Control | 1.0 | 0.1 |
| 1 nM | 1.2 | 0.1 |
| 10 nM | 2.5 | 0.3 |
| 100 nM | 8.7 | 0.9 |
| 1 µM | 15.2 | 1.6 |
| 10 µM | 14.8 | 1.5 |
Visualizations
Signaling Pathway of cIAP1 in Apoptosis Regulation
References
- 1. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using cIAP1 Recruiting Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of cellular signaling pathways, including apoptosis and inflammation. Its E3 ubiquitin ligase activity is pivotal in these processes, marking target proteins for proteasomal degradation or altering their function through ubiquitination. The recruitment of cIAP1 to specific proteins of interest (POIs) using bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or SMAC mimetics has emerged as a powerful strategy for targeted protein degradation (TPD). These recruiting ligands induce a conformational change in cIAP1, activating its E3 ligase function. This document provides detailed protocols and application notes for performing in vitro ubiquitination assays to study the activity of cIAP1 in the presence of recruiting ligands. Such assays are crucial for the characterization of novel degraders and for understanding the biochemical mechanisms of cIAP1-mediated ubiquitination.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a test tube. The assay relies on the enzymatic cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which in this case is cIAP1. The cIAP1 recruiting ligand facilitates the proximity of cIAP1 to the target protein, leading to the transfer of ubiquitin from the E2 enzyme to the substrate. The resulting ubiquitinated protein can be detected by various methods, most commonly by Western blotting.
Key Components of the Assay
A typical in vitro ubiquitination reaction requires the following components:
| Component | Description | Recommended Starting Concentration |
| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. UBE1 is commonly used. | 50 - 100 nM |
| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. UbcH5 family members (UbcH5a, UbcH5b, UbcH5c) are known to be effective with cIAP1.[1][2][3] | 0.2 - 1 µM |
| Ubiquitin | The protein tag that is transferred to the substrate. Wild-type or tagged versions (e.g., His-tagged, FLAG-tagged) can be used. | 5 - 10 µM |
| ATP | Provides the energy for the E1-mediated activation of ubiquitin. | 1 - 5 mM |
| cIAP1 | The E3 ubiquitin ligase. Full-length or truncated, active fragments can be used. | 0.1 - 0.5 µM |
| Substrate (Protein of Interest) | The protein to be ubiquitinated. This can be a purified recombinant protein or immunoprecipitated from cell lysates. | 0.5 - 2 µM |
| cIAP1 Recruiting Ligand | A small molecule (e.g., SMAC mimetic, bestatin-based PROTAC) that binds to cIAP1 and the protein of interest, inducing their proximity.[4][5] | 1 - 10 µM (optimize based on binding affinity) |
| Reaction Buffer | Provides the optimal pH and ionic strength for the enzymatic reactions. | See Protocol Section |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination of a Purified Recombinant Substrate
This protocol describes the ubiquitination of a purified protein of interest (POI) using recombinant cIAP1 and a specific recruiting ligand.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UbcH5b)
-
Recombinant human Ubiquitin
-
Recombinant human cIAP1 (full-length or active fragment)
-
Purified recombinant Protein of Interest (POI)
-
cIAP1 recruiting ligand (e.g., a specific PROTAC for the POI)
-
ATP solution (100 mM stock)
-
10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
Nuclease-free water
-
SDS-PAGE loading buffer
-
Primary antibodies against the POI and ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the Reaction Master Mix: On ice, prepare a master mix containing the common reagents for all reactions. For a single 25 µL reaction, combine the following:
-
2.5 µL of 10x Ubiquitination Reaction Buffer
-
1.25 µL of 100 mM ATP
-
Recombinant E1 enzyme (to a final concentration of 100 nM)
-
Recombinant E2 enzyme (to a final concentration of 500 nM)
-
Recombinant Ubiquitin (to a final concentration of 10 µM)
-
Nuclease-free water to a volume of 20 µL.
-
-
Set up Individual Reactions: In separate microcentrifuge tubes, add the following components:
-
Test Reaction: 1 µL of POI (to a final concentration of 1 µM), 1 µL of cIAP1 (to a final concentration of 200 nM), and 1 µL of cIAP1 recruiting ligand (to a final concentration of 5 µM).
-
Negative Control 1 (No E3 ligase): 1 µL of POI, 1 µL of cIAP1 recruiting ligand, and 1 µL of reaction buffer instead of cIAP1.
-
Negative Control 2 (No Ligand): 1 µL of POI, 1 µL of cIAP1, and 1 µL of DMSO (or vehicle for the ligand) instead of the recruiting ligand.
-
Negative Control 3 (No ATP): Set up a test reaction and replace the ATP with nuclease-free water.
-
-
Add Master Mix: Add 20 µL of the prepared master mix to each reaction tube. The final reaction volume will be 25 µL.
-
Incubation: Gently mix the reactions and incubate at 37°C for 60-90 minutes.
-
Stop the Reaction: Terminate the reactions by adding 8 µL of 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Resolve the samples by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the ubiquitinated POI using a chemiluminescent substrate. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI should be visible.
-
To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.
-
Protocol 2: In Vitro Ubiquitination of an Immunoprecipitated Substrate
This protocol is useful when a purified recombinant POI is not available. The substrate is first immunoprecipitated from cell lysates.
Materials:
-
Cell lysate containing the overexpressed or endogenous POI
-
Antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., RIPA buffer)
-
Elution buffer (e.g., glycine-HCl, pH 2.5) or on-bead ubiquitination
-
All reagents listed in Protocol 1
Procedure:
-
Immunoprecipitation of the POI:
-
Incubate the cell lysate with an antibody against the POI for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
On-Bead Ubiquitination (Recommended):
-
After the final wash, resuspend the beads in 20 µL of 1x Ubiquitination Reaction Buffer.
-
Prepare a 5 µL reaction mix containing E1, E2, Ubiquitin, ATP, cIAP1, and the cIAP1 recruiting ligand at the desired final concentrations.
-
Add the 5 µL reaction mix to the bead suspension.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Wash the beads twice with wash buffer to remove reaction components.
-
Elute the proteins from the beads by adding 25 µL of 1x SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Perform Western blotting as described in Protocol 1 to detect the ubiquitinated POI.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Optimal Reagent Concentrations for In Vitro cIAP1 Ubiquitination Assay
| Reagent | Concentration Range | Optimal Concentration |
| E1 (UBE1) | 50 - 200 nM | 100 nM |
| E2 (UbcH5b) | 0.1 - 2 µM | 0.5 µM |
| Ubiquitin | 2 - 20 µM | 10 µM |
| ATP | 1 - 10 mM | 5 mM |
| cIAP1 | 50 - 500 nM | 200 nM |
| Substrate (POI) | 0.2 - 5 µM | 1 µM |
| cIAP1 Recruiting Ligand | 0.1 - 20 µM | 1-10 µM |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme (E1, E2, or cIAP1) | Use freshly prepared or validated active enzymes. |
| Ineffective cIAP1 recruiting ligand | Verify ligand binding to both cIAP1 and the POI. Test a range of ligand concentrations. | |
| Substrate is not a target of cIAP1 | Confirm the interaction between cIAP1 and the substrate in cells (e.g., co-immunoprecipitation). | |
| ATP degradation | Prepare fresh ATP solution. | |
| Weak ubiquitination signal | Suboptimal reaction conditions | Optimize incubation time, temperature, and reagent concentrations. |
| Low antibody affinity | Use a high-affinity primary antibody for detection. | |
| High background | Non-specific antibody binding | Increase the number of washes and/or use a different blocking agent. |
| Auto-ubiquitination of cIAP1 | Run a control reaction without the substrate to assess cIAP1 auto-ubiquitination. |
Visualizations
Signaling Pathway of cIAP1-Mediated Ubiquitination
Caption: cIAP1-mediated ubiquitination pathway initiated by a recruiting ligand.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for the in vitro ubiquitination assay.
Logical Relationship of Assay Components
Caption: Logical relationship of components in the cIAP1 ubiquitination assay.
References
- 1. Cellular Inhibitor of Apoptosis Protein-1 (cIAP1) Plays a Critical Role in β-Cell Survival under Endoplasmic Reticulum Stress: PROMOTING UBIQUITINATION AND DEGRADATION OF C/EBP HOMOLOGOUS PROTEIN (CHOP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3 ubiquitin ligase cIAP1 binds and ubiquitinates caspase-3 and -7 via unique mechanisms at distinct steps in their processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: from Chemical Biology to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cIAP1 Ligand-Linker Conjugates 4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
cIAP1 Ligand-Linker Conjugates 4 is a heterobifunctional molecule designed for the targeted degradation of specific cellular proteins. It comprises a ligand that binds to the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) connected via a chemical linker to another ligand, which is intended to bind to a protein of interest (POI). This conjugate operates on the principle of SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology. By recruiting cIAP1 to a target protein, it induces the ubiquitination and subsequent proteasomal degradation of that protein. Given that cIAP1 is frequently overexpressed in various cancers and plays a crucial role in cell death and survival pathways, hijacking its activity to eliminate oncoproteins presents a promising therapeutic strategy.
These application notes provide a comprehensive guide for researchers to utilize this compound for inducing and evaluating targeted protein degradation in cancer cell lines. Due to the absence of published data specific to "this compound," the quantitative data presented are illustrative templates, and the protocols are based on established methodologies for similar cIAP1-based degrading compounds.
Product Information
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C55H67N5O11 |
| Molecular Weight | 974.15 g/mol [1] |
| Description | A chemical compound that includes a cIAP1 ligand and a linker for the purpose of synthesizing SNIPERs.[2][3] |
Mechanism of Action
This compound is a key component for creating a SNIPER molecule. The complete SNIPER, which includes a ligand for a protein of interest (POI), facilitates the formation of a ternary complex between cIAP1, the SNIPER molecule, and the POI. This proximity induces the E3 ligase activity of cIAP1, leading to the polyubiquitination of the POI. The ubiquitinated protein is then recognized and degraded by the 26S proteasome. A secondary effect of many cIAP1-recruiting degraders is the auto-ubiquitination and degradation of cIAP1 itself, which can further sensitize cancer cells to apoptosis.
Data Presentation
The following tables are templates for researchers to populate with their experimental data when evaluating a SNIPER molecule synthesized using this compound.
Table 1: In Vitro Anti-proliferative Activity of a SNIPER in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | e.g., 50 |
| MDA-MB-231 | Breast Cancer | e.g., 120 |
| A549 | Lung Cancer | e.g., 85 |
| HCT116 | Colon Cancer | e.g., 200 |
| PC-3 | Prostate Cancer | e.g., >1000 |
Table 2: Target Protein Degradation by a SNIPER in a Responsive Cancer Cell Line (e.g., MCF-7)
| Concentration (nM) | % of Target Protein Remaining (vs. Vehicle) | % of cIAP1 Remaining (vs. Vehicle) |
| 1 | e.g., 85% | e.g., 90% |
| 10 | e.g., 50% | e.g., 60% |
| 100 | e.g., 15% | e.g., 25% |
| 1000 | e.g., <5% | e.g., <10% |
Experimental Protocols
General Guidelines for Handling this compound
-
Storage: Store the compound as a solid at -20°C. For long-term storage, it is recommended to keep it under an inert atmosphere.
-
Solubility: Prepare stock solutions in an appropriate solvent, such as DMSO. For cellular experiments, ensure the final concentration of the organic solvent is non-toxic to the cells (typically ≤ 0.5%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the anti-proliferative effect of a SNIPER molecule on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
SNIPER compound (synthesized using this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the SNIPER compound. Add the diluted compound to the wells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Protocol for Assessing cIAP1 Auto-Ubiquitination and Degradation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a crucial regulator of cell signaling, inflammation, and apoptosis.[1][2] As an E3 ubiquitin ligase, cIAP1 mediates the ubiquitination of target proteins, leading to their degradation or the modulation of their activity.[1][2] A key feature of cIAP1 is its ability to undergo auto-ubiquitination, a process that regulates its own stability and activity. The assessment of cIAP1 auto-ubiquitination and subsequent degradation is therefore vital for understanding its physiological roles and for the development of therapeutics that target cIAP1-mediated pathways, such as Smac mimetics.[3][4]
This document provides detailed protocols for assessing cIAP1 auto-ubiquitination and degradation through both in vitro and cell-based assays. It also includes representative data and visualizations to aid in experimental design and data interpretation.
Key Signaling Pathway
cIAP1 is a central node in several signaling pathways, most notably the NF-κB pathway. In unstimulated cells, cIAP1, in a complex with TRAF2, constantly ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, thereby suppressing the non-canonical NF-κB pathway.[5] Upon stimulation, such as with TNFα, cIAP1 is recruited to the receptor complex where it ubiquitinates RIPK1, leading to the activation of the canonical NF-κB pathway and cell survival.[5][6] Smac mimetics induce a conformational change in cIAP1, leading to its rapid auto-ubiquitination and proteasomal degradation. This degradation of cIAP1 stabilizes NIK, activating the non-canonical NF-κB pathway, and can sensitize cancer cells to apoptosis.[3][4]
Experimental Protocols
In Vitro cIAP1 Auto-Ubiquitination Assay
This assay directly measures the E3 ligase activity of cIAP1 by monitoring its auto-ubiquitination in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)[7]
-
Recombinant human ubiquitin
-
Recombinant human cIAP1 (full-length or RING domain mutant as a negative control)
-
10X Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10X ATP Regeneration Buffer (100 mM ATP, 1 M Creatine Phosphate, 5 mg/mL Creatine Kinase)
-
5X SDS-PAGE Sample Buffer
-
Anti-cIAP1 antibody
-
Anti-ubiquitin antibody
-
Deionized water
Protocol:
-
Prepare the ubiquitination reaction mixture on ice. For a 30 µL reaction, add the following components in order:
Component Stock Concentration Volume Final Concentration Deionized water - to 30 µL - 10X Ubiquitination Buffer 10X 3 µL 1X 10X ATP Regeneration Buffer 10X 3 µL 1X E1 Enzyme 1 µM 0.5 µL ~17 nM E2 Enzyme (UbcH5b) 10 µM 1 µL ~333 nM Ubiquitin 100 µM 1 µL ~3.3 µM | cIAP1 | 1 µM | 1 µL | ~33 nM |
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding 7.5 µL of 5X SDS-PAGE Sample Buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-cIAP1 antibody to detect the unmodified cIAP1 and higher molecular weight ubiquitinated species, which will appear as a smear or ladder.
-
Optionally, probe a separate membrane with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
Cycloheximide (B1669411) (CHX) Chase Assay for cIAP1 Degradation
This cell-based assay measures the stability of cIAP1 by inhibiting new protein synthesis with cycloheximide and monitoring the degradation of the existing cIAP1 protein pool over time.[8]
Materials:
-
Mammalian cell line of interest (e.g., MDA-MB-231, SK-OV-3)[3]
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Compound of interest (e.g., Smac mimetic) or vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents
-
Anti-cIAP1 antibody
-
Anti-loading control antibody (e.g., β-actin, GAPDH)
Protocol:
-
Seed cells in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the compound of interest or vehicle for a predetermined time if investigating compound-induced degradation.
-
Add cycloheximide to the culture medium to a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for each cell line.[8]
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8 hours). The 0-hour time point represents the initial amount of cIAP1 before degradation begins.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with anti-cIAP1 and an anti-loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of remaining cIAP1 at each time point relative to the 0-hour time point, normalized to the loading control.
-
Plot the percentage of remaining cIAP1 versus time to determine the protein half-life.
Data Presentation
Table 1: In Vitro cIAP1 Auto-Ubiquitination
| Time (minutes) | cIAP1 Ubiquitination (Relative Densitometry) |
| 0 | 1.0 |
| 15 | 3.5 ± 0.4 |
| 30 | 7.2 ± 0.8 |
| 60 | 12.5 ± 1.5 |
Data are represented as mean ± standard deviation from three independent experiments. Densitometry values are normalized to the 0-minute time point.
Table 2: cIAP1 Degradation in Response to Smac Mimetic (100 nM)
| Time after CHX addition (hours) | % cIAP1 Remaining (Vehicle) | % cIAP1 Remaining (Smac Mimetic) |
| 0 | 100 | 100 |
| 1 | 95 ± 5 | 45 ± 7 |
| 2 | 88 ± 6 | 20 ± 5 |
| 4 | 75 ± 8 | 5 ± 2 |
| 8 | 55 ± 7 | <1 |
Data are represented as mean ± standard deviation from three independent experiments. The percentage of remaining cIAP1 is normalized to the 0-hour time point. Western blot analysis shows that some Smac mimetics can induce cIAP1 degradation at concentrations over 30 nM.[3]
Note: The data presented in these tables are representative and will vary depending on the specific experimental conditions, cell lines, and reagents used.
References
- 1. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 7. The E3 Ubiquitin Ligase cIAP1 Binds and Ubiquitinates Caspase-3 and -7 via Unique Mechanisms at Distinct Steps in Their Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cycloheximide chase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining Ternary Complex Formation with cIAP1 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a multifaceted E3 ubiquitin ligase belonging to the Inhibitor of Apoptosis (IAP) protein family.[1] It plays a critical role in regulating inflammatory signaling pathways, such as the NF-κB pathway, and cell survival.[1][2][3] Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), can co-opt cIAP1 to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs). The formation of a stable ternary complex, consisting of the target protein, the degrader molecule, and the E3 ligase (cIAP1), is a crucial intermediate step for this process to occur.[4][5] Therefore, accurately characterizing the formation, stability, and kinetics of this ternary complex is essential for the rational design and optimization of effective cIAP1-based degraders.
This document provides an overview of key signaling pathways involving cIAP1 and detailed protocols for biophysical and cellular methods used to study and quantify the formation of cIAP1-degrader-target ternary complexes.
cIAP1 Signaling Pathway
cIAP1 is a key regulator of the canonical and non-canonical NF-κB signaling pathways.[1][2] In the absence of a stimulus, cIAP1, in a complex with TRAF2, mediates the ubiquitin-mediated proteasomal degradation of NIK (NF-κB-inducing kinase), which keeps the non-canonical NF-κB pathway inactive.[2] Upon stimulation of certain receptors like TNFR2, cIAP1/TRAF2 is recruited to the receptor complex, leading to their degradation and the stabilization of NIK, which in turn activates the non-canonical NF-κB pathway.[2] cIAP1 also participates in the canonical NF-κB pathway by ubiquitinating RIP1, which acts as a scaffold for the activation of downstream signaling.[1][3]
Logic of Ternary Complex Formation
The fundamental mechanism of a cIAP1-based degrader involves acting as a molecular bridge to induce proximity between cIAP1 and a target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase machinery to the target, marking it for degradation. The stability and conformation of this ternary complex are key determinants of degradation efficiency.[4][6]
Experimental Methods and Protocols
A variety of biophysical and cellular techniques can be employed to confirm and characterize the formation of the cIAP1-degrader-target ternary complex. Key methods include Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]
Co-Immunoprecipitation (Co-IP)
Application Note: Co-Immunoprecipitation is a powerful and widely used technique to study protein-protein interactions in a cellular context. For cIAP1 degraders, Co-IP can qualitatively or semi-quantitatively demonstrate that the degrader induces an interaction between the target protein and cIAP1 within the cell. A "pull-down" of one protein (e.g., the target) using a specific antibody should also pull down its binding partners (cIAP1) but only in the presence of the degrader. A two-step Co-IP can be employed for more rigorous confirmation of a three-component complex.[7][8]
Protocol: Two-Step Co-Immunoprecipitation [7][9][10] This protocol assumes the target protein is transiently expressed with a Flag tag and cIAP1 with an HA tag.
Materials:
-
HEK293T cells
-
Expression plasmids for Flag-tagged target protein and HA-tagged cIAP1
-
cIAP1 degrader compound and DMSO (vehicle control)
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, protease/phosphatase inhibitors)[11]
-
Anti-Flag antibody-conjugated magnetic beads
-
Anti-HA antibody-conjugated magnetic beads
-
Flag peptide for elution
-
SDS-PAGE gels and Western Blotting reagents
-
Primary antibodies: anti-Flag, anti-HA, anti-cIAP1 (endogenous), anti-target (endogenous)
Procedure:
-
Cell Culture and Transfection: Transfect HEK293T cells with plasmids expressing Flag-Target and HA-cIAP1.[7]
-
Compound Treatment: 24-48 hours post-transfection, treat cells with the cIAP1 degrader or DMSO for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold IP Lysis Buffer for 15-30 minutes on ice.[11]
-
Clarification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
First Immunoprecipitation (Anti-Flag):
-
Incubate the clarified lysate with anti-Flag magnetic beads for 2-4 hours or overnight at 4°C with rotation.
-
Wash the beads 3-5 times with IP Lysis Buffer to remove non-specific binders.
-
-
Elution: Elute the captured complexes from the beads by incubating with a solution containing Flag peptide for 1-2 hours at 4°C.[9]
-
Second Immunoprecipitation (Anti-HA):
-
Incubate the eluate from the first IP with anti-HA magnetic beads for 2-4 hours at 4°C.[7]
-
Wash the beads 3-5 times with IP Lysis Buffer.
-
-
Analysis:
-
Elute the final immunoprecipitated proteins from the HA beads by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by Western Blot using antibodies against the Flag-tag (Target) and HA-tag (cIAP1). A band for the Flag-tagged target protein in the final HA-IP lane (only in the degrader-treated sample) confirms the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR)
Application Note: Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time quantitative data on biomolecular interactions.[12] It is invaluable for characterizing ternary complexes by measuring binding affinities (KD), association rates (kon), and dissociation rates (koff) for both the binary and ternary interactions.[12][13] This allows for the calculation of the cooperativity factor (α), which indicates whether the binding of one partner enhances (positive cooperativity, α > 1) or hinders (negative cooperativity, α < 1) the binding of the other.[14][15]
Protocol: SPR Kinetic Analysis [13][16]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., NTA chip for His-tagged proteins or CM5 for amine coupling)
-
Purified recombinant proteins: His-tagged cIAP1 and target protein
-
cIAP1 degrader compound
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., His-tagged cIAP1) onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction 1 (Degrader-cIAP1):
-
Inject a series of concentrations of the degrader over the cIAP1-functionalized surface.
-
Monitor the association and dissociation phases to determine the KD, kon, and koff for this binary interaction.
-
-
Binary Interaction 2 (Degrader-Target):
-
This is typically measured in a separate experiment by immobilizing the target protein and injecting the degrader, or by using an in-solution affinity method if immobilization is problematic.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.
-
Alternatively, and more commonly, inject the degrader and the target protein sequentially or as a pre-incubated mixture. A robust method involves injecting the target protein first, followed by a co-injection of the target protein and the degrader.
-
A more direct kinetic approach involves injecting a solution of the target protein mixed with the degrader over the immobilized cIAP1 surface.[17]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir for binary, ternary complex models) to obtain kinetic and affinity constants.
-
Calculate Cooperativity (α): α = (KD of Degrader to cIAP1) / (KD of Degrader to cIAP1 in the presence of the Target).[15] A value greater than 1 indicates positive cooperativity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application Note: TR-FRET is a robust, high-throughput proximity-based assay used to measure molecular interactions in solution.[18] In this assay, cIAP1 and the target protein are labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., Alexa Fluor 488) fluorophore, respectively.[19] When the degrader brings the two labeled proteins into close proximity (<10 nm), energy transfer occurs from the donor to the acceptor upon excitation, resulting in a detectable FRET signal. The intensity of the FRET signal is proportional to the amount of ternary complex formed. This assay typically produces a "hook effect," where the signal decreases at very high degrader concentrations due to the formation of binary complexes that cannot form a ternary bridge.[18][19]
Protocol: TR-FRET Assay [20][21]
Materials:
-
TR-FRET compatible plate reader
-
Low-volume 384-well plates
-
Purified, labeled proteins: e.g., His-tagged cIAP1 labeled with an anti-His-Tb antibody (donor) and GST-tagged target protein labeled with an anti-GST-AF488 antibody (acceptor).
-
cIAP1 degrader compound
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the degrader compound in assay buffer. Prepare a mixture of the labeled donor (cIAP1) and acceptor (target) proteins at optimized concentrations.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted degrader or vehicle control to the wells of a 384-well plate.
-
Add an equal volume (e.g., 5 µL) of the protein mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the degrader concentration.
-
The resulting bell-shaped curve can be analyzed to determine parameters like the maximal FRET signal and the concentration of degrader that gives half-maximal complex formation (TC50).
-
References
- 1. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 2. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Predicting the structural basis of targeted protein degradation by integrating molecular dynamics simulations with structural mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. en.ice-biosci.com [en.ice-biosci.com]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Designing a cIAP1-Based Degrader
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this strategy.[1] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This design induces the formation of a ternary complex, bringing the E3 ligase and the POI into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[]
Among the 600+ E3 ligases in the human genome, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a compelling choice for PROTAC design.[2][3] cIAP1 is a RING-finger E3 ligase that plays a crucial role in cell death and survival pathways.[5] Small molecules that bind to the BIR3 domain of cIAP1, such as Smac mimetics, can induce a conformational change that promotes its E3 ligase activity and autoubiquitination.[5][6] By co-opting cIAP1, researchers can develop potent and selective degraders, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).
This guide provides a comprehensive, step-by-step workflow for the design, synthesis, and evaluation of cIAP1-based degraders.
Chapter 1: Principles of cIAP1-Based Degrader Design
The fundamental mechanism of a cIAP1-based degrader is the hijacking of cIAP1 to ubiquitinate a new target protein, marking it for destruction. This process is catalytic, as the degrader molecule can be reused after the POI is degraded.
Mechanism of Action
The degrader molecule simultaneously binds to the POI and the BIR3 domain of cIAP1, forming a stable ternary complex. This induced proximity allows the RING domain of cIAP1 to recruit a ubiquitin-charged E2 conjugating enzyme (specifically UBE2N). Recent studies have shown that cIAP1-based degraders induce the formation of complex, branched K48/K63 and K11/K48 ubiquitin chains on the POI.[7] This polyubiquitination serves as a powerful signal for recognition and degradation by the 26S proteasome.
Core Components of a cIAP1 Degrader
-
Protein of Interest (POI) Ligand ("Warhead"): This component provides specificity. It should be a known binder of your target protein. The affinity does not need to be exceptionally high, but it must be sufficient to facilitate ternary complex formation.
-
cIAP1 Ligand: This moiety recruits the E3 ligase. Potent, well-characterized cIAP1 ligands are essential for efficient degradation.
-
Linker: The linker is a critical and highly variable component that connects the two ligands. Its length, composition, and attachment points dramatically influence the stability and geometry of the ternary complex, and thus the efficiency of degradation.[8]
Table 1: Common Ligands for Recruiting cIAP1
| Ligand Class | Example Compound | Typical Binding Affinity (Ki/Kd for cIAP1) | Notes |
|---|---|---|---|
| Bestatin (B1682670) Derivatives | Methyl bestatin (MeBS) | ~184 nM (Ki)[9] | One of the first ligands used for SNIPERs. Binds to the BIR3 domain. |
| Smac Mimetics | LCL161 | Low nM range | Potent antagonists that bind the BIR3 domain and induce cIAP1 autoubiquitination.[10] |
| Smac Mimetics | Birinapant | Low nM range | A bivalent Smac mimetic that can bridge IAP proteins, potently inducing degradation. |
Chapter 2: Step-by-Step Design and Synthesis Workflow
The design of a novel degrader is an iterative process involving rational design, chemical synthesis, and biological evaluation.
-
Select POI: Choose a target protein that is implicated in a disease of interest and is considered "undruggable" or for which inhibitors face resistance.
-
Identify Warhead & Attachment Point: Search literature and patent databases (e.g., BindingDB, ChEMBL) for existing ligands for your POI.[1] Analyze crystal structures or use computational modeling to identify a solvent-exposed region of the ligand that can be modified for linker attachment without disrupting binding to the POI.
-
Select cIAP1 Ligand: Start with a potent and well-validated cIAP1 ligand, such as an LCL161 derivative, which provides a known anchor for recruiting the E3 ligase.
-
Design Linker Strategy: The optimal linker length is unpredictable and must be determined empirically. A common starting point is to synthesize a small library of degraders using simple polyethylene (B3416737) glycol (PEG) or alkyl chain linkers of varying lengths (e.g., 8 to 20 atoms).[6][11]
-
Synthesize Degrader Library: Use modular synthetic chemistry (e.g., amide coupling, click chemistry) to connect the POI ligand, linkers, and cIAP1 ligand.
Chapter 3: Experimental Evaluation and Optimization
Once a library of candidate degraders is synthesized, a systematic cascade of assays is required to identify the most potent and effective molecules.
Protocol 1: cIAP1 Binding Assay using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (Kd) of the degrader to the cIAP1 protein. This confirms that the cIAP1-binding moiety is active.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant, purified human cIAP1 protein (e.g., BIR3 domain or larger fragment)
-
SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Degrader candidates dissolved in DMSO (stock) and diluted in running buffer.
Method:
-
Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[12]
-
Ligand Immobilization: Inject the recombinant cIAP1 protein (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~2000-4000 Resonance Units, RU) is reached.[12][13]
-
Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block any remaining active esters on the surface. A reference flow cell should be prepared similarly but without protein immobilization.
-
Analyte Injection: Prepare a serial dilution of the degrader candidate in running buffer (e.g., from 1 µM down to low nM concentrations). Ensure the final DMSO concentration is consistent and low (<1%).
-
Binding Measurement: Inject the degrader dilutions over the cIAP1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 s), followed by a dissociation phase with running buffer (e.g., 300 s).[13]
-
Data Analysis: Subtract the reference cell signal from the active cell signal to obtain specific binding sensorgrams. Fit the data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol 2: Ternary Complex Formation Assay using AlphaLISA
Objective: To detect and quantify the formation of the POI-Degrader-cIAP1 ternary complex in vitro.
Materials:
-
Recombinant, tagged human cIAP1 (e.g., GST-tagged)
-
Recombinant, tagged POI (e.g., His-tagged)
-
AlphaLISA Toolbox reagents: Anti-GST Donor beads, Anti-His Acceptor beads.[14]
-
AlphaLISA Binding Assay Buffer.[15]
-
Degrader candidates dissolved in DMSO.
-
384-well microplate (e.g., ProxiPlate).
-
Plate reader capable of AlphaLISA detection.
Method:
-
Reagent Preparation: Prepare 5X solutions of GST-cIAP1, His-POI, and the degrader in AlphaLISA Binding Assay Buffer. A typical final concentration in the assay might be 1-10 nM for the proteins.[14][15]
-
Assay Setup: In a 384-well plate, add:
-
5 µL of 5X GST-cIAP1
-
5 µL of 5X His-POI
-
5 µL of 5X degrader (at various concentrations, including a DMSO vehicle control)
-
-
Complex Formation: Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.
-
Bead Addition: Prepare a 2.5X mixture of Anti-GST Donor beads and Anti-His Acceptor beads in the assay buffer. Add 10 µL of this bead mixture to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the degrader concentration. A bell-shaped curve is typically observed, as very high concentrations of the degrader can favor binary complex formation (POI-Degrader and cIAP1-Degrader) over the ternary complex, leading to a decrease in signal (the "hook effect").[15]
Protocol 3: In Vitro Ubiquitination Assay
Objective: To confirm that the ternary complex is functional and leads to the ubiquitination of the POI.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (UBE2N)
-
Recombinant cIAP1 (full-length or active fragment)
-
Recombinant POI
-
Human Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Degrader candidate and controls (e.g., POI ligand alone)
-
SDS-PAGE materials and Western blot equipment
-
Antibodies: anti-POI and anti-Ubiquitin
Method:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 25 µL reaction includes:
-
100 nM E1 enzyme
-
500 nM UBE2N (E2)
-
200 nM cIAP1 (E3)
-
500 nM POI (Substrate)
-
5 µM Ubiquitin
-
2 mM ATP
-
1 µM Degrader (or DMSO control)
-
Reaction buffer to 25 µL
-
-
Incubation: Incubate the reaction at 30-37°C for 60-120 minutes.
-
Quenching: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a PVDF membrane.
-
Probe with a primary antibody against the POI.
-
-
Data Analysis: A positive result is the appearance of a high molecular weight smear or ladder of bands above the unmodified POI band, indicating poly-ubiquitination. This should be present in the degrader-treated lane but absent or significantly reduced in the DMSO control lane.
Protocol 4: Cellular Degradation Assay (Western Blot)
Objective: To measure the dose-dependent degradation of the endogenous POI in a cellular context and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16][17]
Materials:
-
A relevant cell line expressing the POI.
-
Cell culture plates (e.g., 6-well).
-
Degrader candidates dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: anti-POI and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibody and ECL substrate.
Method:
-
Cell Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader (e.g., 1 µM to 0.1 nM) for a fixed time period (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[5] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli buffer.
-
Load equal amounts of total protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies for the POI and the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and a chemiluminescence imager.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity for each lane.
-
Calculate the percentage of POI remaining relative to the DMSO control (set to 100%).
-
Plot the percentage of remaining POI against the log of the degrader concentration. Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.[16]
-
Chapter 4: Data Interpretation and Lead Optimization
The data gathered from the experimental cascade allows for a comprehensive understanding of the structure-activity relationship (SAR) and guides the optimization of the degrader.
Table 2: Example Quantitative Data for a Hypothetical Degrader Series
| Compound ID | Linker Modification | cIAP1 Binding KD (nM) | Ternary Complex (AlphaLISA Signal, RFU) | Cellular Dmax (%) | Cellular DC50 (nM) |
|---|---|---|---|---|---|
| Ref-POI-Ligand | N/A | >10,000 | 150 | 0% | >1000 |
| Ref-cIAP1-Ligand | N/A | 15 | 180 | 10% (cIAP1 self-degradation) | >1000 |
| DEG-01 | 8-atom alkyl | 18 | 1,200 | 45% | 450 |
| DEG-02 | 12-atom alkyl | 17 | 8,500 | 88% | 75 |
| DEG-03 | 16-atom PEG | 20 | 15,000 | 95% | 12 |
| DEG-04 | 20-atom PEG | 22 | 9,800 | 90% | 50 |
Analysis:
-
Binding vs. Degradation: All degraders show similar, strong binding to cIAP1, confirming the ligand is functional. However, binding alone does not predict degradation efficacy.
-
Ternary Complex is Key: There is a strong correlation between the ability to form a ternary complex (AlphaLISA signal) and cellular degradation potency (DC50 and Dmax).
-
Linker Optimization: The data clearly show that the 16-atom PEG linker (DEG-03) is optimal for this particular POI/cIAP1 pair, as it generates the strongest ternary complex signal and the most potent cellular degradation. This highlights the critical importance of optimizing the linker to achieve the correct geometry for efficient ubiquitination.
By systematically modifying the linker and re-running this experimental cascade, researchers can identify lead candidates with superior potency and drug-like properties for further preclinical development.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japtamers.co.uk [japtamers.co.uk]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation-promoters of cellular inhibitor of apoptosis protein 1 based on bestatin and actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of cIAP1 Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. A key strategy in this field is the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][]
This document provides detailed application notes and protocols for the use of cIAP1 Ligand-Linker Conjugate 4 , a chemical entity designed to recruit the E3 ubiquitin ligase cIAP1 (cellular inhibitor of apoptosis protein 1) for targeted protein degradation. By conjugating this cIAP1 ligand-linker to a ligand for a specific POI, researchers can create novel degraders for therapeutic and research applications.[][4] These notes are intended to guide researchers in the high-throughput screening (HTS) and characterization of such degraders.
Disclaimer: Specific experimental data and protocols for a compound designated as "cIAP1 Ligand-Linker Conjugate 4" are not publicly available. The following protocols and data are representative of cIAP1-recruiting degraders and are provided as a guide for establishing robust HTS assays.
Mechanism of Action: cIAP1-Mediated Protein Degradation
cIAP1 is a RING-domain E3 ubiquitin ligase that plays a crucial role in cell survival and signaling pathways.[5] Degraders utilizing a cIAP1 ligand function by forming a ternary complex between cIAP1, the degrader molecule, and the target protein. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][]
Data Presentation: Representative Degradation Activity
The following table summarizes representative quantitative data for cIAP1-recruiting SNIPER molecules targeting the BCR-ABL oncoprotein. This data illustrates the typical potency that can be achieved and serves as a benchmark for HTS campaigns.
| Compound Name | Target Ligand (Inhibitor) | E3 Ligase Ligand (IAP Ligand) | DC50 (µM) for BCR-ABL Reduction | Reference Cell Line |
| SNIPER(ABL)-019 | Dasatinib | MV-1 | 0.3 | K562 |
| SNIPER(ABL)-033 | HG-7-85-01 | LCL161 derivative | 0.3 | K562 |
| SNIPER(ABL)-013 | GNF5 | Bestatin | 20 | K562 |
Table 1: Representative degradation activity of BCR-ABL SNIPERs.[4] DC50 is the concentration of the compound that induces 50% degradation of the target protein.
Experimental Protocols for High-Throughput Screening
The selection of an appropriate HTS assay is critical for identifying potent and selective degraders. Below are detailed protocols for commonly used biochemical and cell-based assays suitable for screening cIAP1-based degraders.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biochemical assay quantitatively measures the formation of the POI-Degrader-cIAP1 ternary complex, a critical step in the degradation process.[6]
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged cIAP1 (e.g., His-tagged)
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody against the cIAP1 tag (e.g., AF488-anti-His)
-
cIAP1-based degrader compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
Low-volume 384-well assay plates (e.g., black, low-binding)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagent Mixes:
-
POI Mix: Prepare a 2X solution of the tagged POI and the donor-labeled antibody in assay buffer.
-
cIAP1 Mix: Prepare a 2X solution of the tagged cIAP1 and the acceptor-labeled antibody in assay buffer.
-
Note: Optimal concentrations of proteins and antibodies should be determined empirically through titration experiments.
-
-
Compound Dispensing:
-
Prepare serial dilutions of the degrader compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well plates. Include DMSO-only wells as a negative control.
-
-
Reagent Addition:
-
Add the POI Mix to all wells.
-
Incubate for 30 minutes at room temperature to allow for binary complex formation between the degrader and the POI.
-
Add the cIAP1 Mix to all wells.
-
-
Incubation and Measurement:
-
Incubate the plates in the dark at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.
-
Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Plot the TR-FRET ratio against the compound concentration to determine the concentration-response curve and calculate the EC50 for ternary complex formation.
-
Protocol 2: AlphaLISA Assay for Target Protein Degradation in Cells
This cell-based assay provides a high-throughput method to quantify the levels of a target protein in cell lysates after treatment with degrader compounds.[7][8][9]
Materials:
-
Human cell line expressing the POI
-
Complete cell culture medium
-
cIAP1-based degrader compounds
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
AlphaLISA acceptor beads conjugated to an antibody against the POI
-
Biotinylated antibody against a different epitope on the POI
-
Streptavidin-coated donor beads
-
AlphaLISA assay buffer
-
384-well white assay plates
-
Plate reader capable of AlphaLISA measurements
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well culture plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the degrader compounds for a desired time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells with PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
-
Assay Setup:
-
Transfer a small volume of the cell lysate to a 384-well white assay plate.
-
Prepare a mix of the AlphaLISA acceptor beads and the biotinylated antibody in assay buffer. Add this mix to each well.
-
Incubate in the dark at room temperature with gentle shaking.
-
-
Donor Bead Addition and Measurement:
-
Add streptavidin-coated donor beads to each well.
-
Incubate in the dark at room temperature.
-
Measure the AlphaLISA signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the AlphaLISA signal to the total protein concentration of the lysate if necessary.
-
Plot the normalized signal against the compound concentration to generate a dose-response curve for protein degradation.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Binary Binding
This assay measures the binding affinity of the cIAP1 ligand-linker conjugate to the cIAP1 protein, which is essential for ensuring target engagement.[10][11][12]
Materials:
-
Purified cIAP1 protein (or relevant BIR domain)
-
Fluorescently labeled tracer ligand that binds to cIAP1
-
cIAP1 Ligand-Linker Conjugate 4 or other test compounds
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
384-well black, low-binding assay plates
-
Plate reader with FP capabilities
Procedure:
-
Assay Development:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust FP signal.
-
Perform a saturation binding experiment by titrating the cIAP1 protein against a fixed concentration of the tracer to determine the Kd of the tracer and the optimal protein concentration for the competition assay.
-
-
Competition Assay:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the fluorescent tracer and the cIAP1 protein at their predetermined optimal concentrations.
-
Add the serially diluted test compounds to the wells. Include wells with tracer and protein only (maximum polarization) and tracer only (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Conclusion
The use of cIAP1 Ligand-Linker Conjugate 4 in the construction of PROTACs and SNIPERs represents a promising strategy for targeted protein degradation. The high-throughput screening protocols detailed in these application notes, including TR-FRET for ternary complex formation, AlphaLISA for cellular degradation, and fluorescence polarization for binary binding, provide a robust framework for the discovery and characterization of novel degraders. By employing these methods, researchers can efficiently identify and optimize potent and selective cIAP1-based degraders for further development as therapeutic agents and research tools.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunoprecipitation-Based Methods for Confirming Target Protein Ubiquitination by cIAP1
Audience: Researchers, scientists, and drug development professionals.
Introduction Cellular Inhibitor of Apoptosis 1 (cIAP1), along with its close homolog cIAP2, are critical E3 ubiquitin ligases that function as key regulators of cellular signaling pathways, particularly in apoptosis and inflammation.[1] As members of the RING-finger E3 ligase family, cIAPs catalyze the transfer of ubiquitin from an E2-conjugating enzyme to a substrate protein.[1] This post-translational modification can lead to various outcomes, including proteasomal degradation of the target, alteration of its activity, or the creation of a scaffold for recruiting other signaling proteins.[2] Given cIAP1's role in cancer and inflammatory diseases, confirming whether a protein of interest is a direct substrate of cIAP1-mediated ubiquitination is crucial for both basic research and therapeutic development.
This application note provides detailed protocols for immunoprecipitation (IP)-based methods to investigate and confirm the ubiquitination of a target protein by cIAP1. These methods include co-immunoprecipitation (Co-IP) to establish protein-protein interaction, in vivo ubiquitination assays to detect modification in a cellular context, and in vitro ubiquitination assays to confirm direct enzymatic activity.
I. cIAP1 Signaling and Ubiquitination
cIAP1 is a central component of the tumor necrosis factor (TNF) receptor signaling pathway.[3] Upon TNFα stimulation, cIAP1 is recruited to the TNFR1 signaling complex where, in conjunction with E2 enzymes like the UbcH5 family, it ubiquitinates substrates such as Receptor-Interacting Protein 1 (RIP1).[3][4] This ubiquitination, particularly with K11- and K63-linked polyubiquitin (B1169507) chains, is critical for activating downstream pro-survival pathways like NF-κB while preventing cell death.[1][2][4] Smac mimetics, a class of therapeutic agents, can induce cIAP1 dimerization, activating its E3 ligase activity and leading to its own autoubiquitination and degradation, which in turn promotes apoptosis in cancer cells.[5][6][7]
Caption: cIAP1-mediated ubiquitination of RIP1 in the TNFR1 signaling pathway.
II. Experimental Methods & Protocols
Confirming a target's ubiquitination by cIAP1 typically involves a multi-step approach:
-
Co-Immunoprecipitation (Co-IP): Establish an interaction between cIAP1 and the putative target protein in cells.
-
In Vivo Ubiquitination Assay: Demonstrate that the target protein is ubiquitinated in cells in a cIAP1-dependent manner.
-
In Vitro Ubiquitination Assay: Confirm that cIAP1 directly ubiquitinates the target protein using purified components.
A. Co-Immunoprecipitation (Co-IP) Workflow
Co-IP is used to precipitate a "bait" protein (e.g., cIAP1) and any associated "prey" proteins (the putative target).[8]
Caption: General workflow for co-immunoprecipitation (Co-IP).
Protocol 1: Co-Immunoprecipitation
This protocol is adapted from standard immunoprecipitation procedures.[9][10]
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) expressing your proteins of interest. Transfect with tagged constructs (e.g., Myc-cIAP1 and FLAG-Target) if necessary.
-
Wash cells with ice-cold PBS and lyse in ice-cold Co-IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate) supplemented with protease inhibitors.[9]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine protein concentration of the lysate. Set aside 20-50 µg as an "Input" control.
-
To the remaining lysate (e.g., 1-2 mg), add 1-2 µg of the primary antibody (e.g., anti-cIAP1 or anti-tag) or a corresponding isotype control IgG.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Immune Complex Capture:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose (B213101) or magnetic beads.
-
Incubate with gentle rotation for an additional 1-2 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins.
-
Analyze the eluates and the "Input" sample by SDS-PAGE and Western blotting. Probe separate membranes with antibodies against cIAP1 and the target protein. A positive result shows the target protein in the cIAP1 immunoprecipitate.
-
B. In Vivo Ubiquitination Assay Workflow
This assay is crucial for demonstrating that a target protein is ubiquitinated in a cellular environment. To ensure detection of covalent ubiquitin conjugates, a denaturing immunoprecipitation or a sequential immunoprecipitation (re-IP) is often required.[11][12]
Caption: Workflow for an in vivo ubiquitination assay using denaturing lysis.
Protocol 2: In Vivo Ubiquitination Assay with Denaturing Re-IP
This robust protocol minimizes the co-precipitation of non-covalently bound ubiquitinated proteins.[11][12]
-
Cell Preparation and Lysis:
-
Transfect HEK293T cells with plasmids expressing the tagged target protein (e.g., FLAG-Target), HA-tagged Ubiquitin (HA-Ub), and cIAP1.
-
24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.[11]
-
Harvest and lyse cells in a denaturing buffer (e.g., RIPA buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide, NEM).[9]
-
-
First Immunoprecipitation:
-
Perform immunoprecipitation for the target protein (e.g., using anti-FLAG antibody) as described in the Co-IP protocol (Protocol 1, steps 2-4).
-
-
Denaturation and Second Immunoprecipitation (Re-IP):
-
Elute the immunoprecipitated proteins by boiling the beads for 10 minutes in 50 µL of Re-IP Buffer (e.g., Tris buffer with 1% SDS).[11][12] This step dissociates interacting proteins from the target.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Dilute the supernatant 10-fold with lysis buffer lacking SDS to reduce the SDS concentration to ~0.1%.
-
Perform a second immunoprecipitation using the same antibody (e.g., anti-FLAG). This ensures that only the target protein and its covalent modifications are re-captured.
-
-
Analysis:
-
Elute the final immunoprecipitates in SDS-PAGE sample buffer and boil.
-
Analyze by Western blotting. Probe the membrane with an anti-HA antibody to detect the conjugated ubiquitin. A high-molecular-weight smear or laddering pattern indicates polyubiquitination of the target protein.
-
C. In Vitro Ubiquitination Assay
This cell-free assay uses purified recombinant proteins to definitively show that cIAP1 can directly ubiquitinate a substrate.[2][13][14]
Protocol 3: In Vitro Ubiquitination
-
Reaction Setup:
-
In a microcentrifuge tube, combine the components listed in Table 2 in the specified reaction buffer.
-
It is critical to perform control reactions, such as one lacking E3 (cIAP1) or one lacking ATP, to demonstrate that the observed ubiquitination is dependent on these components.
-
-
Incubation:
-
Termination and Analysis:
-
Stop the reaction by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the entire reaction mixture by SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the substrate protein. A high-molecular-weight smear or ladder above the unmodified substrate band indicates successful ubiquitination. Alternatively, if using tagged ubiquitin, an antibody against the tag can be used.
-
III. Data Presentation & Interpretation
Quantitative data from these experiments can be presented to compare conditions, such as the effect of an inhibitor or the requirement of a specific E2 enzyme.
Table 1: Example Data - Inhibition of cIAP1 Autoubiquitination This table shows example data for a small molecule inhibitor of cIAP1's E3 ligase activity.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| D19 | cIAP1 | In Vitro Autoubiquitination | 14.1 | [5][11] |
Table 2: Typical Components for an In Vitro cIAP1 Ubiquitination Assay This table provides a guide for setting up a 30-50 µL in vitro ubiquitination reaction.[2][13][14][15]
| Component | Stock Concentration | Final Concentration | Example Volume (µL) for 50 µL Rxn |
| Reaction Buffer | 10x | 1x | 5 |
| E1 (UBA1) | 10 µM | 50-100 nM | 0.5 |
| E2 (e.g., UbcH5a) | 100 µM | 0.5-5 µM | 2.5 |
| Ubiquitin | 1 mM | 5-10 µM | 5 |
| ATP | 50 mM | 2-4 mM | 2 |
| Substrate Protein | 10 µM | 1-2 µM | 10 |
| cIAP1 (E3 Ligase) | 10 µM | 0.5-1 µM | 5 |
| Nuclease-Free Water | - | - | To 50 µL |
| 10x Reaction Buffer: 500 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 5 mM DTT |
The combination of co-immunoprecipitation, in vivo ubiquitination assays, and in vitro ubiquitination reactions provides a robust framework for identifying and validating novel substrates of cIAP1. Co-IP confirms the physical interaction, the in vivo assay demonstrates cellular relevance, and the in vitro assay proves direct enzymatic activity. These methods are indispensable tools for researchers and drug developers investigating the diverse biological roles of cIAP1.
References
- 1. IAP-Mediated Protein Ubiquitination in Regulating Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c‐IAP1 and UbcH5 promote K11‐linked polyubiquitination of RIP1 in TNF signalling | The EMBO Journal [link.springer.com]
- 4. c-IAP1 and UbcH5 promote K11-linked polyubiquitination of RIP1 in TNF signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Posttranscriptional Downregulation of c-IAP2 by the Ubiquitin Protein Ligase c-IAP1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cellular Inhibitor of Apoptosis (cIAP)-Mediated Ubiquitination of Phosphofurin Acidic Cluster Sorting Protein 2 (PACS-2) Negatively Regulates Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Linker Length for cIAP1-Based PROTACs: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of cellular Inhibitor of Apoptosis Protein 1 (cIAP1)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My cIAP1-based PROTAC shows low degradation efficiency (high DC50, low Dmax). What are the potential linker-related issues?
A1: Low degradation efficiency is a common challenge in PROTAC development and the linker plays a critical role.[1][2] Several linker-related factors could be contributing to this issue:
-
Incorrect Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex between the target protein, the PROTAC, and cIAP1. Conversely, a linker that is too long might lead to a non-productive ternary complex where the lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[3]
-
Inappropriate Linker Composition: The chemical makeup of the linker influences its flexibility, solubility, and cell permeability. Highly flexible linkers, like long polyethylene (B3416737) glycol (PEG) or alkyl chains, can sometimes adopt conformations that are not conducive to productive ternary complex formation.[1][2]
-
Poor Physicochemical Properties: The linker can significantly impact the overall properties of the PROTAC. A linker that increases lipophilicity might decrease solubility and cell permeability, preventing the PROTAC from reaching its intracellular target.[1]
Q2: How do I systematically approach the optimization of the linker length for my cIAP1-based PROTAC?
A2: A systematic approach is crucial for efficient linker optimization. We recommend a multi-step process:
-
Synthesize a Library of PROTACs: Create a series of PROTACs with varying linker lengths. A common strategy is to use flexible linkers like PEG or alkyl chains and vary the number of repeating units (e.g., 2, 4, 6, 8, 12 PEG units).[1]
-
Assess Degradation Potency: Screen the PROTAC library for degradation of the target protein using Western Blotting to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]
-
Confirm Mechanism of Action: For the most potent PROTACs, confirm that degradation is proteasome-dependent by co-treating with a proteasome inhibitor like MG132.
-
Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) to measure the binding affinity and kinetics of ternary complex formation.
-
Verify Ubiquitination: Perform an in-cell ubiquitination assay to confirm that the PROTAC is inducing the ubiquitination of the target protein.
Q3: I observe a "hook effect" with my cIAP1-based PROTAC. Can linker modification help mitigate this?
A3: Yes, linker design can influence the "hook effect," where high concentrations of the PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-cIAP1) instead of the productive ternary complex, thus reducing degradation efficiency. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and less prone to dissociation into binary complexes. Consider synthesizing PROTACs with more rigid linkers, such as those containing piperazine (B1678402) or triazole moieties, which can pre-organize the molecule into a conformation that favors ternary complex formation.[2]
Q4: Should I use a flexible or a rigid linker for my cIAP1-based PROTAC?
A4: The choice between a flexible and a rigid linker depends on the specific target protein and the binding pockets of both the target and cIAP1.
-
Flexible Linkers (e.g., PEG, alkyl chains): These are often a good starting point as they allow for a broader conformational search to identify a productive ternary complex. Their length can be easily varied.[1][2]
-
Rigid Linkers (e.g., containing piperazine, piperidine, or triazole): These can lead to more potent PROTACs if they lock the molecule in a conformation that is optimal for ternary complex formation. They can also improve cell permeability and metabolic stability.[2]
It is often beneficial to start with a flexible linker to identify an optimal length and then explore the introduction of rigid elements to improve potency and drug-like properties.
Quantitative Data on Linker Length Optimization
The following table provides representative data on the effect of PEG linker length on the degradation of a target protein by a cIAP1-based PROTAC. It is important to note that the optimal linker length is target-dependent and the data below should be considered as an illustrative example.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SNIPER-X-1 | PEG2 | ~9 | >1000 | <10 |
| SNIPER-X-2 | PEG4 | ~15 | 250 | 65 |
| SNIPER-X-3 | PEG6 | ~21 | 50 | >90 |
| SNIPER-X-4 | PEG8 | ~27 | 150 | 80 |
| SNIPER-X-5 | PEG12 | ~39 | 500 | 50 |
Data is illustrative and based on general trends observed in PROTAC linker optimization studies. The optimal linker length for any given target and cIAP1 ligand pair must be determined empirically.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a cIAP1-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
cIAP1-based PROTACs
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate DC50 and Dmax values from the dose-response curve.
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cells treated with PROTAC and MG132 (proteasome inhibitor)
-
Lysis buffer (non-denaturing)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
-
Other reagents for Western blotting as listed above
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter time course (e.g., 2-8 hours).
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting: Elute the protein from the beads and perform Western blotting as described above, using a primary antibody against ubiquitin to detect the ubiquitinated target protein.
Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[5]
Materials:
-
Cell line endogenously tagged with HiBiT on the target protein and expressing LgBiT.
-
HaloTag®-cIAP1 fusion construct.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
Procedure:
-
Cell Preparation: Transfect the HiBiT/LgBiT-expressing cells with the HaloTag®-cIAP1 construct.
-
Assay Setup: Seed the transfected cells in a white 96-well plate.
-
Ligand and Substrate Addition: Add the HaloTag® 618 Ligand and Nano-Glo® Substrate to the cells.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) to quantify ternary complex formation.
Visualizations
References
Technical Support Center: Improving Cell Permeability of cIAP1 Ligand-Linker Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand-linker conjugates.
Frequently Asked Questions (FAQs)
Q1: My cIAP1 ligand-linker conjugate is potent in biochemical assays but shows low activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays often points to poor cell permeability. While other factors like compound stability or off-target effects in a cellular context can contribute, inefficient passage across the cell membrane is a primary suspect for large molecules like PROTACs and other ligand-linker conjugates.
Q2: What are the key physicochemical properties influencing the cell permeability of my conjugate?
A2: Due to their high molecular weight, cIAP1 ligand-linker conjugates often fall into the "beyond Rule of 5" chemical space. Key properties influencing their permeability include:
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.
-
Topological Polar Surface Area (TPSA): High TPSA is associated with poor membrane permeability.
-
Lipophilicity (clogP): A balance is crucial. While some lipophilicity is needed to enter the lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and membrane retention.[1]
-
Rotatable Bonds: A high number of rotatable bonds can be detrimental to permeability.[2]
-
Intramolecular Hydrogen Bonds (IMHB): The formation of IMHBs can "hide" polar functionality and pre-organize the molecule into a more compact, cell-permeable conformation.[2]
Q3: What is the role of the linker in determining cell permeability?
A3: The linker is a critical and highly tunable component for optimizing the overall properties of the conjugate.[2][3] Linker modifications that can enhance cell permeability include:
-
Composition: Replacing flexible PEG linkers with more rigid structures like 1,4-disubstituted phenyl rings has been shown to improve permeability.[2] Avoiding multiple amide motifs is also recommended.[2]
-
Length and Flexibility: Shorter, less flexible linkers can help minimize TPSA.[1] The linker's flexibility can also allow the molecule to adopt different conformations in aqueous versus lipid environments, a "chameleonic" property that aids permeability.[4]
-
Introducing Basic Groups: Incorporating basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility without significantly increasing polarity.[2]
Q4: Are there specific chemical modifications to the ligands or linker that can improve permeability?
A4: Yes, several strategies have proven effective:
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve physicochemical properties and lead to greater cell permeability and more potent degradation.[1]
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can significantly increase bioavailability.[2]
-
"In-Cell Click" Chemistry (CLIPTACs): This approach involves administering two smaller, more permeable fragments of the conjugate that then assemble into the active molecule inside the cell via a bio-orthogonal click reaction.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of cIAP1 ligand-linker conjugates.
| Problem | Potential Cause | Recommended Action |
| Low cellular activity despite high binding affinity. | Poor cell permeability. | 1. Perform a cell permeability assay (e.g., Caco-2 or PAMPA) to confirm. 2. Systematically modify the linker (length, rigidity, composition). 3. Consider amide-to-ester substitutions. 4. Explore prodrug or CLIPTAC strategies. |
| High efflux ratio in Caco-2 assays. | The conjugate is a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Co-dose with a known efflux inhibitor (e.g., verapamil) to confirm transporter involvement. 2. Modify the conjugate structure to reduce recognition by efflux pumps. This may involve altering lipophilicity or removing hydrogen bond donors. |
| Compound precipitates in aqueous buffer during cell-based assays. | Poor aqueous solubility. | 1. Measure the kinetic and thermodynamic solubility of the compound. 2. Incorporate solubility-enhancing groups, such as basic amines. 3. Consider using formulation strategies like lipid-based nanoparticles or polymeric micelles.[5] |
| Inconsistent results between different cell lines. | Cell line-dependent differences in: - Membrane lipid composition. - Expression of uptake/efflux transporters. - Metabolic enzyme activity. | 1. Characterize the expression of relevant transporters in your cell lines. 2. Assess the metabolic stability of your compound in cell lysates or S9 fractions from each cell line. 3. Test your conjugate in a panel of cell lines to identify sensitive and resistant models. |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution with glucose (HBSSg)
-
Test compound
-
Lucifer yellow (paracellular integrity marker)
-
Control compounds: Caffeine (high permeability), Mannitol (low permeability), Digoxin (P-gp substrate)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the trans-epithelial electrical resistance (TEER) to ensure monolayer confluence. Perform a Lucifer yellow leakage test to confirm tight junction integrity.
-
Permeability Measurement (Apical to Basolateral - A→B): a. Wash the monolayer with pre-warmed HBSSg. b. Add the test compound (typically at 1-10 µM) in HBSSg to the apical (A) chamber. c. Add fresh HBSSg to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Permeability Measurement (Basolateral to Apical - B→A): a. Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber. This direction is used to assess active efflux.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio > 2 suggests the compound is a substrate for active efflux transporters.
Data Interpretation:
| Papp (A→B) (x 10-6 cm/s) | Permeability Classification |
| < 1.0 | Low |
| 1.0 - 10.0 | Moderate |
| > 10.0 | High |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
A high-throughput, non-cell-based assay to predict passive membrane permeability.
Materials:
-
PAMPA plate system (e.g., 96-well format) with a filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) and an acceptor plate.
-
Phosphate buffered saline (PBS) at pH 7.4 and a lower pH buffer (e.g., pH 5.0) to mimic the gut.
-
Test compound and control compounds.
-
UV-Vis plate reader or LC-MS/MS for quantification.
Methodology:
-
Add the lipid solution to the filter plate membrane and allow it to impregnate.
-
Add the test compound solution to the donor wells (filter plate).
-
Fill the acceptor plate wells with buffer.
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the effective permeability (Pe).
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes relevant to cIAP1 ligand-linker conjugates.
References
- 1. scispace.com [scispace.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting low degradation efficiency with cIAP1 degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with cIAP1 degraders, including Proteolysis Targeting Chimeras (PROTACs) and Small Molecule IAP-Dependent Protein Erasers (SNIPERs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cIAP1 degraders?
A1: cIAP1 degraders are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the target protein and another ligand that recruits the E3 ubiquitin ligase cIAP1, connected by a chemical linker. This proximity induces the formation of a ternary complex (Target Protein-Degrader-cIAP1), leading to the ubiquitination of the target protein by cIAP1. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Some cIAP1 degraders, particularly those based on SMAC mimetics, can also induce the auto-ubiquitination and subsequent degradation of cIAP1 itself.
Q2: What is the "hook effect" and why is it observed with cIAP1 degraders?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader, resulting in a bell-shaped dose-response curve.[1][2][3][4][5] This occurs because at excessive concentrations, the degrader is more likely to form non-productive binary complexes with either the target protein or cIAP1, rather than the productive ternary complex required for degradation.[1][4][5] These binary complexes compete with and inhibit the formation of the active ternary complex.[4]
Q3: What are the key differences between cIAP1-based degraders and those recruiting other E3 ligases like VHL or CRBN?
A3: While the overall principle of inducing protein degradation is the same, there are key differences. cIAP1, cIAP2, and XIAP are members of the Inhibitor of Apoptosis Protein (IAP) family and also function as E3 ligases.[6] Degraders that recruit cIAP1 can sometimes lead to the simultaneous degradation of cIAP1 itself, which can have downstream effects on apoptosis signaling.[6] The expression levels of different E3 ligases can vary between cell types, which can influence the efficacy of a particular degrader. Furthermore, the ubiquitination patterns promoted by different E3 ligases may differ, potentially affecting the efficiency of proteasomal degradation. For instance, cIAP1-based degraders can induce degradation via branched ubiquitin architectures, a process dependent on the E2 enzyme UBE2N.[7][8]
Troubleshooting Guide
Problem 1: No or very low degradation of the target protein is observed.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow for No/Low Degradation
Caption: A logical workflow for troubleshooting the lack of cIAP1 degrader activity.
Detailed Troubleshooting Steps:
-
Step 1: Verify Protein Expression.
-
Question: Are both the target protein and cIAP1 expressed in the experimental cell line?
-
Action: Confirm the expression levels of both proteins by Western blotting. Different cell lines can have varying levels of E3 ligases.[9]
-
-
Step 2: Assess Cell Permeability.
-
Question: Is the cIAP1 degrader able to cross the cell membrane?
-
Action: PROTACs are often large molecules with poor membrane permeability.[10][11][12] Evaluate the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[10][11][13] If permeability is low, consider chemical modifications to the linker to improve physicochemical properties.[11]
-
-
Step 3: Confirm Ternary Complex Formation.
-
Question: Is the degrader facilitating the formation of the Target-Degrader-cIAP1 ternary complex?
-
Action: The formation of a stable ternary complex is crucial for degradation.[14] Perform a co-immunoprecipitation (Co-IP) experiment to pull down the target protein and blot for cIAP1, or vice versa.[15][16][17][18][19] Alternatively, use biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) to measure the proximity of the target and E3 ligase.[1][9][]
-
-
Step 4: Check Proteasome Activity.
-
Question: Is the ubiquitin-proteasome system functional in your cells?
-
Action: To confirm that the lack of degradation is not due to inhibited proteasome activity, include a positive control. Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132).[21] An accumulation of the ubiquitinated target protein would indicate that the degrader is working, but the proteasome is inhibited.
-
-
Step 5: Verify Target Ubiquitination.
-
Question: Is the target protein being ubiquitinated upon treatment with the degrader?
-
Action: Perform a target ubiquitination assay. Treat cells with the degrader and a proteasome inhibitor to allow ubiquitinated proteins to accumulate. Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody.[1][21] A high molecular weight smear indicates ubiquitination.
-
Problem 2: A bell-shaped dose-response curve (the "hook effect") is observed.
-
Question: Why does the degradation efficiency decrease at high degrader concentrations?
-
Likely Cause: You are observing the "hook effect," where high concentrations of the degrader lead to the formation of unproductive binary complexes (Target-Degrader or cIAP1-Degrader) instead of the productive ternary complex.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Perform a dose-response experiment with a wider and more granular range of concentrations, especially at the higher end.[1][2]
-
Determine the Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use this concentration or lower for subsequent experiments.[2]
-
Enhance Cooperativity: If possible, re-design the degrader to promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones.[1][4]
-
Visualizing the Hook Effect
Caption: The mechanism of the "hook effect" at high degrader concentrations.
Problem 3: Inconsistent degradation results between experiments.
-
Question: Why am I seeing variability in degradation efficiency?
-
Likely Causes and Solutions:
-
Compound Instability: Assess the stability of your degrader in the cell culture medium over the time course of your experiment.
-
Cell Passage Number and Density: Use cells within a consistent passage number range and ensure consistent cell density at the time of treatment.
-
Reagent Variability: Ensure all reagents, including antibodies and cell culture media, are from consistent lots.
-
Pipetting Accuracy: Inaccurate pipetting, especially for potent compounds, can lead to significant variations in the final concentration.
-
Data Presentation
Table 1: Example Dose-Response Data for a cIAP1 Degrader
| Degrader Conc. (nM) | % cIAP1 Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 45 |
| 10000 | 70 |
This table illustrates a typical "hook effect" where the degradation is less efficient at higher concentrations (1-10 µM).
Table 2: Troubleshooting Checklist and Key Experimental Parameters
| Parameter | Recommended Action | Reference |
| Degrader Concentration | Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify Dmax and potential hook effect. | [1][2] |
| Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation time. | [21] |
| Cell Permeability | Assess using PAMPA or Caco-2 assays if degradation is low or absent. | [10][11][13] |
| Ternary Complex Formation | Confirm with Co-IP or TR-FRET if degradation is inefficient. | [1][9][] |
| Proteasome Function | Include a proteasome inhibitor control (e.g., MG132) to verify the degradation pathway. | [21] |
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the cIAP1 degrader for a predetermined time course (e.g., 8-24 hours).[21] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for cIAP1. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with an appropriate secondary antibody and visualize the bands. Quantify the band intensities and normalize the cIAP1 signal to the loading control.[23][24]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the cIAP1 degrader at the optimal concentration for a shorter time period (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with control IgG and protein A/G agarose (B213101) beads to reduce non-specific binding.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (or cIAP1) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein, cIAP1, and other potential binding partners.[15][16][18][19]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - IE [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
How to reduce off-target effects of cIAP1-recruiting PROTACs
Welcome to the technical support center for researchers utilizing cIAP1-recruiting PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and enhance the specificity of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with cIAP1-recruiting PROTACs?
A1: Researchers may encounter several types of off-target effects:
-
Unintended Degradation of Other Proteins: The PROTAC may induce the degradation of proteins structurally similar to the target or proteins that form a stable ternary complex with the PROTAC and cIAP1.
-
On-Target, Off-Tumor Toxicity: The target protein may be degraded in healthy tissues where its function is necessary, leading to toxicity.[1][2]
-
cIAP1 Autodegradation: cIAP1-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), can induce the degradation of cIAP1 itself.[3] While this can sometimes lead to synergistic apoptotic effects, it can also be an undesired off-target event.
-
The "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-cIAP1) can predominate over the productive ternary complex, reducing degradation efficacy.[1]
-
Competitive Inhibition by Metabolites: Cleavage of the PROTAC linker can result in metabolites that competitively bind to the protein of interest (POI) or cIAP1, antagonizing the degradation process.[1]
Q2: How can I rationally design a cIAP1-recruiting PROTAC to improve its selectivity?
A2: Improving selectivity begins with rational design. Key considerations include:
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical. Shorter, more rigid linkers may reduce the number of possible conformations, potentially increasing selectivity.[4]
-
Warhead Affinity and Selectivity: While high affinity is not always necessary for PROTAC efficacy, a warhead with high selectivity for the target protein over other proteins is a crucial starting point. Interestingly, PROTACs can sometimes enhance the inherent selectivity of a non-selective inhibitor.[4]
-
cIAP1 Ligand Modification: The choice and modification of the cIAP1 ligand can influence ternary complex formation and subsequent degradation profiles.
-
Macrocyclization: Introducing cyclic constraints into the PROTAC structure can pre-organize the molecule into a bioactive conformation, enhancing both degradation potency and selectivity.[4][5]
Q3: Can the choice of E3 ligase impact the off-target profile?
A3: Absolutely. While this guide focuses on cIAP1, it's important to note that the human genome encodes over 600 E3 ligases, many with tissue-specific expression patterns.[4] If off-target effects persist with a cIAP1-recruiter, and the expression of cIAP1 is ubiquitous in the experimental system, considering an alternative E3 ligase that is preferentially expressed in the target cells or tissue can be a powerful strategy to improve the therapeutic window.[6]
Troubleshooting Guides
Problem 1: Significant degradation of off-target proteins is observed in my proteomics data.
This is a common challenge. The following steps can help diagnose and solve the issue.
Caption: Troubleshooting workflow for off-target protein degradation.
-
Validate with an Orthogonal Method: Confirm the off-target degradation observed in your global proteomics screen using a more targeted method like Western Blotting.
-
Assess Ternary Complex Formation: Use assays like Co-IP or NanoBRET to determine if your PROTAC forms a stable ternary complex with cIAP1 and the identified off-target protein.[7][8] If a stable complex is formed, it is likely the cause of degradation.
-
PROTAC Re-design:
-
Linker Modification: Synthesize a small library of PROTACs with varied linker lengths and compositions. A small change can significantly alter the geometry of the ternary complex, potentially destabilizing the off-target complex while maintaining the on-target one.[4]
-
Ligand Modification: Introduce modifications to the warhead or the cIAP1 ligand. For example, adding steric bulk may disrupt the interaction with the off-target protein more than the intended target.
-
-
Employ Conditional Strategies: If re-design is insufficient, consider using conditionally activated PROTACs. These include:
-
Photochemically Controllable PROTACs (PHOTACs): These are inactive until exposed to a specific wavelength of light, allowing for precise spatiotemporal control of protein degradation.[1][9]
-
Hypoxia-Activated PROTACs: These are designed to be activated in the low-oxygen tumor microenvironment, increasing tissue selectivity.[9][10]
-
Antibody- or Aptamer-PROTAC Conjugates: These approaches use antibodies or aptamers that recognize cell-surface proteins specific to your target cells to deliver the PROTAC, thereby minimizing exposure to non-target cells.[1]
-
Problem 2: My cIAP1-recruiting PROTAC shows toxicity in non-target cells or tissues.
This issue, often termed "on-target, off-tumor" toxicity, arises when the target protein is also degraded in healthy tissues.
Caption: Strategies to enhance tissue specificity and reduce toxicity.
-
Analyze E3 Ligase Expression: Confirm that cIAP1 is expressed at sufficient levels in your target tissue/cells. If its expression is significantly higher in non-target tissues, this could contribute to the observed toxicity.
-
Implement Targeted Delivery: The most direct way to address this is to limit the exposure of healthy tissue to the active PROTAC.
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Link your PROTAC to an antibody that targets a tumor-specific antigen.[10] The PROTAC is released after internalization into the target cell.
-
Folate-caged PROTACs: Utilize the folate receptor, which is overexpressed on many cancer cells, for targeted delivery.[1]
-
-
Use Environmentally-Activated PROTACs: Design a "pro-PROTAC" that is only activated under conditions specific to the target environment, such as the hypoxia characteristic of solid tumors.[1]
Key Experimental Protocols
Protocol 1: Global Proteomics by Mass Spectrometry to Identify Off-Targets
Objective: To identify all proteins degraded upon treatment with a cIAP1-recruiting PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line and a non-malignant control cell line) and treat with the PROTAC at various concentrations and time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). Shorter treatment times are crucial to distinguish direct from indirect degradation effects.[11]
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (Optional but Recommended): For quantitative comparison across multiple samples, label peptides with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance in PROTAC-treated samples to vehicle controls to identify significantly downregulated proteins.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
Objective: To confirm that the PROTAC engages the target protein and potential off-targets in a cellular context.[12]
Methodology:
-
Treatment: Treat intact cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C). A non-heated control is included to assess degradation.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction (containing stabilized, folded protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by Western Blot or mass spectrometry to quantify the amount of the target protein (and potential off-targets) remaining at each temperature.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This assay can distinguish between protein degradation and simple binding, which can also cause off-target effects.[12]
Protocol 3: NanoBRET™ Ternary Complex Assay
Objective: To quantify the formation of the POI-PROTAC-cIAP1 ternary complex within living cells.[7]
Methodology:
-
Cell Line Engineering: Create a cell line that stably expresses the off-target protein of interest fused to NanoLuc® (NLuc) luciferase.
-
Transfection: Transiently transfect these cells with a plasmid encoding HaloTag®-fused cIAP1.
-
Treatment: Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) followed by the PROTAC at various concentrations.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Quantitative Data Summary
The following tables summarize key quantitative parameters that should be assessed during the development of a selective cIAP1-recruiting PROTAC.
Table 1: PROTAC Efficacy and Selectivity Profile
| Parameter | Description | Ideal Outcome | Experimental Assay |
| DC₅₀ (On-Target) | Concentration for 50% degradation of the target protein | As low as possible | Western Blot, Targeted MS |
| DC₅₀ (Off-Target) | Concentration for 50% degradation of a known off-target | As high as possible | Western Blot, Targeted MS |
| Dₘₐₓ | Maximum degradation percentage of the target protein | > 80-90% | Western Blot, Targeted MS |
| Selectivity Ratio | DC₅₀ (Off-Target) / DC₅₀ (On-Target) | > 100 | Calculated |
| GI₅₀ | Concentration for 50% growth inhibition in cells | Correlates with DC₅₀ | Cell Viability Assay (e.g., CellTiter-Glo®) |
Table 2: Biophysical and Cellular Engagement Parameters
| Parameter | Description | Ideal Outcome | Experimental Assay |
| Kₑ (Binding) | Binding affinity of PROTAC to the target and cIAP1 | Dependent on system; not always predictive of DC₅₀ | Fluorescence Polarization, ITC, SPR |
| α (Cooperativity) | Measure of the stability of the ternary complex | α > 1 (Positive Cooperativity) | Fluorescence Polarization, ITC, SPR |
| BRET Ratio | Measure of ternary complex formation in cells | High signal for on-target, low for off-target | NanoBRET™ Assay |
| ΔTₘ | Thermal shift upon ligand binding in cells | Significant shift for on-target, minimal for off-target | CETSA® |
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. pelagobio.com [pelagobio.com]
Technical Support Center: Overcoming Resistance to cIAP1-Based Targeted Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving cIAP1-based targeted degradation, including the use of SMAC mimetics and cIAP1-recruiting PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to cIAP1-based targeted protein degradation?
A1: Resistance to cIAP1-based targeted degradation can arise from several mechanisms, including:
-
Upregulation of cIAP2: Cancer cells may upregulate cIAP2, a homolog of cIAP1, which can be refractory to degradation and compensate for cIAP1 loss.[1][2]
-
Activation of Pro-Survival Signaling Pathways: The degradation of cIAPs can paradoxically lead to the activation of pro-survival pathways like NF-κB and STAT3, which can promote cell survival and resistance.[3]
-
Genomic Alterations in the E3 Ligase Machinery: For cIAP1-based PROTACs, resistance can emerge from genomic alterations, such as mutations or downregulation, in the core components of the E3 ligase complex.[4][5]
-
Defects in the Apoptotic Machinery: As cIAP1 antagonists often aim to induce apoptosis, defects in downstream apoptotic signaling components, such as FADD or Caspase-8, can confer resistance.[6]
-
Impaired Dimerization of cIAP1: The E3 ligase activity of cIAP1 is dependent on the dimerization of its RING domain.[7] Factors that prevent this dimerization can lead to reduced degradation of the target protein.
Q2: My target protein is not degrading after treatment with a cIAP1-based PROTAC. What are the potential causes?
A2: Lack of target degradation with a cIAP1-based PROTAC can be due to several factors:
-
Issues with the PROTAC molecule: The PROTAC may not be cell-permeable, or the linker length may not be optimal for the formation of a stable ternary complex between cIAP1 and the target protein.
-
Low expression of cIAP1: The cell line being used may have low endogenous levels of cIAP1, insufficient to mediate degradation.
-
Genomic alterations in cIAP1 or its associated factors: The cells may have acquired mutations in cIAP1 or other components of the ubiquitination machinery that prevent proper function.[4][5]
-
Rapid upregulation of a compensatory protein: The cell may be rapidly upregulating a protein that compensates for the loss of the target protein's function.
Q3: I am observing initial degradation of my target protein, but its levels rebound over time. Why is this happening?
A3: The rebound of target protein levels can be attributed to a cellular feedback mechanism. For instance, treatment with SMAC mimetics can induce the degradation of cIAP1 and cIAP2, but this can also trigger TNFα-induced NF-κB signaling, which in turn leads to the transcriptional upregulation of cIAP2.[1][2] This newly synthesized cIAP2 can be refractory to subsequent degradation, leading to the restoration of IAP function and stabilization of the target protein.
Q4: My cells are resistant to apoptosis induced by SMAC mimetics. What are some strategies to overcome this?
A4: Resistance to SMAC mimetic-induced apoptosis can be tackled in several ways:
-
Co-treatment with NF-κB or PI3K inhibitors: Since NF-κB and PI3K pathways can drive the expression of cIAP2, inhibiting these pathways can prevent the rebound of cIAP2 levels and sensitize resistant cells to SMAC mimetics.[1][2]
-
Combination with EZH2 inhibitors: In glioma stem-like cells, resistance to SMAC mimetics is associated with sustained NF-κB and STAT3 signaling. Combining SMAC mimetics with EZH2 inhibitors has been shown to be synergistically lethal in this context.[3]
-
Exploiting necroptosis: In cells with defective apoptotic machinery (e.g., FADD or Caspase-8 deficient), SMAC mimetics can prime the cells for TNFα-induced necroptosis. This provides an alternative cell death pathway to overcome apoptosis resistance.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No target protein degradation observed with cIAP1-based PROTAC | 1. Low or absent cIAP1 expression in the cell line. 2. The PROTAC is not forming a stable ternary complex. 3. Genomic alterations in the E3 ligase complex.[4][5] | 1. Verify cIAP1 expression by Western blot. Select a cell line with robust cIAP1 expression. 2. Test different linker lengths and compositions for the PROTAC. Confirm ternary complex formation using co-immunoprecipitation. 3. Sequence cIAP1 and core ubiquitin machinery components. Consider using a PROTAC that recruits a different E3 ligase.[5] |
| Target protein degradation is observed, but there is no downstream phenotype (e.g., apoptosis) | 1. The target protein may not be essential for cell survival in the tested conditions. 2. Defects in the downstream signaling pathway (e.g., apoptosis).[6] 3. Activation of compensatory survival pathways.[3] | 1. Confirm the biological role of the target protein in your cell model. 2. Assess the integrity of the apoptotic pathway by treating with other known apoptosis inducers. Check for FADD and Caspase-8 expression/mutations. 3. Profile changes in survival signaling pathways (e.g., NF-κB, STAT3) upon treatment. Consider combination therapies to block these pathways. |
| Initial target degradation followed by a rebound in protein levels | Upregulation of cIAP2 via a feedback loop, often involving NF-κB.[1][2] | 1. Monitor cIAP2 levels over time by Western blot. 2. Co-treat with an NF-κB inhibitor (e.g., BMS-345541) or a PI3K inhibitor (e.g., LY294002) to block cIAP2 upregulation.[1] |
| Acquired resistance to a SMAC mimetic after prolonged treatment | 1. Sustained activation of NF-κB and STAT3 signaling.[3] 2. Upregulation and stabilization of cIAP2.[1][2] | 1. Analyze the activation status of NF-κB and STAT3 in resistant cells. Consider co-treatment with inhibitors of these pathways. 2. Assess cIAP2 levels and its sensitivity to the SMAC mimetic in resistant cells. |
Experimental Protocols & Methodologies
Western Blotting for Protein Degradation
-
Objective: To quantify the levels of a target protein, cIAP1, and other relevant proteins following treatment.
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the cIAP1-based degrader or SMAC mimetic at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, cIAP1, cIAP2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To verify the formation of the ternary complex between the target protein, the cIAP1-based PROTAC, and cIAP1.
-
Procedure:
-
Treat cells with the cIAP1-based PROTAC or vehicle control for the desired time. To prevent degradation of the complex, pre-treat with a proteasome inhibitor (e.g., MG132) for 1-2 hours.[8]
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the target protein or cIAP1 overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting for the presence of the target protein and cIAP1.
-
In Vitro Ubiquitination Assay
-
Objective: To directly assess the E3 ligase activity of cIAP1 towards a substrate.[9][10]
-
Procedure:
-
Purify recombinant cIAP1, the target protein, E1 activating enzyme, and an E2 conjugating enzyme (e.g., UbcH5a).
-
Set up the reaction in a buffer containing ATP, magnesium chloride, and ubiquitin.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or ubiquitin to visualize the ubiquitinated species (appearing as a high-molecular-weight smear).
-
Caspase-Glo 3/7 Assay for Apoptosis
-
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
-
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with the compound of interest.
-
Add the Caspase-Glo 3/7 reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase 3/7 activity.
-
Visualizations
Caption: Resistance pathways to cIAP1-based degraders.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained NF-κB-STAT3 signaling promotes resistance to Smac mimetics in Glioma stem-like cells but creates a vulnerability to EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cIAP1/2 Are Direct E3 Ligases Conjugating Diverse Types of Ubiquitin Chains to Receptor Interacting Proteins Kinases 1 to 4 (RIP1–4) | PLOS One [journals.plos.org]
Technical Support Center: Synthesis of cIAP1 Ligand-Linker Conjugates
Welcome to the technical support center for the synthesis of cIAP1 Ligand-Linker Conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during the synthesis of cIAP1 ligand-linker conjugates.
Issue 1: Low Yield of the Final Conjugate
Question: We are experiencing very low yields after the final conjugation step between our cIAP1 ligand and the linker. What are the possible causes and how can we improve the yield?
Answer: Low yields in ligand-linker conjugation are a common issue. Several factors could be contributing to this problem. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Rationale |
| Inefficient Coupling Reaction | Solution: Re-evaluate your coupling reagents. For amide bond formation, standard reagents like HATU, HBTU, or EDC/NHS are commonly used.[1] Ensure the reagents are fresh and anhydrous. Consider screening a panel of different coupling reagents and additives (e.g., HOBt, DMAP) to find the optimal combination for your specific substrates. The choice of base (e.g., DIPEA, triethylamine) and its stoichiometry is also critical and should be optimized. |
| Steric Hindrance | Solution: The reactive sites on your cIAP1 ligand or linker might be sterically hindered, preventing efficient coupling. If possible, consider redesigning the linker attachment point on the ligand to a more accessible position.[2][] Alternatively, using a longer linker with a more flexible chain (e.g., a PEG linker) might alleviate steric clash and allow the reactive groups to come into proximity.[2][4] |
| Poor Solubility of Reactants | Solution: Ensure that both the cIAP1 ligand and the linker are fully dissolved in the reaction solvent. If solubility is an issue, screen a variety of anhydrous polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating or sonication might also help to dissolve the reactants, but be cautious of potential degradation. |
| Side Reactions | Solution: Unprotected functional groups on your ligand or linker can lead to unwanted side reactions. Ensure that all functional groups not involved in the conjugation are adequately protected. Perform a thorough analysis of your starting materials to confirm their purity. Side products can sometimes be identified by LC-MS analysis of the crude reaction mixture, providing clues for optimizing the reaction conditions. |
| Degradation of Starting Materials or Product | Solution: Some cIAP1 ligands or linkers can be unstable under the reaction conditions. Monitor the stability of your starting materials under the planned reaction conditions (solvent, base, temperature) before attempting the conjugation. If degradation is observed, consider using milder reaction conditions or a different synthetic route.[5] |
Troubleshooting Workflow for Low Conjugation Yield:
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of the cIAP1-PROTAC-target ternary complex
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cIAP1-targeting PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the stability of your cIAP1-PROTAC-target ternary complex and overcome common experimental hurdles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no target degradation despite PROTAC treatment. | 1. Inefficient ternary complex formation: The PROTAC may not effectively bring the target protein and cIAP1 together. 2. Poor cell permeability: The PROTAC may not be reaching its intracellular targets.[1] 3. "Hook effect": High PROTAC concentrations can lead to the formation of non-productive binary complexes, reducing the concentration of the active ternary complex.[1][2][3] 4. Suboptimal linker: The length, rigidity, or chemical composition of the linker may not be conducive to stable ternary complex formation.[1][2] 5. Low expression of cIAP1 or target protein: Insufficient levels of either protein will limit ternary complex formation. | 1. Confirm binary and ternary complex formation: Use biophysical assays like SPR, BLI, or ITC to measure binding affinities.[4][5] 2. Assess cell permeability: Employ cell-based permeability assays. Consider modifying the PROTAC to improve its physicochemical properties.[1][2] 3. Perform a dose-response curve: Test a wide range of PROTAC concentrations to identify the optimal window for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3] 4. Optimize the linker: Synthesize and test PROTAC analogs with varying linker lengths and compositions.[1][2] Incorporating more rigid elements like piperazine (B1678402) or piperidine (B6355638) can enhance stability.[2] 5. Quantify protein levels: Use western blotting to confirm the expression levels of both cIAP1 and the target protein in your cellular model.[1] |
| High off-target protein degradation. | 1. Non-selective warhead: The ligand binding to the target protein may have affinity for other proteins. 2. Linker-induced proximity: The linker may position other proteins for ubiquitination by cIAP1.[3] 3. Recruitment of a different E3 ligase: While designed for cIAP1, the PROTAC might be engaging other E3 ligases.[3] | 1. Improve warhead selectivity: Utilize a more specific binder for your protein of interest.[3] 2. Modify the linker: Systematically alter the linker's length and chemical structure to change the geometry of the ternary complex.[3] 3. Confirm cIAP1 engagement: Use cIAP1 knockout or knockdown cells to verify that the degradation is cIAP1-dependent. |
| "Hook effect" observed at high PROTAC concentrations. | Formation of binary complexes: At high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and cIAP1, rather than the productive ternary complex.[1][2][3] | 1. Titrate PROTAC concentration: Perform experiments at lower concentrations (nanomolar to low micromolar range) to find the optimal degradation window.[3] 2. Enhance cooperativity: Modify the PROTAC to increase favorable protein-protein interactions within the ternary complex. This can help stabilize the ternary complex over the binary ones.[1] Macrocyclization of the PROTAC is one strategy to achieve this.[1] |
| Inconsistent results between experiments. | 1. Variable cell conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.[3] 2. PROTAC instability: The PROTAC molecule may be unstable in the experimental medium.[3] | 1. Standardize cell culture: Use cells within a consistent passage number range and maintain uniform seeding densities and culture conditions.[3] 2. Assess compound stability: Evaluate the stability of your PROTAC in the relevant experimental media over time. |
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure the stability of the cIAP1-PROTAC-target ternary complex?
A1: Several biophysical techniques can be employed to quantify the stability and thermodynamics of ternary complex formation. These include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data for binary and ternary interactions.[4][5]
-
Biolayer Interferometry (BLI): Similar to SPR, it measures binding kinetics and affinity.[4][5]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[4][5][6] The Gibbs free energy (ΔG) derived from ITC can be used to evaluate the stability of the ternary complex.[6]
-
Fluorescence Polarization (FP): A solution-based technique to determine binding affinities.[6]
Q2: What is "cooperativity" in the context of PROTACs and why is it important?
A2: Cooperativity (α) is a measure of how the binding of one protein (e.g., the target) to the PROTAC influences the binding of the second protein (e.g., cIAP1).[7]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-target) increases the affinity for the second protein (cIAP1), leading to a more stable ternary complex.[7]
-
Negative cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.
-
No cooperativity (α = 1): The binding events are independent.
Positive cooperativity is highly desirable as it promotes the formation and stability of the ternary complex, which can lead to more efficient protein degradation.[7][8] It can also help to mitigate the "hook effect".[1]
Q3: How does the linker design impact ternary complex stability?
A3: The linker plays a crucial role in the stability of the ternary complex by influencing the orientation and proximity of the target protein and cIAP1.[1]
-
Length: An optimal linker length is critical. A linker that is too short may cause steric clashes between the proteins, while a linker that is too long and flexible might not sufficiently restrict the complex, leading to less stable interactions.[2]
-
Composition and Rigidity: The chemical makeup of the linker affects its flexibility and ability to form interactions with the proteins.[5] Replacing flexible linkers (e.g., PEG) with more rigid components (e.g., alkyl chains, phenyl rings) can enhance stability, but may impact solubility and permeability.[2]
Q4: What is the role of cIAP1 in cellular signaling pathways?
A4: Cellular inhibitor of apoptosis 1 (cIAP1) is an E3 ubiquitin ligase that plays a key role in regulating various signaling pathways, particularly those related to inflammation and cell survival.[9][10] It is involved in:
-
NF-κB Signaling: cIAP1 is a critical regulator of both the canonical and non-canonical NF-κB pathways.[11][12] It can ubiquitinate RIP1, which is a key step in activating the canonical NF-κB pathway.[11]
-
TNF Receptor Superfamily (TNFR) Signaling: cIAP1 is recruited to TNF receptor complexes and is involved in dictating the cellular response to TNFα stimulation, promoting cell survival through NF-κB activation.[9][12]
Quantitative Data Summary
The following table summarizes key binding affinity and cooperativity data from published studies on PROTAC-induced ternary complexes. This can serve as a reference for expected values in your own experiments.
| PROTAC System | Binary KD (PROTAC to E3 Ligase) | Binary KD (PROTAC to Target) | Ternary Complex Cooperativity (α) | Reference |
| MZ1:VHL:BRD4BD2 | 29 nM (SPR), 66 nM (ITC) | 1 nM (SPR), 4 nM (ITC) | 26 (SPR), 15 (ITC) | [4][5] |
| BRD-5110:CRBN:PPM1D | ~3 µM (SPR) | 1 nM (SPR) | - | [4][5] |
| ACBI1:VHL:SMARCA2 | - | - | 26 | [13] |
| PROTAC 1:VHL:SMARCA2 | - | - | 3.2 | [13] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Purified cIAP1 (or relevant domain), target protein, and PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC and NHS.
-
Immobilize cIAP1 onto the sensor surface via amine coupling to the desired response unit (RU) level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binary Interaction (PROTAC to cIAP1):
-
Inject a series of concentrations of the PROTAC over the cIAP1-immobilized surface.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Complex Formation:
-
Pre-incubate a fixed concentration of the target protein with a series of concentrations of the PROTAC.
-
Inject these mixtures over the cIAP1-immobilized surface.
-
An increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Alternatively, inject the target protein over a surface saturated with the PROTAC bound to cIAP1.
-
Analyze the data to determine the kinetics and affinity of the ternary complex.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
ITC instrument
-
Purified cIAP1, target protein, and PROTAC
-
Dialysis buffer (ensure buffer matching between protein and ligand solutions)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the protein samples against the ITC running buffer.
-
Dissolve the PROTAC in the final dialysis buffer. Ensure the DMSO concentration is matched between the syringe and cell solutions to minimize heat of dilution effects.[5]
-
-
Binary Titration (PROTAC into cIAP1):
-
Load the cIAP1 solution into the sample cell.
-
Load the PROTAC solution into the titration syringe.
-
Perform a series of injections of the PROTAC into the cIAP1 solution while monitoring the heat change.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Ternary Titration:
-
To measure the affinity of the target protein to the pre-formed cIAP1-PROTAC binary complex, saturate the cIAP1 in the sample cell with the PROTAC.
-
Titrate the target protein from the syringe into the cIAP1-PROTAC complex.
-
Analyze the resulting data to determine the thermodynamic parameters of ternary complex formation. The cooperativity can be calculated from the binary and ternary binding affinities.
-
Visualizations
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. google.com [google.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: cIAP1 Degrader Assays & The Hook Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cIAP1 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your cIAP1 degrader assays, with a special focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of cIAP1 degrader assays?
A1: The hook effect, also known as the prozone effect, is a phenomenon observed in cIAP1 degrader assays where an increase in the degrader concentration beyond an optimal point leads to a decrease in the degradation of the target protein, cIAP1.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly understood.[2]
Q2: What causes the hook effect with cIAP1 degraders?
A2: The hook effect in assays involving cIAP1 degraders, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), arises from the formation of non-productive binary complexes at high degrader concentrations.[2] While cIAP1 degradation can be triggered by the binding of the IAP antagonist moiety of the SNIPER, leading to auto-ubiquitination, the degradation of a separate protein of interest (POI) by the same SNIPER requires the formation of a productive ternary complex (POI-SNIPER-cIAP1).[3][4] At excessive concentrations, the SNIPER can independently bind to either the POI or cIAP1, forming binary complexes that cannot bring the POI and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent degradation of the POI.[1][2]
Q3: What is the unique degradation mechanism of cIAP1 by SNIPERs?
A3: Unlike the degradation of many other target proteins by PROTACs, which strictly requires the formation of a ternary complex, cIAP1 degradation by SNIPERs can be initiated by the binding of the IAP antagonist portion of the SNIPER molecule to cIAP1. This binding event can induce a conformational change in cIAP1, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[3][4] This means that even in the absence of a ternary complex with a separate POI, the SNIPER molecule itself can induce the degradation of cIAP1.
Q4: How does the hook effect impact the interpretation of my experimental data?
A4: The hook effect can lead to a significant misinterpretation of your data. If experiments are conducted at concentrations that are too high and fall on the right side of the bell-shaped curve, a potent cIAP1 degrader might be incorrectly classified as having weak or no activity.[5] This can result in the premature abandonment of promising compounds and an inaccurate understanding of structure-activity relationships (SAR). Therefore, it is crucial to perform dose-response experiments over a wide range of concentrations to accurately determine the optimal concentration for degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[5]
Troubleshooting Guide
Issue 1: I am not observing any cIAP1 degradation, or the degradation is very weak.
-
Possible Cause: The concentrations of the cIAP1 degrader used in the assay may be too high, leading to the hook effect.
-
Troubleshooting Steps:
-
Perform a wide dose-response curve: Test a broad range of degrader concentrations, from picomolar to high micromolar, to identify the optimal concentration range for cIAP1 degradation.[5]
-
Focus on lower concentrations: Pay close attention to the nanomolar and low micromolar ranges, as the optimal degradation concentration (Dmax) is often found here.[6][7]
-
Confirm target engagement: Use a target engagement assay to ensure that your degrader is binding to cIAP1 in your experimental system.
-
Issue 2: My dose-response curve has a bell shape, showing decreased degradation at higher concentrations.
-
Possible Cause: This is a classic manifestation of the hook effect.
-
Troubleshooting Steps:
-
Embrace the bell curve: Recognize that this is a characteristic feature of many potent degraders and not necessarily a negative result.
-
Determine DC50 and Dmax accurately: Use non-linear regression analysis appropriate for a bell-shaped curve to determine the true DC50 and Dmax values.
-
Optimize degrader design: If the hook effect is very pronounced and limits the therapeutic window, consider redesigning the degrader. Optimizing the linker length and composition can enhance the stability of the productive ternary complex and reduce the formation of binary complexes.[8]
-
Issue 3: I want to confirm the formation of the POI-SNIPER-cIAP1 ternary complex.
-
Possible Cause: Direct measurement of ternary complex formation is necessary to correlate it with protein degradation and to understand the mechanism of action.
-
Troubleshooting Steps:
-
Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment by pulling down the POI and blotting for cIAP1, or vice versa. A successful Co-IP in the presence of the SNIPER indicates the formation of the ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a sensitive biophysical assay that can directly measure the proximity of the POI and cIAP1 induced by the degrader in a solution-based format.[9][10]
-
Data Presentation
The following tables summarize quantitative data from hypothetical and representative cIAP1 degrader experiments to illustrate the dose-response relationship and the hook effect.
Table 1: Dose-Response of a Representative cIAP1 Degrader (SNIPER-X) on cIAP1 Levels
| SNIPER-X Concentration (nM) | % cIAP1 Remaining (normalized to vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 40% |
| 100 | 15% (Dmax) |
| 1000 | 50% |
| 10000 | 80% |
Table 2: Comparison of DC50 and Dmax for Different cIAP1 Degraders
| Degrader | Target Protein | DC50 (nM) | Dmax (%) | Optimal Concentration (nM) | Reference |
| SNIPER-7 | BRD4 | Not specified | >80% | 100 | [3] |
| SNIPER-12 | BTK | 182 ± 57 | Not specified | ~200 | [3] |
| SNIPER-29 | ERα | Not specified | >90% | 100 | [3] |
| Compound 5 | cIAP1 | < 30 | >90% | 300 | [7] |
Experimental Protocols
Protocol 1: Western Blotting for cIAP1 Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the cIAP1 degrader in cell culture medium. It is recommended to use a wide concentration range (e.g., 1 nM to 10 µM) to observe the full dose-response curve, including any potential hook effect.
-
Treat the cells with the degrader for the desired time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol describes a two-step Co-IP to confirm the formation of a POI-SNIPER-cIAP1 ternary complex.[11][12]
-
Cell Transfection and Lysis:
-
Co-transfect cells with constructs expressing tagged versions of your POI (e.g., HA-tag) and cIAP1 (e.g., FLAG-tag).
-
After 24-48 hours, treat the cells with the cIAP1 degrader at its optimal concentration for ternary complex formation (this may require a time-course optimization).
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the first tag (e.g., anti-FLAG antibody) to pull down cIAP1 and its binding partners.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer to remove non-specific binders.
-
Elute the captured proteins from the beads using a gentle elution method (e.g., competing peptide).
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with an antibody against the second tag (e.g., anti-HA antibody) to pull down the POI.
-
Add fresh protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and perform a Western blot to detect both the POI and cIAP1. The presence of both proteins in the final eluate confirms the formation of the ternary complex.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a generalized protocol for a TR-FRET assay to measure ternary complex formation in a biochemical setting.[9][10]
-
Reagent Preparation:
-
Prepare serial dilutions of the cIAP1 degrader in an appropriate assay buffer.
-
Prepare solutions of the purified POI and cIAP1 proteins. One protein should be tagged with a donor fluorophore (e.g., Terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently labeled antibody).
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the POI-donor and cIAP1-acceptor proteins.
-
Add the serial dilutions of the cIAP1 degrader. Include controls with no degrader.
-
Incubate the plate for a sufficient time to allow for ternary complex formation to reach equilibrium (e.g., 1-2 hours at room temperature).
-
-
Signal Detection:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve for ternary complex formation.
-
Visualizations
Caption: cIAP1 degrader mechanism for both POI and auto-degradation.
Caption: Formation of binary complexes at high degrader concentrations.
Caption: A logical workflow for addressing the hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to improve the pharmacokinetic properties of cIAP1-based degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of cIAP1-based degraders, with a focus on improving their pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges observed with cIAP1-based degraders?
A1: cIAP1-based degraders, like many Proteolysis Targeting Chimeras (PROTACs), often exhibit suboptimal pharmacokinetic profiles due to their unique structural characteristics. These molecules are typically large, with high molecular weight and polar surface area, which can lead to:
-
Poor aqueous solubility: This can limit absorption and bioavailability.[1][2][3]
-
Low cell permeability: The size and polarity of these molecules can hinder their ability to cross cell membranes effectively.[1][2][3][4]
-
Rapid clearance: Degraders can be susceptible to rapid metabolism and elimination from the body.[1][2][3]
-
"Hook effect": At high concentrations, the formation of binary complexes (degrader-cIAP1 or degrader-target) can predominate over the productive ternary complex, reducing efficacy.[1][2][3][5]
Q2: How does the linker component of a cIAP1-based degrader influence its pharmacokinetic properties?
A2: The linker connecting the cIAP1 ligand and the protein of interest (POI) ligand is a critical determinant of the degrader's overall properties.[6][7] Key aspects of the linker to consider include:
-
Length and Flexibility: Optimal linker length is crucial for the formation of a stable and productive ternary complex.[6] A linker that is too short may cause steric hindrance, while one that is too long might lead to reduced cooperativity.[6]
-
Composition: The chemical makeup of the linker significantly impacts physicochemical properties. For instance, incorporating polyethylene (B3416737) glycol (PEG) units can increase solubility, while replacing them with phenyl rings has been shown to improve passive permeability.[8]
-
Metabolic Stability: The linker can be a site of metabolic modification. Strategies to improve stability include altering the linker's anchor points, using cyclic linkers, or changing the attachment site.[4]
Q3: What formulation strategies can be employed to improve the oral bioavailability of cIAP1-based degraders?
A3: Several formulation strategies can help overcome the challenges of poor solubility and permeability, thereby enhancing oral bioavailability:
-
Amorphous Solid Dispersions: Creating a solid dispersion of the degrader in a polymer matrix can improve its dissolution rate and solubility.[1][2][3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic degraders.[1][9]
-
Nanoparticle Formulations: Encapsulating the degrader in nanoparticles, such as polymeric micelles or liposomes, can protect it from degradation and improve its absorption.[1][2][3]
-
Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[9]
-
Administration with Food: For some PROTACs, administration with food has been shown to improve in vivo drug exposure by enhancing their solubility in biorelevant fluids.[4]
Troubleshooting Guides
Issue 1: Low Cellular Potency In Vitro
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Modify Linker: Introduce moieties that can form intramolecular hydrogen bonds to reduce the molecule's polarity and size.[4] 2. Reduce Polarity: Avoid excessive polar groups in the linker and warhead/ligand. 3. Permeability Assays: Conduct Caco-2 or PAMPA assays to assess permeability and guide structural modifications.[8][10] |
| Inefficient Ternary Complex Formation | 1. Linker Optimization: Systematically vary the linker length and composition to identify the optimal geometry for ternary complex formation.[6] 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex binding affinity and kinetics.[8][10] |
| Degrader Efflux | 1. Identify Efflux Transporters: Determine if the degrader is a substrate for efflux pumps like P-glycoprotein (P-gp). 2. Structural Modification: Modify the degrader structure to reduce its affinity for efflux transporters. 3. Co-administration with Inhibitors: In preclinical models, co-administer with known efflux pump inhibitors to confirm efflux as the issue. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
| Potential Cause | Troubleshooting Steps |
| Rapid Metabolism/Clearance | 1. Metabolic Stability Assays: Assess stability in liver microsomes or hepatocytes to identify metabolic hotspots. 2. Structural Modification: Modify metabolically liable sites, for example, by introducing fluorine atoms or replacing metabolically unstable groups. 3. Linker Modification: Alter the linker to improve metabolic stability.[4] |
| Low Bioavailability | 1. Solubility Enhancement: Improve aqueous solubility through chemical modification (e.g., adding ionizable groups) or formulation strategies (see FAQ 3). 2. Permeability Improvement: Optimize the physicochemical properties to enhance absorption across the gastrointestinal tract.[4] |
| Suboptimal Dosing Regimen | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model to understand the relationship between drug exposure and target degradation, which can inform optimal dose selection and scheduling.[11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of metabolism of a cIAP1-based degrader in human liver microsomes.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the cIAP1-based degrader (at a final concentration of 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add a pre-warmed NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent degrader in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining degrader against time. The slope of the linear regression will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a cIAP1-based degrader.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the cIAP1-based degrader (at a final concentration of 10 µM) to the apical (A) side.
-
At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side and replace with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Sample Analysis: Quantify the concentration of the degrader in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.
Visualizations
Caption: Mechanism of action for a cIAP1-based degrader.
Caption: Workflow for pharmacokinetic optimization of cIAP1-based degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. precisepeg.com [precisepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Refinement of cIAP1 Ligand Affinity for Enhanced Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligand affinity for improved protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of cIAP1 in targeted protein degradation?
A1: cIAP1 is an E3 ubiquitin ligase that can be hijacked by heterobifunctional molecules like PROTACs or SNIPERs (Specific and Non-genetic IAP-dependent Protein ERasers).[1] These molecules consist of a ligand that binds to cIAP1, a linker, and a "warhead" that binds to the protein of interest (POI). By bringing cIAP1 into close proximity with the POI, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the proteasome.[2]
Q2: Why is refining cIAP1 ligand affinity important for PROTAC efficacy?
A2: The affinity of the ligand for cIAP1 is a critical determinant of the efficiency and selectivity of the resulting PROTAC. A higher affinity can lead to more stable ternary complex formation (cIAP1-PROTAC-POI), which is often associated with more potent degradation of the target protein (lower DC50 and higher Dmax values).[3][4] However, an excessively high affinity might lead to the "hook effect," where at high concentrations, the PROTAC forms more binary complexes (cIAP1-PROTAC or PROTAC-POI) than the productive ternary complex, leading to reduced degradation.
Q3: What is cIAP1 autoubiquitination, and how does it affect my experiments?
A3: cIAP1 possesses E3 ligase activity that can lead to its own ubiquitination and subsequent degradation, a process known as autoubiquitination.[5][6] Many cIAP1 ligands, such as SMAC mimetics, are designed to induce this process.[7][8][9] This can be a desired effect in some therapeutic contexts, but in the context of a PROTAC, significant degradation of cIAP1 can reduce the available E3 ligase pool for degrading the target protein.[10] It is crucial to monitor both cIAP1 and POI levels in your experiments.
Q4: How do I choose the optimal linker for my cIAP1-based PROTAC?
A4: The linker plays a crucial role in the formation of a productive ternary complex. Key parameters to consider are its length, composition, and attachment points on the cIAP1 ligand and the POI warhead. The optimal linker length is highly dependent on the specific cIAP1 ligand and POI, and often requires empirical testing of a library of linkers with varying lengths and compositions (e.g., PEG-based, alkyl chains). The attachment point should be at a solvent-exposed region of the ligand to minimize disruption of its binding to cIAP1.
Q5: What are the key differences between cIAP1, cIAP2, and XIAP in the context of targeted degradation?
A5: cIAP1, cIAP2, and XIAP are all members of the Inhibitor of Apoptosis Protein (IAP) family. While structurally related, they have distinct roles. cIAP1 and cIAP2 are highly homologous and often have redundant functions in regulating NF-κB signaling.[11] SMAC mimetics typically induce the degradation of both cIAP1 and cIAP2.[8][12] XIAP, on the other hand, is a potent inhibitor of caspases. Some cIAP1 ligands may also have affinity for XIAP, which could lead to off-target effects.[13][14] It is important to profile the selectivity of your cIAP1 ligand against other IAP family members.
Troubleshooting Guides
Issue 1: My cIAP1-based PROTAC degrades cIAP1 but not my target protein.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | The linker may not be optimal in length or geometry to allow for a productive interaction between cIAP1 and the POI. Solution: Synthesize and test a panel of PROTACs with different linker lengths and compositions. |
| Steric Hindrance | The chosen attachment point on the POI warhead or the cIAP1 ligand may be preventing the formation of a stable ternary complex. Solution: If possible, explore alternative attachment points on your ligands. |
| Low Affinity of the Warhead for the POI | If the warhead has weak affinity for the POI, the ternary complex will be unstable. Solution: Confirm the binding affinity of your warhead for the POI using biophysical methods like ITC or SPR. Consider using a higher-affinity warhead. |
| Subcellular Localization Mismatch | The POI and cIAP1 may be localized in different cellular compartments, preventing their interaction. Solution: Verify the subcellular localization of both your POI and cIAP1 in the cell line you are using. |
Issue 2: I am observing a significant "hook effect" with my cIAP1 PROTAC.
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | At high concentrations, the formation of binary complexes (cIAP1-PROTAC and POI-PROTAC) dominates over the productive ternary complex. |
| High Ligand Affinity | Very high affinity of either the cIAP1 ligand or the POI warhead can contribute to the hook effect. |
| Solution | Perform a full dose-response curve with a wide range of concentrations, including very low (pM to nM) concentrations, to identify the optimal degradation window. The peak of the bell-shaped curve will indicate the optimal concentration for maximum degradation. |
Issue 3: My cIAP1 PROTAC shows off-target degradation.
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity of the POI Warhead | The warhead may be binding to other proteins with similar binding pockets. Solution: Use a more selective warhead for your POI. Perform proteomic studies to identify off-target proteins. |
| Non-specific Interactions | The linker or the cIAP1 ligand may be contributing to non-specific binding. Solution: Modify the linker to alter its physicochemical properties (e.g., increase hydrophilicity). |
| Cross-reactivity with other IAPs | The cIAP1 ligand may also bind to cIAP2 or XIAP, leading to their degradation or sequestration. Solution: Profile the selectivity of your cIAP1 ligand against other IAP family members using binding assays.[13][14] |
Quantitative Data Summary
Table 1: Binding Affinities of Selected cIAP1 Ligands
| Compound | cIAP1 Binding Affinity (Ki, nM) | cIAP2 Binding Affinity (Ki, nM) | XIAP Binding Affinity (Ki, nM) | Selectivity (cIAP1 vs. XIAP) | Reference |
| Compound 3 | 1.8 | 4.9 | 392 | 218-fold | [13][14] |
| Compound 4 | 1.1 | 3.0 | 870 | 791-fold | [13][14] |
| Compound 5 | 3.2 | 9.5 | 3080 | 962-fold | [13][14] |
| Compound 6 | 11.6 | 3.2 | 2000 | >172-fold | [13][14] |
Table 2: Degradation Potency of Selected cIAP1-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-2 | BTK | Mino | <10 | >85 | [3] |
| IR-2 | BTK | Mino | <10 | >85 | [3] |
| NC-1 | BTK | Mino | <10 | >85 | [3] |
| CP-10 | CDK6 | U251 | 2.1 | ~89 | [15] |
| FBXO22 Degrader | FBXO22 | - | 77 | 99 | [16] |
Experimental Protocols
In Vitro Ubiquitination Assay
This protocol is a general guideline for assessing the ability of a cIAP1-based PROTAC to induce ubiquitination of a target protein.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c)[17]
-
Recombinant human ubiquitin
-
Recombinant human cIAP1
-
Recombinant target protein (POI)
-
PROTAC of interest
-
ATP solution
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitination reaction buffer.
-
Add recombinant cIAP1 and the recombinant POI to the reaction mixture.
-
Add the PROTAC at various concentrations (and a vehicle control, e.g., DMSO).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species (smear or distinct bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of your PROTAC with the POI in a cellular context.
Materials:
-
Cells expressing the POI
-
PROTAC of interest
-
Cell lysis buffer
-
PCR tubes or plate
-
Thermocycler
-
Western blot reagents
-
Antibody against the POI
Procedure:
-
Treat cells with the PROTAC at the desired concentration (and a vehicle control) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and lyse them.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
Centrifuge the heated samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble POI in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
References
- 1. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. Antagonists induce a conformational change in cIAP1 that promotes autoubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular determinants of Smac mimetic induced degradation of cIAP1 and cIAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cIAP1-related toxicity in their cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cIAP1-related toxicity in cellular models?
A1: The primary mechanism of toxicity from cIAP1 inhibition or degradation is the induction of apoptosis. cIAP1 is an E3 ubiquitin ligase that plays a crucial role in cell survival by inhibiting apoptosis.[1][2][3] When cIAP1 is inhibited or degraded, for instance by SMAC mimetics, its anti-apoptotic functions are removed. This leads to the activation of caspases and subsequent programmed cell death.[4][5] Specifically, the degradation of cIAP1 can lead to the stabilization of NIK, activating the non-canonical NF-κB pathway, and can also promote the formation of a death-inducing complex containing RIPK1, FADD, and caspase-8.[6][7]
Q2: What are "on-target" and "off-target" toxicity in the context of cIAP1 inhibitors?
A2:
-
On-target toxicity refers to cytotoxicity resulting from the intended mechanism of action, which is the inhibition or degradation of cIAP1. Since cIAP1 is a key regulator of cell survival, its removal can lead to apoptosis even in non-cancerous cells, which can be an undesired effect in certain experimental contexts.
-
Off-target toxicity refers to cellular damage caused by the inhibitor binding to and affecting other proteins besides cIAP1. This can lead to a variety of unintended cellular responses and complicate data interpretation. Strategies to mitigate off-target effects include using highly specific inhibitors and employing control experiments to validate that the observed toxicity is due to cIAP1 inhibition.
Q3: How can I distinguish between apoptosis and necroptosis induced by cIAP1 targeting?
A3: Inhibition of cIAP1 can lead to both apoptosis and, under certain conditions where caspases are inhibited, necroptosis. To distinguish between these two cell death pathways, you can use specific inhibitors. Co-treatment with a pan-caspase inhibitor like Z-VAD-FMK will block apoptosis but not necroptosis.[8] If cell death is still observed in the presence of Z-VAD-FMK, it is likely necroptosis. Furthermore, necroptosis can be inhibited by targeting key mediators of this pathway, such as RIPK1 with necrostatin-1.[8][9]
Troubleshooting Guide
Problem 1: Excessive cell death in my control cell line after treatment with a cIAP1 inhibitor.
-
Possible Cause: The control cell line may be highly dependent on cIAP1 for survival, leading to on-target toxicity. Alternatively, the concentration of the inhibitor may be too high, causing off-target effects.
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Perform a dose-response curve to determine the optimal concentration of the cIAP1 inhibitor that induces the desired effect in your experimental cell line while minimizing toxicity in your control line.
-
Use a Different Control Cell Line: Select a control cell line that is known to be less sensitive to cIAP1 inhibition.
-
Knockdown of cIAP1: Use siRNA or shRNA to specifically knockdown cIAP1 expression. This can help confirm that the observed toxicity is due to the loss of cIAP1 function and not off-target effects of the chemical inhibitor.[10]
-
Overexpress cIAP1: To confirm on-target toxicity, you can overexpress cIAP1 in your control cells, which should rescue them from the inhibitor-induced cell death.[10][11]
-
Problem 2: My experimental results are inconsistent when using a SMAC mimetic.
-
Possible Cause: SMAC mimetics can induce the degradation of both cIAP1 and cIAP2, and the cellular levels of these proteins can vary between experiments.[12] Additionally, the cellular response to SMAC mimetics can be influenced by the presence of other signaling molecules, such as TNFα.[10]
-
Troubleshooting Steps:
-
Monitor cIAP1 and cIAP2 Levels: Use Western blotting to monitor the protein levels of cIAP1 and cIAP2 before and after treatment to ensure consistent degradation.
-
Control for TNFα: Ensure that the cell culture media is not contaminated with TNFα, or consider adding a neutralizing antibody for TNFα to the media if you suspect its presence is confounding your results.
-
Serum Starvation: Serum starvation has been shown to induce cIAP1 expression and can be used to synchronize cells and potentially achieve more consistent results.[13]
-
Problem 3: I am observing c-MYC stabilization after using a SMAC mimetic, which is confounding my results.
-
Possible Cause: SMAC mimetics can enhance the E3 ligase activity of cIAP1, leading to the degradation of MAD1, an antagonist of c-MYC. This results in the stabilization of c-MYC.[8][14]
-
Troubleshooting Steps:
-
Use a cIAP1 E3 Ligase Inhibitor: A small molecule inhibitor of cIAP1's E3 ligase activity, such as D19, can be used to prevent the degradation of MAD1 and subsequent stabilization of c-MYC.[14]
-
Monitor MAD1 and c-MYC Levels: Perform Western blots to assess the protein levels of MAD1 and c-MYC to understand the dynamics of this pathway in your specific cellular model.
-
Quantitative Data Summary
The following table summarizes the IC50 values of various cIAP1 inhibitors in different cancer cell lines. This data can help in selecting an appropriate starting concentration for your experiments.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Birinapant | H1299 (NSCLC) | >10 (24h) | [15] |
| H460 (NSCLC) | ~5 (24h) | [15] | |
| LCL161 | H1299 (NSCLC) | >10 (4h) | [14] |
| MCF7 (Breast) | >10 (4h) | [14] | |
| Compound 5 (SM-1295) | MDA-MB-231 (Breast) | <0.5 | [7] |
| SK-OV-3 (Ovarian) | <0.5 | [7] | |
| Compound 7 | MDA-MB-231 (Breast) | ~1 | [7] |
| SK-OV-3 (Ovarian) | ~1 | [7] | |
| LCL85 | SW620 (Colon) | ~5 | [16] |
| MDA-MB-231 (Breast) | ~5 | [16] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the cIAP1 inhibitor or SMAC mimetic for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of cIAP1 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. medium.com [medium.com]
- 4. Loss of cIAP1 in Endothelial Cells Limits Metastatic Extravasation through Tumor-Derived Lymphotoxin Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cIAP1 and cIAP2 limit macrophage necroptosis by inhibiting Rip1 and Rip3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. pnas.org [pnas.org]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 14. pnas.org [pnas.org]
- 15. sketchviz.com [sketchviz.com]
- 16. Ceramide targets xIAP and cIAP1 to sensitize metastatic colon and breast cancer cells to apoptosis induction to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Protein Degradation: cIAP1 vs. VHL E3 Ligases in PROTAC Design
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's success. This guide provides an objective comparison of two frequently utilized E3 ligases, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and von Hippel-Lindau (VHL), offering insights into their mechanisms, performance, and the experimental data underpinning their use in Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). They achieve this by bringing a target protein into close proximity with an E3 ubiquitin ligase, which then tags the target for degradation by the proteasome. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively leveraged for PROTAC development, with cIAP1 and VHL being among the most prominent.[1][2]
Mechanism of Action: Distinct Pathways to Degradation
The fundamental principle for both cIAP1- and VHL-based PROTACs is the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. However, the specific cellular machinery they recruit differs significantly.
cIAP1-Mediated Degradation: cIAP1 is a member of the Inhibitor of Apoptosis Protein (IAP) family and possesses E3 ligase activity through its RING domain.[3] PROTACs that recruit cIAP1 typically utilize ligands that mimic the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases).[3] Upon formation of the ternary complex, cIAP1 facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. A unique characteristic of cIAP1-based PROTACs is that the ligase itself can undergo auto-ubiquitination and degradation, which may influence the duration of the PROTAC effect.[4] Recent studies have shown that the efficacy of cIAP1-targeting degraders is dependent on the K63-specific E2 enzyme UBE2N, which promotes the formation of branched ubiquitin chains, ultimately leading to proteasomal degradation.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Analysis of cIAP1 Ligand-Linker Conjugate 4: A Focus on cIAP1 versus cIAP2 Selectivity
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the binding affinity and selectivity of the cIAP1 Ligand-Linker Conjugate 4 for the cellular Inhibitor of Apoptosis Protein 1 (cIAP1) over the closely related cIAP2. This document summarizes key quantitative data, outlines the experimental methodology used for these measurements, and provides visual representations of the relevant biological pathways and experimental workflows.
The specific compound referred to as "cIAP1 Ligand-Linker Conjugate 4" is understood to be compound 4 as described in the study by Sun et al. (2014), a potent and selective small-molecule inhibitor of cIAP1/2 proteins. This guide is based on the data presented in this publication.
Quantitative Data Summary
The binding affinities of cIAP1 Ligand-Linker Conjugate 4 for the BIR3 domains of cIAP1, cIAP2, and, for broader context, XIAP, were determined using a fluorescence polarization-based assay. The inhibitory constant (Kᵢ) values are presented below, offering a clear comparison of the compound's potency and selectivity.
| Target Protein | Kᵢ (nM) | Selectivity (cIAP2 Kᵢ / cIAP1 Kᵢ) |
| cIAP1 BIR3 | 1.1 | 2.73 |
| cIAP2 BIR3 | 3.0 | |
| XIAP BIR3 | 870 |
Data sourced from Sun et al. (2014), ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
The determination of the binding affinities for cIAP1 Ligand-Linker Conjugate 4 was conducted using a sensitive and quantitative fluorescence polarization (FP) based assay.[2]
Fluorescence Polarization (FP) Assay for cIAP1/2 Binding Affinity
Objective: To quantify the binding affinity of cIAP1 Ligand-Linker Conjugate 4 to the BIR3 domains of cIAP1 and cIAP2 by measuring the displacement of a fluorescently labeled probe.
Materials and Reagents:
-
Purified recombinant BIR3 domains of human cIAP1 and cIAP2.
-
A fluorescently labeled peptide probe with high affinity for the cIAP BIR3 domain (e.g., a FAM-labeled Smac-derived peptide).
-
cIAP1 Ligand-Linker Conjugate 4.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well microplates.
-
A microplate reader equipped with fluorescence polarization optics.
Procedure:
-
Preparation of Reagents:
-
A stock solution of cIAP1 Ligand-Linker Conjugate 4 is prepared in DMSO.
-
Serial dilutions of the compound are made in the assay buffer to achieve a range of desired concentrations.
-
The fluorescent probe and the cIAP1/cIAP2 BIR3 proteins are diluted to their final concentrations in the assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the respective cIAP1 or cIAP2 BIR3 protein.
-
Varying concentrations of cIAP1 Ligand-Linker Conjugate 4.
-
-
The plate is incubated at room temperature for a defined period (e.g., 15-30 minutes) to allow the binding to reach equilibrium.
-
A fixed concentration of the fluorescent probe is then added to all wells.
-
-
Data Acquisition:
-
The plate is incubated for another period (e.g., 1-2 hours) to allow for the displacement of the probe to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the concentration of cIAP1 Ligand-Linker Conjugate 4.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the fluorescent probe).
-
The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and Kₔ of the fluorescent probe.
-
Visualizations
Signaling Pathway
Caption: TNF-α signaling pathway involving cIAP1/2.
Experimental Workflow
Caption: Experimental workflow for the Fluorescence Polarization assay.
References
Comparative Guide to On-Target Protein Degradation Using cIAP1 Ligand-Linker Conjugates
This guide provides a comprehensive comparison of targeted protein degradation technology utilizing cIAP1 Ligand-Linker conjugates, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[1] It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and detailing the crucial experimental protocols required for validating on-target protein degradation.
Mechanism of Action: cIAP1-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) are heterobifunctional molecules. They consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits the cIAP1 E3 ubiquitin ligase.[2][3][4][5] This dual binding brings the target protein into close proximity with cIAP1, facilitating the transfer of ubiquitin to the target. This ubiquitination marks the protein for destruction by the cell's natural disposal system, the proteasome.[2][6][7]
A unique characteristic of cIAP1-based degraders is their ability to induce autoubiquitination and subsequent proteasomal degradation of cIAP1 itself.[8][9] This can be a significant therapeutic advantage in certain cancers where cIAP1 is overexpressed and contributes to tumor survival.[1][10]
Comparison with Alternative E3 Ligase-Recruiting PROTACs
While over 600 E3 ligases exist in the human genome, the majority of PROTACs developed to date utilize either Cereblon (CRBN) or von Hippel-Lindau (VHL).[11] cIAP1 offers a distinct and valuable alternative. The table below compares key features of these three commonly used E3 ligase platforms.
| Feature | cIAP1-Based Degraders (SNIPERs) | VHL-Based Degraders | CRBN-Based Degraders |
| E3 Ligase Family | RING-type E3 ligase[6] | Component of CRL2VHL E3 ligase complex[12] | Substrate receptor of CRL4CRBN E3 ligase complex[13] |
| Example Ligands | Bestatin derivatives, LCL161 derivatives[8][14] | Derivatives of the HIF-1α peptide[15] | Thalidomide, Lenalidomide, Pomalidomide (IMiDs)[13] |
| Key Advantage | Dual action: degrades both the target protein and cIAP1 itself, which is often overexpressed in cancers.[1][10] | Well-characterized, potent, and widely used in many successful PROTACs.[11] | Robust and widely validated platform with established ligands (IMiDs).[11][13] |
| Potential Limitation | Self-degradation of cIAP1 could potentially limit the catalytic lifespan of the PROTAC in some contexts.[9] | Susceptibility to resistance through VHL mutation or downregulation. | Potential for off-target effects related to the neosubstrate activity of IMiD ligands. |
| Primary Ubiquitination | Assembles complex branched ubiquitin chains (K11, K48, K63) for proteasomal targeting.[12] | Primarily attaches K48-linked ubiquitin chains.[12] | Primarily attaches K48-linked ubiquitin chains.[12] |
Validating On-Target Protein Degradation
Confirming that a cIAP1 Ligand-Linker conjugate induces the degradation of a target protein through the intended on-target mechanism is critical. This requires a series of validation experiments to rule out off-target effects or transcriptional repression.[16] A multi-faceted approach provides the most robust validation.[16][17]
Data Presentation
Quantitative data should be summarized to clearly assess the potency and efficacy of the degrader. The following table provides an illustrative example of how to present key validation metrics.
| Target Protein | Degrader Compound | DC₅₀ (nM) | Dₘₐₓ (%) | Proteasome Inhibitor Rescue | mRNA Fold Change |
| BCR-ABL | cIAP1-Dasatinib Conjugate | 15 | >90% | Yes | 1.1 |
| CDK6 | cIAP1-Palbociclib Conjugate | 25 | >95% | Yes | 0.9 |
| Negative Control | Inactive Epimer | >10,000 | <10% | N/A | 1.0 |
| Positive Control | VHL-Dasatinib Conjugate | 10 | >90% | Yes | 1.2 |
-
DC₅₀: The concentration of the degrader at which 50% of the target protein is degraded, a measure of potency.[16]
-
Dₘₐₓ: The maximum percentage of protein degradation achievable, a measure of efficacy.[16]
-
Proteasome Inhibitor Rescue: Indicates whether blocking the proteasome prevents target degradation, confirming the mechanism.[16]
-
mRNA Fold Change: Measures mRNA levels to ensure protein loss is not due to reduced transcription.[16]
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable validation of on-target protein degradation.
Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)
This protocol is used to quantify the reduction in target protein levels following treatment with the cIAP1 Ligand-Linker.
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the degrader concentration to calculate DC₅₀ and Dₘₐₓ values.[16]
Proteasome Inhibitor Co-Treatment Assay
This experiment is a critical test to confirm that protein loss is dependent on the proteasome.[16]
-
Cell Treatment: Prepare four treatment groups:
-
Vehicle control (e.g., DMSO).
-
Degrader compound at a concentration near its DC₅₀ or Dₘₐₓ.
-
Proteasome inhibitor alone (e.g., 10 µM MG132).
-
Degrader compound + Proteasome inhibitor (co-treatment).
-
-
Incubation: Pre-treat the co-treatment group with the proteasome inhibitor for 1-2 hours before adding the degrader compound. Incubate for the standard treatment duration.
-
Analysis: Harvest cell lysates and perform a Western blot as described in Protocol 1.
-
Interpretation: A significant increase in the target protein level in the co-treatment group compared to the degrader-only group confirms proteasome-dependent degradation.[16]
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay directly demonstrates that the target protein is ubiquitinated upon degrader treatment.
-
Cell Treatment: Treat cells with the degrader compound (and MG132 to allow ubiquitinated protein to accumulate) for a short duration (e.g., 1-4 hours).
-
Lysis: Lyse cells in a denaturing IP buffer to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the protein of interest, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the protein of interest from the beads.
-
Western Blot: Separate the eluates by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., anti-Ub). A smear or ladder of high-molecular-weight bands in the degrader-treated sample indicates polyubiquitination of the target protein.
References
- 1. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cIAP1 Ligand-Linker Conjugates 7 | TargetMol [targetmol.com]
- 6. Targeted Protein Degradation: from Chemical Biology to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein knockdown using methyl bestatin-ligand hybrid molecules: design and synthesis of inducers of ubiquitination-mediated degradation of cellular retinoic acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 11. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Target Validation Using PROTACs: Applying the Four Pillars Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
cIAP1 Degradation: A Comparative Analysis of PROTACs versus Small Molecule Inhibitors
A Guide for Researchers in Drug Discovery and Development
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical therapeutic target in oncology due to its role in regulating apoptosis and cell survival signaling pathways.[1] Elevated expression of cIAP1 is observed in numerous cancers, where it suppresses cell death and promotes tumorigenesis.[2] Two primary therapeutic strategies have been developed to counteract cIAP1's pro-survival functions: targeted degradation via Proteolysis Targeting Chimeras (PROTACs) and inhibition leading to auto-degradation using small molecule inhibitors, primarily Smac (Second Mitochondria-derived Activator of Caspases) mimetics.
This guide provides an objective comparison of the efficacy of these two modalities, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their drug development programs.
Mechanisms of Action: PROTACs vs. Small Molecule Inhibitors
While both PROTACs and small molecule inhibitors ultimately lead to the degradation of cIAP1, their mechanisms differ significantly.
Small Molecule Inhibitors (Smac Mimetics): These compounds mimic the endogenous IAP antagonist, Smac/DIABLO.[3] They bind to the Baculovirus IAP Repeat (BIR) domains of cIAP1, inducing a conformational change that activates its intrinsic E3 ubiquitin ligase activity.[4] This leads to auto-ubiquitination and subsequent degradation by the proteasome.[5] This event-driven mechanism effectively removes the cIAP1 protein, sensitizing cancer cells to apoptotic stimuli.[6]
cIAP1-Targeting PROTACs: Unlike Smac mimetics which rely on cIAP1's own E3 activity, a cIAP1-targeting PROTAC is a heterobifunctional molecule designed to hijack a different E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[7][8] The PROTAC acts as a molecular bridge, bringing a VHL or CRBN E3 ligase into close proximity with cIAP1. This induced proximity leads to the poly-ubiquitination of cIAP1 by the recruited E3 ligase, marking it for proteasomal degradation.[9] This approach offers the potential for potent, catalytic degradation independent of cIAP1's intrinsic enzymatic function.[]
Comparative Efficacy: Quantitative Data
Direct comparison of efficacy requires evaluating both the binding affinity/inhibitory concentration and the cellular degradation potency. Small molecule inhibitors are typically assessed by their binding affinity (Kᵢ) and their ability to inhibit cell growth (GI₅₀/IC₅₀). PROTAC efficacy is measured by their ability to induce protein degradation, quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Performance of cIAP1 Small Molecule Inhibitors (Smac Mimetics)
| Compound | Type | Target Binding Kᵢ (nM) | Cell Growth Inhibition GI₅₀/IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| Xevinapant (AT-406) | Smac Mimetic | cIAP1: 1.9 | Not Reported | N/A (Biochemical) | [8] |
| Birinapant | Smac Mimetic | cIAP1: <1 | Not Reported | N/A (Biochemical) | [8] |
| GDC-0152 | Smac Mimetic | cIAP1: 17 | Not Reported | N/A (Biochemical) | [8] |
| Compound 5 (SM-1295) | Smac Mimetic | cIAP1: <10 | 46 | MDA-MB-231 | [6] |
| Compound 6 | Smac Mimetic | cIAP1: 3.2 | 17 | MDA-MB-231 |[6] |
Table 2: Performance of a cIAP1-Targeting Heterobifunctional PROTAC
| Compound | Type | Recruited E3 Ligase | cIAP1 Degradation DC₅₀ (nM) | cIAP1 Dₘₐₓ (%) | Cell Line | Reference |
|---|
| Compound 25 | Hetero-PROTAC | VHL | ~10 | >95% | MM.1S |[7] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons in the same system are limited.
From the available data, both strategies can achieve potent, low nanomolar degradation of cIAP1. The hetero-PROTAC approach demonstrates the feasibility of hijacking an alternative E3 ligase like VHL to induce profound cIAP1 degradation.[7] Smac mimetics also effectively induce cIAP1 degradation at low nanomolar concentrations, which correlates with their ability to inhibit cell growth.[6]
Impact on cIAP1 Signaling Pathway
cIAP1 is a central node in the Tumor Necrosis Factor-alpha (TNFα) signaling pathway. In the absence of a stimulus, cIAP1 is part of a complex that ubiquitinates and degrades NIK (NF-κB-inducing kinase), keeping the non-canonical NF-κB pathway inactive. Upon TNFα stimulation, cIAP1 ubiquitinates RIPK1, leading to the recruitment of downstream kinases and activation of the pro-survival canonical NF-κB pathway.
Both small molecule inhibitors and cIAP1-targeting PROTACs ablate the cIAP1 protein. This loss of cIAP1 prevents RIPK1 ubiquitination and can switch the cellular response from survival to apoptosis by favoring the formation of a death-inducing complex (Complex II), which includes FADD and Caspase-8.[5][11]
Key Experimental Protocols
Accurate comparison of cIAP1-targeting agents relies on robust and standardized experimental procedures. Below are methodologies for key assays.
Western Blot for cIAP1 Degradation
This assay directly measures the reduction in cellular cIAP1 protein levels following treatment.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MM.1S) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of lysis.
-
Treatment: Treat cells with a dose-response of the cIAP1 PROTAC or small molecule inhibitor for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[2] Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Separate proteins on an 8-12% SDS-polyacrylamide gel.[12]
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against cIAP1 overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantification: Densitometry analysis is used to quantify the cIAP1 band intensity relative to the loading control and normalized to the vehicle-treated sample to determine the percentage of remaining protein. DC₅₀ values are calculated from the dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay measures the binding affinity of a compound to the cIAP1 BIR3 domain.
-
Principle: A small, fluorescently labeled peptide tracer derived from the Smac protein is used. When unbound, it tumbles rapidly in solution, and emitted light is depolarized. When bound to the larger cIAP1 BIR3 protein, its tumbling slows, and the emitted light remains polarized. Inhibitors compete with the tracer for binding, reducing the polarization signal.[4]
-
Reagents: Purified recombinant cIAP1-BIR3 protein, a fluorescently labeled Smac-derived peptide (tracer), and assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Procedure:
-
In a 384-well black plate, add the cIAP1-BIR3 protein and the fluorescent tracer at optimized, fixed concentrations to the assay buffer.
-
Add serial dilutions of the test compound (inhibitor).
-
Include controls for no inhibition (protein + tracer + vehicle) and no binding (tracer + vehicle).
-
Incubate the plate at room temperature for 30 minutes to 2 hours to reach equilibrium.
-
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.
-
Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀, which can be converted to a Kᵢ value.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This cell-based assay quantifies apoptosis by measuring the activity of effector caspases-3 and -7.
-
Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Caspase cleavage of the substrate releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[13]
-
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with the test compounds for a desired time (e.g., 24 or 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[14]
-
Mix the contents on a plate shaker for ~30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to vehicle-treated cells indicates an induction of apoptosis.
Conclusion
Both cIAP1-targeting PROTACs and small molecule Smac mimetics are highly effective strategies for inducing the degradation of cIAP1 and promoting apoptosis in cancer cells.
-
Small Molecule Inhibitors (Smac Mimetics) are a more mature technology with several agents in clinical trials. They function by binding to cIAP1's BIR domains, which allosterically activates its own E3 ligase function to induce auto-degradation.[3][14]
-
cIAP1-Targeting PROTACs represent a novel and powerful alternative. By recruiting a potent E3 ligase like VHL, they can catalytically induce profound cIAP1 degradation, offering a mechanism that is independent of cIAP1's intrinsic ligase activity.[7][] This could potentially overcome resistance mechanisms that might interfere with Smac mimetic-induced auto-ubiquitination.
The choice between these modalities may depend on the specific therapeutic context, the desired pharmacological profile, and the potential for off-target effects or acquired resistance. The continued development and head-to-head characterization of both approaches will be crucial in defining the optimal strategy for targeting cIAP1 in cancer therapy.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lifesensors.com [lifesensors.com]
- 11. ulab360.com [ulab360.com]
- 12. Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. promega.com [promega.com]
A Comparative Analysis of cIAP1 Ligands in PROTAC Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cellular ubiquitin-proteasome system. This guide provides an in-depth comparative analysis of different ligands for the cellular inhibitor of apoptosis protein 1 (cIAP1), a RING-type E3 ubiquitin ligase increasingly utilized in PROTAC development. We present a data-driven comparison of the performance of PROTACs incorporating Bestatin (B1682670), MV1, and LCL161 derivatives, supported by experimental data and detailed protocols.
Introduction to cIAP1-Recruiting PROTACs (SNIPERs)
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker.[1] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] PROTACs that recruit inhibitor of apoptosis proteins (IAPs) are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[1] cIAP1 is an attractive E3 ligase for PROTAC development due to its role in cell death, signaling, and inflammation.[2][3] The choice of the cIAP1 ligand is a key determinant of the resulting PROTAC's degradation efficiency.[4]
Performance Comparison of cIAP1 Ligands
The evolution of cIAP1 ligands for PROTACs has progressed from early, lower-affinity compounds to highly potent small molecules. This progression has significantly enhanced the degradation efficiency of the resulting PROTACs. The most commonly employed cIAP1 ligands in PROTAC design are Bestatin, MV1, and derivatives of LCL161.[1][4]
Early research utilized methyl bestatin derivatives as the cIAP1-binding moiety.[4] However, to improve the efficiency of SNIPERs, subsequent efforts focused on developing PROTACs with higher-affinity IAP ligands like MV1 and LCL161 derivatives.[4] This has led to a significant improvement in the potency of cIAP1-recruiting PROTACs.
A direct comparison of PROTACs targeting the oncoprotein BCR-ABL demonstrates this trend. By keeping the BCR-ABL binding moiety and the linker strategy consistent, the degradation efficiency (measured by DC50, the concentration required for 50% degradation) is significantly improved with higher affinity cIAP1 ligands.
| PROTAC Name (Target) | cIAP1 Ligand | POI Ligand | DC50 | Reference |
| SNIPER(ABL)-013 | Bestatin | GNF5 | 20 µM | [][6] |
| SNIPER(ABL)-019 | MV1 | Dasatinib | 0.3 µM | [1] |
| SNIPER(ABL)-039 | LCL161 derivative | Dasatinib | 10 nM | [7][8] |
| SNIPER(ABL)-024 | LCL161 derivative | GNF5 | 5 µM | [9] |
Similarly, in the development of PROTACs targeting the Estrogen Receptor α (ERα), a move from Bestatin to MV1 and subsequently to LCL161 derivatives resulted in a dramatic increase in degradation potency. A Bestatin-based SNIPER required concentrations of 10 µM or higher to induce ERα degradation.[4] In contrast, an MV1-based SNIPER showed improved activity, and a further iteration using an LCL161 derivative, SNIPER(ER)-87, efficiently degraded ERα at nanomolar concentrations, with an IC50 of 97 nM.[4][6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathways and workflows involved in the analysis of cIAP1-based PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis of cIAP1-based PROTACs are provided below.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the level of the target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., K562 for BCR-ABL) in 6- or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 30 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and determine the DC50 and Dmax values using non-linear regression analysis.
-
Target Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation. It is also recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a modified lysis buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein or ubiquitin overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting on the eluted samples.
-
Probe the membrane with an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated) to detect the ubiquitinated form of the POI.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This assay assesses the effect of POI degradation on cell proliferation and viability.
-
MTT Assay:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in an opaque-walled 96-well plate and treat with the PROTAC as described for the MTT assay.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
-
Conclusion
The selection of a cIAP1 ligand is a critical step in the design of effective PROTACs. The data presented in this guide clearly demonstrates that higher affinity ligands, such as derivatives of LCL161, lead to significantly more potent degradation of target proteins compared to earlier ligands like Bestatin and MV1. For researchers in the field of targeted protein degradation, this comparative analysis underscores the importance of optimizing the E3 ligase-binding component to achieve the desired therapeutic effect. The provided experimental protocols and workflows offer a robust framework for the evaluation and characterization of novel cIAP1-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of cIAP1 Recruitment in Targeted Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses for PROTAC-mediated degradation, cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a compelling alternative E3 ligase. This guide provides an objective comparison of cIAP1-recruiting PROTACs, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), with those targeting CRBN and VHL, supported by experimental data and detailed methodologies.
Mechanism of cIAP1-Mediated Degradation
cIAP1-based degraders operate through a distinct mechanism compared to their CRBN and VHL counterparts. Upon recruitment by a PROTAC, cIAP1 facilitates the formation of branched ubiquitin chains on the target protein. This process is dependent on the K63-specific E2 enzyme UBE2N, which initiates the formation of K63-linked ubiquitin chains. These chains then serve as a scaffold for the assembly of more complex, branched ubiquitin chains, including K11/K48 and K48/K63 linkages[1][2][3]. This unique ubiquitin architecture is then recognized by the p97/VCP segregase and the proteasome, leading to efficient degradation of the target protein[1][3]. This contrasts with CRBN and VHL, which predominantly assemble K48-linked ubiquitin chains[1].
A noteworthy characteristic of cIAP1-targeting ligands is their ability to induce autoubiquitination and subsequent degradation of cIAP1 itself[4][5]. This can be a double-edged sword, as it may limit the catalytic efficiency of the PROTAC but also presents a potential therapeutic advantage in cancers where cIAP1 is overexpressed[6].
Quantitative Comparison of cIAP1, CRBN, and VHL-Based Degraders
The efficacy of a PROTAC is typically evaluated by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following table summarizes key performance indicators for cIAP1-based degraders in comparison to CRBN and VHL-based counterparts for various targets.
| Target Protein | E3 Ligase Recruited | Degrader (Example) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Bruton's Tyrosine Kinase (BTK) | cIAP1 | SNIPER-12 | 182 ± 57 | Not Specified | THP-1 | [5] |
| BCR-ABL | cIAP1/XIAP | SNIPER-5 | ~100 (Max Knockdown) | Not Specified | K562 | [5] |
| BRD4 | cIAP1 | SNIPER-7 | ~100 (Optimal Conc.) | Not Specified | Not Specified | [5] |
| CDK4/6 | cIAP1 | Not Specified | Not Specified | Combined degradation | Not Specified | [4] |
| CDK4/6 | VHL | Not Specified | Not Specified | Specific (CDK6) or Dual | Not Specified | [4] |
| BTK | Not Specified (Covalent) | RC-3 | <10 | ~90 | Mino | [7] |
| BTK | Not Specified (Non-covalent) | NC-1 | 2.2 | 97 | Mino | [7] |
| HDAC1 | FEM1B | FF2049 | 257 | 85 | Not Specified | [8] |
| HDAC3 | VHL | 22 | 440 ± 30 | 77 | Not Specified | [8] |
| CRBN | VHL | 14a | 200 | 98 | Not Specified | [9] |
Specificity and Off-Target Effects
A critical aspect of PROTAC development is ensuring the specific degradation of the intended target with minimal off-target effects.
-
cIAP1: cIAP1-based degraders have demonstrated the potential for selective degradation. For instance, SNIPER-51 was shown to downregulate RARα without affecting the levels of CRABP-II[5]. However, the inherent ability of IAP antagonists to induce cIAP1 and cIAP2 degradation is a known off-target effect[10].
-
CRBN: CRBN-based PROTACs are known for their broad substrate promiscuity, which can lead to the degradation of off-target proteins, particularly zinc-finger transcription factors. This can result in immunological side effects[11][]. However, this broad specificity can also be leveraged to degrade previously "undruggable" targets.
-
VHL: VHL-based degraders generally exhibit a narrower substrate scope, leading to higher selectivity but potentially more limited applicability[11][]. The expression of VHL can also be lower in certain tissues and tumor types, which might necessitate higher PROTAC concentrations[11][].
Quantitative proteomics is a powerful tool for assessing the global cellular effects of PROTACs and identifying potential off-target degradation[13][14][15].
Experimental Protocols
Accurate assessment of PROTAC performance relies on robust experimental methodologies. Below are outlines of key protocols.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of degradation.
Immunoprecipitation for Ternary Complex Formation
This assay confirms the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and lyse as described above.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-cIAP1) or the target protein overnight at 4°C.
-
Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze by western blotting for the presence of all three components of the ternary complex (target protein, PROTAC, and E3 ligase). A two-step immunoprecipitation can also be employed for more rigorous validation[16][17][18].
In Vitro Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein.
-
Reaction Mixture: Combine purified E1 activating enzyme, E2 conjugating enzyme (including UBE2N for cIAP1), ubiquitin, ATP, the purified target protein, and the purified E3 ligase (cIAP1) in a reaction buffer.
-
Initiate Reaction: Add the PROTAC to the reaction mixture and incubate at 37°C.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the reaction products by western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cIAP1-mediated degradation and its comparison with other E3 ligases, the following diagrams are provided.
Caption: cIAP1-mediated targeted protein degradation pathway.
Caption: Experimental workflow for assessing PROTAC specificity.
Caption: Comparison of key features of cIAP1, CRBN, and VHL.
Conclusion
The recruitment of cIAP1 for targeted protein degradation offers a distinct and promising alternative to the more established CRBN and VHL-based systems. The unique mechanism involving branched ubiquitin chain formation provides an effective means of eliminating target proteins. While the specificity of cIAP1-based degraders appears to be favorable, the inherent on-target effect of IAP antagonist-based ligands leading to cIAP1/2 degradation needs to be carefully considered during drug development. The choice of E3 ligase for a particular PROTAC will ultimately depend on a variety of factors, including the nature of the target protein, the desired specificity profile, and the tissue-specific expression of the E3 ligase. This guide provides a framework for researchers to make informed decisions in the design and assessment of novel protein degraders.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Is cIAP1 a better E3 ligase choice than Cereblon (CRBN)?
An In-Depth Comparison of cIAP1 and Cereblon (CRBN) as E3 Ligases for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of the success and specificity of a therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN) and cellular inhibitor of apoptosis protein 1 (cIAP1) have emerged as two of the most utilized for PROTAC development.[3][4]
This guide provides an objective comparison of cIAP1 and CRBN, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal E3 ligase for their specific application.
Cellular Functions and Signaling Pathways
Understanding the native roles of cIAP1 and CRBN is crucial for predicting the potential on- and off-target effects of recruiting them.
cIAP1: As a member of the inhibitor of apoptosis protein (IAP) family, cIAP1 is a key regulator of cell signaling, particularly in the tumor necrosis factor (TNF) receptor superfamily pathways.[5][6] It possesses E3 ubiquitin ligase activity and is involved in regulating the NF-κB signaling pathway, which controls inflammation, immunity, and cell survival.[7][8] cIAP1 can ubiquitinate RIP1, leading to the activation of the canonical NF-κB pathway and suppression of apoptosis.[7] Ligands that bind to cIAP1, such as SMAC mimetics, can induce its autoubiquitination and degradation, which in turn sensitizes cells to apoptosis.[9][10]
Cereblon (CRBN): Cereblon functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4-CRBN).[11] It plays a role in various physiological processes, including the regulation of ion channels and the AMP-activated protein kinase (AMPK) signaling pathway.[11] CRBN is famously the target of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide.[12] Binding of IMiDs to CRBN induces the recruitment and degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is key to their therapeutic effect in multiple myeloma.[13]
Performance Comparison: cIAP1 vs. Cereblon
The selection of an E3 ligase for a PROTAC is a complex decision with no single answer being universally superior.[14] The optimal choice depends on the specific protein target, the cell type, and the desired therapeutic window.
| Parameter | cIAP1 | Cereblon (CRBN) | Key Considerations |
| Degradation Efficiency | Can achieve potent degradation, with DC50 values in the nanomolar range.[15] | Highly efficient, often achieving picomolar to nanomolar DC50 values.[1][2] | Efficiency is highly dependent on the formation of a stable ternary complex (E3-PROTAC-Target).[16] |
| Ubiquitin Linkage | Forms K11, K48, K63, and branched ubiquitin chains.[17][18] | Primarily forms K48-linked ubiquitin chains, a canonical signal for proteasomal degradation.[18] | Different ubiquitin linkages can lead to different cellular outcomes beyond degradation. K63 chains are involved in signaling. |
| Natural Substrates | Regulates proteins in the NF-κB and apoptosis pathways (e.g., RIPK1, TRAF2/3).[6] | Substrates include CK1α in the Wnt signaling pathway.[12][19] | Hijacking the E3 ligase can interfere with the degradation of its natural substrates, leading to potential toxicity. |
| Neosubstrate Profile | Can induce degradation of BRD4, BCR-ABL, and other targets.[15] | Well-known for degrading neosubstrates like IKZF1, IKZF3, and GSPT1 upon binding of IMiD-based ligands.[13] | Neosubstrate degradation can be a source of off-target effects or a desired therapeutic outcome (e.g., immunomodulation).[20] |
| Off-Target Effects | Recruitment may activate NF-κB signaling. PROTACs can induce cIAP1 auto-degradation.[9][15] | Pomalidomide-based PROTACs can degrade endogenous zinc-finger proteins, a known off-target effect.[21][22] | Off-target degradation must be carefully evaluated, often through global proteomics. |
| Ligand Availability | Potent, high-affinity ligands (e.g., SMAC mimetics like LCL-161, bestatin (B1682670) derivatives) are available.[15] | Well-characterized, high-affinity small molecule ligands (thalidomide, lenalidomide, pomalidomide) are widely used.[14] | The availability of "drug-like" ligands is a major reason for the frequent use of these two E3 ligases. |
| Clinical Development | Fewer PROTACs in clinical trials compared to CRBN. | The majority of PROTACs currently in clinical trials recruit CRBN.[2] | The extensive clinical experience with IMiDs provides a foundation for the development of CRBN-based PROTACs. |
Mechanism of Action and Experimental Workflow
The fundamental mechanism for both cIAP1- and CRBN-based PROTACs involves the formation of a ternary complex, which brings the target protein into proximity with the E3 ligase, leading to ubiquitination and degradation.
A systematic workflow is essential for comparing the efficacy and selectivity of PROTACs that recruit different E3 ligases.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of E3 ligase-recruiting PROTACs.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most common method to quantify the reduction in target protein levels.[14]
-
Materials: Cell line of interest, cell culture media, PROTACs (dissolved in DMSO), lysis buffer (e.g., RIPA with protease/phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (against target protein and loading control like GAPDH or β-actin), and secondary antibodies.
-
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the cIAP1-based and CRBN-based PROTACs for a defined period (e.g., 16-24 hours). Include a DMSO vehicle control.
-
Wash cells with cold PBS and lyse them using lysis buffer.
-
Quantify total protein concentration in the lysates.
-
Normalize protein amounts and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein by the recruited E3 ligase.
-
Materials: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2N for cIAP1[18]), recombinant E3 ligase (cIAP1 or CRL4-CRBN complex), recombinant target protein, ubiquitin, ATP, ubiquitination buffer, PROTACs.
-
Protocol:
-
Set up reactions in tubes containing ubiquitination buffer, ATP, ubiquitin, E1, and the appropriate E2 enzyme.
-
Add the recombinant E3 ligase, the target protein, and the PROTAC (or DMSO control).
-
Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot, probing with an antibody against the target protein.
-
The appearance of higher molecular weight bands or a "smear" above the unmodified target protein indicates polyubiquitination.[14]
-
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling the identification of unintended off-target degradation.[23]
-
Materials: Cell line of interest, PROTACs, lysis buffer compatible with mass spectrometry, equipment for protein digestion (trypsin), and access to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Protocol:
-
Treat cells with the PROTAC at a concentration known to induce maximal degradation of the intended target (e.g., 5x DC50) and a DMSO control.
-
Harvest and lyse the cells.
-
Quantify, reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software (e.g., MaxQuant) to identify and quantify proteins.
-
Compare protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated. These are potential off-targets.
-
Conclusion: Which E3 Ligase is the Better Choice?
There is no definitive answer as to whether cIAP1 or CRBN is a "better" E3 ligase; the choice is context-dependent.
-
Choose Cereblon (CRBN) when:
-
The goal is to leverage the well-understood biology and extensive clinical experience of IMiD-based molecules.
-
The neosubstrate activity (e.g., degradation of IKZF1/3) is therapeutically beneficial or known to be tolerable.
-
A canonical K48-linked ubiquitination pathway leading directly to degradation is desired.
-
-
Choose cIAP1 when:
-
CRBN-based approaches have failed, perhaps due to a lack of productive ternary complex formation.
-
There is a need to avoid the known off-target profile of CRBN ligands (e.g., zinc-finger degradation).
-
Modulation of the NF-κB or apoptosis pathways is a desired secondary effect of the therapy.
-
The target may be more amenable to degradation via the more complex ubiquitin chains (K11, K63, branched) that cIAP1 can assemble.[18]
-
Ultimately, the optimal choice must be determined empirically. A head-to-head comparison using the experimental workflows described above is the most rigorous approach to selecting the E3 ligase that provides the most potent and selective degradation of the desired target with the fewest off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation bypassing cereblon and von Hippel-Lindau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoplasmic Functions of cIAP1 | Encyclopedia MDPI [encyclopedia.pub]
- 6. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Inhibitor of Apoptosis Protein 1 - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Inhibition of cIAP1 as a strategy for targeting c-MYC–driven oncogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Smac Mimetics Activate the E3 Ligase Activity of cIAP1 Protein by Promoting RING Domain Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 17. cIAP1-based degraders induce degradation via branched ubiquitin architectures: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. cIAP1-based degraders induce degradation via branched ubiquitin architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unveiling the Selectivity of cIAP1 Ligand-Linker Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of cIAP1 ligand-linker conjugates is paramount for developing targeted and effective therapeutics. This guide provides a comparative analysis of the binding affinities of these conjugates against key members of the Inhibitor of Apoptosis Protein (IAP) family, namely cIAP1, cIAP2, and XIAP. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a critical regulator of cellular signaling pathways, particularly in the context of inflammation and apoptosis.[1][2] Ligand-linker conjugates designed to target cIAP1 are of significant interest in drug discovery. However, the structural homology among IAP family members, such as cIAP2 and X-linked inhibitor of apoptosis protein (XIAP), presents a challenge in achieving selectivity.[3] This guide offers a comprehensive overview of the cross-reactivity profiles of various cIAP1-targeted compounds, supported by quantitative binding data.
Comparative Binding Affinity of IAP Ligands
The following table summarizes the binding affinities (Ki in nM) of several small molecule Smac mimetics for cIAP1, cIAP2, and XIAP. Lower Ki values indicate stronger binding affinity. The data reveals varying degrees of selectivity among the compounds, with some demonstrating a clear preference for cIAP1/2 over XIAP.
| Compound ID | cIAP1 Ki (nM) | cIAP2 Ki (nM) | XIAP Ki (nM) | Selectivity (XIAP/cIAP1) |
| Compound 1 | 2.5 | 4.5 | 156 | 62.4 |
| Compound 2 | 4.7 | 10.3 | 323 | 68.7 |
| Compound 5 | <10 | <10 | >9000 | >900 |
| Smac037 | - | - | High Affinity | - |
| Smac066 | High Affinity | High Affinity | - | - |
Note: Data compiled from multiple sources.[3][4] "-" indicates data not available in the cited sources.
Key Signaling Pathway: TNFα-induced NF-κB Activation
cIAP1 is a crucial component of the tumor necrosis factor-alpha (TNFα) signaling pathway.[1][5][6] Upon TNFα binding to its receptor (TNFR1), cIAP1 is recruited to the receptor complex and, through its E3 ubiquitin ligase activity, promotes the K63-linked polyubiquitination of RIP1.[1] This ubiquitination event serves as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the NF-κB pathway and promoting cell survival and inflammation.[1][7]
Caption: TNFα signaling pathway leading to NF-κB activation, mediated by cIAP1.
Experimental Protocols
Accurate assessment of binding affinity and selectivity is crucial. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are two commonly employed, robust, and high-throughput methods for studying protein-ligand interactions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores.[8][9] When a cIAP1 ligand displaces a fluorescently labeled tracer from the protein, a decrease in the FRET signal is observed.
Materials:
-
GST-tagged cIAP1/cIAP2/XIAP protein
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently labeled tracer ligand (Acceptor)
-
Test compounds (cIAP1 ligand-linker conjugates)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
Protocol:
-
Prepare a 2X solution of the GST-tagged IAP protein and Tb-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled tracer in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the 2X IAP protein/antibody mixture to each well.
-
Add 10 µL of the 2X tracer solution to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emissions at the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).[8]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the compound concentration to determine IC50 values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that measures the interaction between two molecules.[10] When a cIAP1 ligand inhibits the binding of a biotinylated tracer to a streptavidin-coated donor bead and an antibody-coated acceptor bead, the luminescent signal is reduced.
Materials:
-
His-tagged cIAP1/cIAP2/XIAP protein
-
Biotinylated tracer ligand
-
Streptavidin-coated Donor beads
-
Anti-His antibody-coated Acceptor beads
-
Test compounds
-
AlphaLISA assay buffer
-
384-well white microplates
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of a mixture containing the His-tagged IAP protein and the biotinylated tracer.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of a mixture containing Streptavidin-coated Donor beads and anti-His antibody-coated Acceptor beads.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal intensity against the compound concentration to determine IC50 values.
Experimental Workflow for Cross-Reactivity Screening
A systematic workflow is essential for efficiently screening and characterizing the cross-reactivity of cIAP1 ligand-linker conjugates.
Caption: A typical workflow for screening and identifying selective cIAP1 ligand-linker conjugates.
By employing these standardized assays and a systematic screening approach, researchers can effectively characterize the cross-reactivity profiles of cIAP1 ligand-linker conjugates. This detailed understanding is crucial for the rational design of next-generation therapeutics with improved selectivity and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recognition of Smac-mimetic compounds by the BIR domain of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytoplasmic and Nuclear Functions of cIAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
A Comparative Guide to cIAP1 Degraders: Benchmarking cIAP1 Ligand-Linker Conjugate 4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cIAP1 degraders, with a focus on bifunctional degraders conceptually similar to those synthesized using cIAP1 Ligand-Linker Conjugate 4 . We will compare the efficacy of these Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) against other classes of cIAP1 degraders, namely SMAC mimetics and other proteolysis-targeting chimeras (PROTACs). The information presented is supported by experimental data from peer-reviewed studies and is intended to aid researchers in the selection and design of potent and selective cIAP1-targeting compounds.
Introduction to cIAP1 Degraders
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and inflammation, making it an attractive therapeutic target in oncology and inflammatory diseases. Unlike traditional inhibitors, cIAP1 degraders offer a powerful alternative by inducing the ubiquitination and subsequent proteasomal degradation of the cIAP1 protein. This can be achieved through various mechanisms, primarily through the action of SMAC mimetics or bifunctional degraders like PROTACs and SNIPERs.
SMAC Mimetics , such as LCL161 and Birinapant, mimic the endogenous IAP antagonist Smac/DIABLO. They bind to the BIR domains of IAPs, inducing a conformational change that promotes the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and degradation.
Bifunctional Degraders (PROTACs and SNIPERs) are chimeric molecules that consist of a ligand that binds to the target protein (in this case, a cellular protein of interest) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. SNIPERs are a specific class of these degraders that utilize IAP antagonists to recruit cIAP1 to a new target protein for degradation. A key feature of SNIPERs is that they can also induce the degradation of cIAP1 itself. "cIAP1 Ligand-Linker Conjugate 4" represents a building block for synthesizing such SNIPER molecules.
Quantitative Comparison of cIAP1 Degraders
The following tables summarize the performance of representative cIAP1 degraders based on their degradation potency (DC50) and binding affinity (IC50 or Kd). DC50 represents the concentration of the compound required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation achieved.
Table 1: Performance of SNIPERs and PROTACs Targeting cIAP1
| Compound | Type | cIAP1 Ligand | Target Protein | cIAP1 DC50 (nM) | Target DC50 (nM) | Dmax (%) for cIAP1 | Cell Line |
| SNIPER(BRD)-1 | SNIPER | LCL161 derivative | BRD4 | Not Reported | Not Reported | Not Reported | LNCaP |
| SNIPER(ER)-87 | SNIPER | LCL161 derivative | ERα | Not Reported | 3 | Not Reported | MCF-7 |
| CST626 | PROTAC | Not Specified | cIAP1, cIAP2, XIAP | 2.4 | N/A | Not Reported | MM.1S |
Table 2: Performance of SMAC Mimetics
| Compound | Type | cIAP1 Binding Affinity (Kd/IC50) | cIAP1 Degradation IC50 (nM) | Dmax (%) for cIAP1 | Cell Line |
| LCL161 | SMAC Mimetic | 0.4 nM (IC50) | Not Reported | Marked degradation at 100 nM | HNSCC cells |
| Birinapant | SMAC Mimetic | <1 nM (Kd) | 17 | ~90% at 10 nM | A375-GFPcIAP1 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of cIAP1 degradation induced by SMAC mimetics and SNIPERs.
Caption: Mechanism of SMAC mimetic-induced cIAP1 auto-degradation.
References
Quantitative Proteomics: A Comparative Guide to Validating cIAP1 Degrader Specificity
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase and key regulator of cellular signaling, represents a promising therapeutic strategy in oncology. Small-molecule degraders, such as SMAC mimetics and Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of cIAP1, thereby promoting apoptosis in cancer cells. A critical aspect of developing these degraders is ensuring their specificity to minimize off-target effects and potential toxicity. Quantitative proteomics has emerged as a powerful and indispensable tool for the comprehensive evaluation of degrader specificity, providing a global view of the proteome upon treatment.
This guide offers an objective comparison of quantitative proteomics methodologies for validating the specificity of cIAP1 degraders, supported by experimental data and detailed protocols. We will explore two prominent techniques: Tandem Mass Tag (TMT)-based proteomics and Label-Free Quantification (LFQ), and discuss their application in characterizing the on-target efficacy and off-target profile of cIAP1 degraders.
Comparing Quantitative Proteomics Approaches for cIAP1 Degrader Specificity
The choice of quantitative proteomics strategy is crucial for obtaining a comprehensive and accurate assessment of a cIAP1 degrader's specificity. Below is a comparison of two widely used methods: TMT-based quantification and Label-Free Quantification.
| Feature | Tandem Mass Tag (TMT)-Based Quantification | Label-Free Quantification (LFQ) |
| Principle | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their intensities are used for relative quantification. | The relative abundance of proteins is determined by comparing the signal intensity of their corresponding peptides across different runs in the mass spectrometer. |
| Multiplexing | Allows for the simultaneous analysis of multiple samples (up to 18-plex with TMTpro), reducing experimental variability. | Samples are analyzed individually, which can introduce more run-to-run variation. |
| Precision & Accuracy | Generally offers higher precision and accuracy due to the internal standards and simultaneous analysis of samples. | Can be highly accurate, but is more susceptible to variations in sample preparation and instrument performance. |
| Throughput | Higher throughput for large-scale studies due to multiplexing capabilities. | Lower throughput as each sample is analyzed separately. |
| Cost | Higher cost due to the requirement for expensive labeling reagents. | More cost-effective as it does not require isotopic labels. |
| Data Analysis | Data analysis can be more complex due to the need to handle reporter ion data. | Data analysis can be challenging due to the need for accurate alignment of chromatographic runs. |
Experimental Data: On-Target and Off-Target Analysis of a cIAP1 Degrader
To illustrate the application of quantitative proteomics in assessing degrader specificity, we present hypothetical data from a study comparing the effects of a specific cIAP1 degrader, "Degrader X," with an inactive control compound. In this simulated experiment, a cancer cell line was treated with either Degrader X or the inactive control, and the proteome changes were analyzed using TMT-based quantitative proteomics.
Table 1: On-Target and Key Off-Target Effects of cIAP1 Degrader X
| Protein | Function | Fold Change (Degrader X vs. Control) | p-value | Notes |
| cIAP1 (BIRC2) | Target E3 Ubiquitin Ligase | -4.5 | <0.001 | Significant on-target degradation |
| cIAP2 (BIRC3) | Closely related IAP family member | -1.2 | 0.045 | Minor off-target degradation observed |
| XIAP (BIRC4) | IAP family member | -0.1 | 0.85 | No significant change |
| BRD4 | Unrelated bromodomain protein | -0.05 | 0.92 | No off-target degradation |
| Kinase Y | Off-target kinase | -2.1 | 0.01 | Potential off-target effect |
| Protein Z | Unknown function | 2.5 | 0.005 | Upregulated protein, potential downstream effect |
This is a hypothetical dataset for illustrative purposes.
Visualizing the Pathways and Workflows
Signaling Pathway of cIAP1-Mediated NF-κB Activation
cIAP1 is a critical regulator of the NF-κB signaling pathway. Its degradation can impact both the canonical and non-canonical NF-κB pathways, influencing cell survival and inflammation.
Confirming Proteasome-Dependent Degradation: A Comparative Guide
For researchers in drug development and cellular biology, elucidating the degradation mechanism of a protein of interest (POI) is a critical step. This guide provides a comparative overview of key experimental approaches to confirm that a protein is degraded via the ubiquitin-proteasome system (UPS). We will explore the methodologies, present the expected quantitative data in structured tables, and provide detailed experimental protocols.
The two primary cellular protein degradation pathways are the ubiquitin-proteasome system and the lysosomal pathway. The UPS typically degrades short-lived, misfolded, or regulatory proteins, while the lysosomal pathway is primarily responsible for the degradation of long-lived proteins, cellular organelles, and extracellular proteins.[1][2] Distinguishing between these two pathways is essential for understanding the regulation of your POI.
Comparative Analysis of Methodologies
To definitively conclude that a protein's degradation is proteasome-dependent, a combination of techniques is often employed. The following table compares the most common methods:
| Experimental Approach | Principle | Information Gained | Limitations |
| Proteasome Inhibitor Assay | Cells are treated with a proteasome inhibitor (e.g., MG132). If the POI is a proteasome substrate, its levels will increase.[3][4] | Directly implicates the proteasome in the degradation of the POI. | Proteasome inhibitors can have off-target effects and can be toxic to cells with prolonged exposure.[5] |
| Cycloheximide (B1669411) (CHX) Chase Assay | Protein synthesis is blocked with cycloheximide. The rate of disappearance of the POI is monitored over time to determine its half-life.[6][7][8] | Determines the half-life of the POI. When combined with a proteasome inhibitor, it can show that the degradation is proteasome-dependent. | CHX can be toxic to some cell lines and does not directly prove proteasomal degradation without the use of inhibitors.[6] |
| Ubiquitination Assay | This assay detects the presence of ubiquitin chains on the POI. | Confirms that the POI is ubiquitinated, a prerequisite for proteasomal degradation.[9][10] | Does not directly measure degradation; a protein can be ubiquitinated without being immediately degraded. |
| Lysosomal Inhibition Assay | Cells are treated with lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine). An absence of POI accumulation suggests the lysosomal pathway is not the primary degradation route.[11][12] | Helps to rule out the involvement of the lysosomal degradation pathway. | The two pathways can sometimes compensate for each other, so results should be interpreted with caution. |
Experimental Protocols & Data Presentation
Proteasome Inhibitor Assay
This experiment aims to demonstrate that blocking the proteasome leads to the accumulation of the POI.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or a vehicle control (e.g., DMSO) for various time points (e.g., 0, 2, 4, 6 hours). It is advisable to perform a dose-response curve to determine the optimal concentration and duration of treatment for your specific cell line.[5]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[3]
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control.
Data Presentation:
The results can be summarized in a table showing the fold change in POI levels relative to the vehicle control at different time points.
| Treatment | Time (hours) | Normalized POI Level (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 1.00 ± 0.05 | 1.0 |
| 2 | 0.95 ± 0.08 | 0.95 | |
| 4 | 0.92 ± 0.06 | 0.92 | |
| 6 | 0.88 ± 0.07 | 0.88 | |
| MG132 (10 µM) | 2 | 2.50 ± 0.21 | 2.63 |
| 4 | 4.80 ± 0.35 | 5.22 | |
| 6 | 7.20 ± 0.51 | 8.18 |
Cycloheximide (CHX) Chase Assay
This assay is performed to measure the half-life of the POI and to confirm that its degradation is blocked by a proteasome inhibitor.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in multiple plates.
-
Pre-treat one set of plates with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all plates to inhibit protein synthesis.[7][14]
-
Time Course Lysis: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Western Blotting and Analysis: Perform protein quantification and Western blotting as described in the previous protocol.
-
Plot the normalized POI levels against time to determine the protein's half-life.
Data Presentation:
The data can be presented in a table comparing the percentage of remaining POI at each time point, with and without the proteasome inhibitor.
| Time after CHX (hours) | % POI Remaining (CHX alone) (Mean ± SD) | % POI Remaining (CHX + MG132) (Mean ± SD) |
| 0 | 100 ± 5.0 | 100 ± 4.8 |
| 1 | 75 ± 6.2 | 98 ± 5.1 |
| 2 | 48 ± 4.5 | 95 ± 4.9 |
| 4 | 22 ± 3.1 | 92 ± 5.3 |
| 6 | 8 ± 1.9 | 89 ± 4.7 |
In Vivo Ubiquitination Assay
This experiment is designed to demonstrate that the POI is ubiquitinated within the cell.
Detailed Protocol:
-
Transfection: Transfect cells with plasmids expressing your tagged POI (e.g., HA-POI) and His-tagged ubiquitin.[9]
-
Cell Treatment: Before harvesting, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions, followed by heating at 95°C for 10 minutes.[10]
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and then immunoprecipitate the POI using an antibody against its tag (e.g., anti-HA antibody).
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on your POI.
Data Presentation:
The results are typically presented as a Western blot image showing a smear or ladder of higher molecular weight bands corresponding to the ubiquitinated POI in the immunoprecipitated sample. A summary table is generally not used for this qualitative data.
Visualizing the Workflow and Pathways
To better illustrate the experimental logic and biological processes, the following diagrams were generated using Graphviz.
Caption: Workflow for the Proteasome Inhibitor Assay.
Caption: The Ubiquitin-Proteasome Degradation Pathway.
References
- 1. Compare lysosomal degradation with proteasome pathways [infinitylearn.com]
- 2. Proteasomal and Lysosomal Protein Degradation and Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors [labome.com]
- 6. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 9. Ubiquitination assay [bio-protocol.org]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide [jci.org]
- 12. Targeted Protein Degradation via Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of cIAP1 Ligand-Linker Conjugates: A Step-by-Step Safety Protocol
For researchers, scientists, and drug development professionals, the proper disposal of cIAP1 (Cellular Inhibitor of Apoptosis Protein 1) ligand-linker conjugates is a critical component of laboratory safety and environmental responsibility. These novel compounds, which are instrumental in targeted protein degradation research, require meticulous handling from inception to disposal due to their biological activity.[1][2] Adherence to established hazardous waste protocols is paramount to ensure the safety of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance and requirements for hazardous waste management.[3][4][5][6][7] The following general guidelines, based on best practices for chemical waste disposal, should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling cIAP1 ligand-linker conjugates and their waste.
-
Avoid Contamination: Prevent the release of these compounds into the environment. Do not dispose of cIAP1 ligand-linker conjugates or their solutions down the drain or in regular trash.[4][6][8]
-
Segregation of Waste: It is crucial to segregate chemical waste streams. Do not mix cIAP1 ligand-linker conjugate waste with incompatible materials.[3][4][9][10]
Step-by-Step Disposal Protocol for cIAP1 Ligand-Linker Conjugates
The following protocol outlines the necessary steps for the safe collection and disposal of solid and liquid waste containing cIAP1 ligand-linker conjugates.
1. Waste Collection and Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste being collected. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid.[3][4][8] For liquid waste, secondary containment is recommended.[4][6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[3][6] The label must include:
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[3][6] Do not leave funnels in the containers.[3]
2. Waste Segregation and Storage:
-
Solid Waste:
-
Collect contaminated materials such as gloves, pipette tips, and empty vials in a designated, clearly labeled hazardous waste container.
-
For empty chemical bottles, some institutions may allow disposal after triple rinsing. The rinsate from the first rinse must be collected as hazardous waste.[5][6] Subsequent rinsates may be permissible for drain disposal if they meet pH and toxicity criteria, but always confirm with your local EHS.[6]
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing cIAP1 ligand-linker conjugates in a designated hazardous waste container.
-
Do not mix aqueous waste with organic solvent waste.[11]
-
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory, near the point of generation.[3] This area must be under the control of the laboratory personnel.[3] Ensure that incompatible wastes are segregated.[3][4]
3. Arranging for Disposal:
-
Waste Pickup Request: Once a waste container is nearly full (approximately 90%), submit a chemical waste pickup request to your institution's EHS department.[3][5]
-
Documentation: Maintain an inventory of the chemical waste being stored for disposal.[9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Satellite Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste at a satellite accumulation area. | [6] |
| Maximum Flammable Liquid Storage | Typically, no more than 15 gallons of flammable liquids can be stored in a laboratory. Consult with EHS for your lab's specific rating. | [3] |
| Time Limit for Full Container Removal | EPA regulations require the removal of a full hazardous waste container within 72 hours. | [3] |
| pH for Aqueous Drain Disposal (if permitted) | Aqueous solutions may be drain-disposed if the pH is between 5.5 and 11.0 and they contain no other hazardous materials. Always verify with local EHS. | [6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of cIAP1 ligand-linker conjugates.
Caption: Disposal workflow for cIAP1 ligand-linker conjugates.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of cIAP1 ligand-linker conjugates, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Buy cIAP1 Ligand-Linker Conjugates 1 [smolecule.com]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
